molecular formula C17H19ClN2 B1148006 1-(4-Chlorobenzhydryl)piperazine CAS No. 130018-88-1

1-(4-Chlorobenzhydryl)piperazine

货号: B1148006
CAS 编号: 130018-88-1
分子量: 286.79916
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4) is a significant chemical building block in pharmaceutical research. It is most recognized as a key synthetic intermediate in the preparation of Cetirizine dihydrochloride, a second-generation histamine H1-receptor antagonist . With a molecular formula of C17H19ClN2 and a molecular weight of 286.80 g/mol, it typically presents as a white to almost white powder or crystal . The compound has a melting point in the range of 72.0 to 76.0 °C and a boiling point of around 180 °C at 0.8 mmHg . Its structure, characterized by the SMILES string C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl, features a piperazine moiety substituted with a chlorobenzhydryl group . Researchers value this compound for its role in the synthesis and study of piperazine derivatives, particularly for evaluating antihistamine and antibradykinin effects . It is soluble in solvents such as methanol . This product is intended for research and development applications only. It is not for diagnostic or therapeutic use. Please refer to the relevant safety data sheet prior to handling. This compound may cause skin and serious eye irritation .

属性

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBSZSTDQSMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride)
Record name Norchlorcyclizine
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DSSTOX Substance ID

DTXSID00891490
Record name Norchlorcyclizine
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Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-26-4
Record name Norchlorcyclizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Norchlorcyclizine
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Record name Norchlorcyclizine
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Record name Norchlorcyclizine
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Record name N-(4-chlorobenzhydryl)piperazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORCHLORCYCLIZINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(4-Chlorobenzhydryl)piperazine CAS number 303-26-4 characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 303-26-4, is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Also known as Norchlorcyclizine, this molecule serves as a foundational scaffold for various therapeutic agents, including antihistamines, anticancer agents, and antipsychotics.[1][2][3] Its significance is highlighted by its role as a key precursor in the synthesis of Cetirizine and as a metabolite of drugs like Meclizine and Hydroxyzine.[3][4] This document provides a comprehensive technical overview of its physicochemical properties, spectroscopic characterization, detailed synthesis protocols, and pharmacological relevance, intended to support research and development activities.

Physicochemical Properties

This compound is typically a white to off-white or light beige crystalline solid or powder.[4][5][6] It is stable under normal conditions but should be stored in a cool, dry place away from light, moisture, and strong oxidizing agents.[5][6] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₁₉ClN₂[1][4][7]
Molecular Weight 286.80 g/mol [1][6]
Appearance White to off-white crystalline solid/powder[4][5][6]
Melting Point 65-70 °C (lit.)[4][8] 75 °C[1] 130-135 °C[5] 154-157 °C[6][1][4][5][6][8]
Boiling Point 178-180 °C / 0.5 mmHg (lit.)[4][8] 180 °C / 0.8 mmHg[1][1][4][8]
Density ~1.1 g/cm³[5] 1.0912 (rough estimate)[4][8][4][5][8]
pKa 8.99 ± 0.10 (Predicted)[4][8]
LogP 3.4 at 25℃[4]
Water Solubility Sparingly soluble[5][6] 144.6 mg/L at 25℃[4][8][4][5][6][8]
Organic Solvent Solubility Soluble in ethanol, methanol (B129727), dichloromethane[5][6], DMSO, and DMF[9]. Ethanol: ~25 mg/mL[9] DMSO: ~30 mg/mL[9] DMF: ~30 mg/mL[9][5][6][9]
Vapor Pressure 6.66E-07 mmHg at 25°C[8]

Note: Discrepancies in melting point values may be attributed to different purity levels or measurement conditions.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While complete spectral data for the parent compound is not always published in detail, information is available from various sources and through the analysis of its derivatives.

Table 2: Spectroscopic Data for this compound and its Derivatives

TechniqueDataSource(s)
¹H NMR Spectral data for derivatives are available, confirming the presence of piperazine (B1678402) and benzhydryl moieties.[2] For a related derivative, signals appear for -CH₂- groups (br s, 1.96-4.31 ppm), the -CH group (s, ~4.9-5.2 ppm), and aromatic protons (m, ~6.7-7.9 ppm).[2][2]
¹³C NMR Full spectral data for the parent compound is not readily available in the provided sources, but analysis of related structures can be performed.[10][10]
Mass Spectrometry (MS) Exact Mass: 286.123676 g/mol .[11] Precursor Ion [M+H]⁺: 287.13.[11] Analysis is typically performed via ESI or HESI.[11][11]
Infrared (IR) Spectroscopy For derivatives, characteristic peaks include C-H stretching (aromatic and aliphatic, ~2850-3070 cm⁻¹), C=O stretching (amide in derivatives, ~1635-1645 cm⁻¹), and C-Cl stretching.[2][2]
UV-Visible Spectroscopy λmax: 231 nm[3][9]

Experimental Protocols

The synthesis of this compound is well-documented and can be achieved through several routes. Below are detailed protocols based on published methods.

Protocol 1: Synthesis from 4-Chlorobenzhydryl Chloride

This method involves the direct reaction of a 4-chlorobenzhydryl precursor with piperazine.

G Experimental Workflow: Synthesis Protocol 1 cluster_0 Reaction Setup cluster_1 Core Reaction cluster_2 Work-up & Isolation A Mix Piperazine, KI, DMF in Toluene (B28343) B Heat mixture to 80°C for 30 min A->B C Add 4-Chlorobenzhydryl Chloride (4-CBC) in Toluene B->C D Maintain at 80°C for 2h C->D E Reflux at 80°C for 12h D->E F Cool to 20°C E->F G Wash toluene layer with water F->G H Treat with HCl to precipitate hydrochloride salt G->H I Separate aqueous layer H->I J Neutralize with NaOH to precipitate product I->J K Filter and dry the solid product J->K

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Combine 10 g (0.12 mol) of piperazine, 0.1 g of Potassium Iodide (KI), and 0.5 mL of Dimethylformamide (DMF) in 15 mL of toluene.[12]

  • Heat the mixture to 80°C and maintain for 30 minutes.[12]

  • To this mixture, add a solution of 4-chlorobenzhydryl chloride (4-CBC) in toluene.[12]

  • Maintain the reaction temperature at 80°C for 2 hours, followed by refluxing for 12 hours.[12]

  • After the reaction is complete, cool the mixture to 20°C.[12]

  • Wash the toluene layer twice with 20 mL of water.[12]

  • Treat the organic layer with a solution of 15 mL concentrated HCl in 5 mL of water at 5-10°C to precipitate the hydrochloride salt.[12]

  • Filter the mixture and separate the aqueous layer from the filtrate.[12]

  • Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C. Maintain at 20°C for 2 hours to precipitate the free base.[4][8]

  • Filter the resulting solid, wash, and dry at 50°C for 3 hours to yield the final product. A yield of 92% has been reported.[4][8]

Protocol 2: Synthesis via Benzophenone Reduction

This multi-step synthesis starts from more basic precursors.[2]

Methodology:

  • Step 1: Synthesis of Benzhydrol: Dissolve 4-Chlorobenzophenone (50 mmol) in a mixture of methanol (100 mL) and THF (150 mL) and cool to 0°C. Add Sodium Borohydride (NaBH₄, 50 mmol) portion-wise. Stir at room temperature for 2 hours. Dilute with water and extract the product with diethyl ether.[2]

  • Step 2: Synthesis of 4-Chlorobenzhydryl Chloride: Treat the benzhydrol product from Step 1 with thionyl chloride in methylene (B1212753) dichloride at room temperature overnight.[2]

  • Step 3: Synthesis of this compound: React the 4-chlorobenzhydryl chloride from Step 2 directly with piperazine and anhydrous potassium carbonate in dimethylformamide as a solvent at 80°C to yield the target intermediate.[2]

Pharmacological Significance and Applications

This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical building block in drug discovery and development.[1] Its rigid benzhydryl group and the versatile piperazine ring allow for diverse chemical modifications to produce potent and selective ligands for various biological targets.[2]

The primary applications include:

  • Antihistamines: It is the key intermediate for the synthesis of Cetirizine, a widely used second-generation antihistamine.[4]

  • Anticancer Agents: The piperazine scaffold is present in numerous compounds with antiproliferative activity. Derivatives have been shown to inhibit microtubule synthesis, angiogenesis, and induce apoptosis in cancer cells.[2]

  • Neuroscience Research: The compound and its derivatives are used to develop agents targeting neurotransmitter systems, such as dopamine (B1211576) D4 receptor antagonists, for potential use as antipsychotic medications.[1][2]

  • Ion Channel Modulators: It has been used as a precursor for the synthesis of potent and selective voltage-gated sodium channel 1.7 (Nav1.7) inhibitors, which are targets for pain therapeutics.[3][7]

  • Analytical Standard: It serves as a reference standard for impurity profiling in pharmaceutical preparations of drugs like Hydroxyzine and Cetirizine.[3]

G Pharmacological Utility of the Core Scaffold cluster_0 Therapeutic Areas A This compound (Core Intermediate) B Antihistamines (e.g., Cetirizine) A->B Derivatization C Anticancer Agents A->C Derivatization D Antipsychotics (Dopamine Receptor Ligands) A->D Derivatization E Analgesics (Nav1.7 Inhibitors) A->E Derivatization

Caption: Logical diagram of the compound's role as a synthetic precursor.

Conclusion

This compound (CAS 303-26-4) is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties and established synthesis routes make it a reliable and essential building block. The versatility of its structure facilitates the development of a diverse range of therapeutic agents, underscoring its continued importance in medicinal chemistry and drug development. This guide provides core technical information to aid scientists in leveraging this valuable intermediate for future innovation.

References

Technical Guide: Physical Properties of 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-(4-Chlorobenzhydryl)piperazine, with a core focus on its melting point. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical Properties

This compound, a key intermediate in the synthesis of various pharmaceutical compounds, is typically a white to off-white or light-yellow crystalline powder. It is sparingly soluble in water but demonstrates greater solubility in organic solvents such as ethanol, methanol, and dichloromethane.[1][2] The compound is generally stable under normal storage conditions, though it may degrade upon exposure to light, moisture, or extreme temperatures.[1]

Quantitative Physical Data

The physical properties of this compound are summarized in the table below. It is important to note the variability in the reported melting points, which can be attributed to factors such as the purity of the sample and the specific experimental conditions used for determination.[1]

Physical PropertyValueSource(s)
Melting Point 63-65 °C[3][4][5]
65-70 °C[3][6][7][8]
65-75 °C[9][10]
69-72 °C[11]
72.0 to 76.0 °C[12]
75 °C[12]
130-135 °C[1]
154-157 °C[2]
Boiling Point 178-180 °C at 0.5 mmHg[3][7][9]
180 °C at 0.8 mmHg[12]
178-180 °C at 0.7 hPa[6]
Molecular Formula C₁₇H₁₉ClN₂[2][3][6][7][11][12]
Molecular Weight 286.80 g/mol [2][3][7][8][11][12]
Appearance White to off-white crystalline solid/powder[1][2]
White to light beige crystalline powder[10]
light yellow powder[6]
Solubility Sparingly soluble in water[1]
Soluble in organic solvents (ethanol, methanol, dichloromethane)[1][2]
Density Approximately 1.1 g/cm³[1]

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the determination of the melting point of this compound using the capillary method, which is a standard technique recognized by major pharmacopeias.

1. Sample Preparation:

  • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystalline solid in a mortar and pestle.

  • Dry the powdered sample in a desiccator over a suitable drying agent, such as silica (B1680970) gel, for at least 24 hours to remove any residual moisture.

  • Introduce the dry powder into a thin-walled capillary tube, sealed at one end, to a packed column height of 2.5-3.5 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface to compact the powder.

2. Apparatus and Setup:

  • Utilize a calibrated melting point apparatus equipped with a heating block or oil bath, a temperature controller, and a means for observing the sample.

  • Ensure the apparatus's thermometer is accurately calibrated against certified reference standards.

3. Measurement Procedure:

  • Initial Rapid Determination (Optional but Recommended): To determine an approximate melting point, heat the sample at a rapid rate (e.g., 10-20 °C/minute). This provides a preliminary range and informs the more precise measurement.

  • Accurate Melting Point Determination:

    • Preheat the heating block to a temperature approximately 10-15 °C below the expected melting point.

    • Insert the capillary tube containing the sample into the apparatus.

    • Once the temperature has stabilized, begin heating at a controlled rate of 1-2 °C per minute.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating at the same rate and record the temperature at which the last solid particle melts (the clear point).

    • The melting range is the temperature range between the onset of melting and the clear point.

    • For high accuracy, the determination should be repeated at least twice with fresh samples. The results should be consistent.

Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement start Start: Crystalline This compound grind Grind to a Fine Powder start->grind dry Dry in Desiccator (24h over silica gel) grind->dry pack Pack into Capillary Tube (2.5-3.5 mm) dry->pack preheat Preheat to ~15°C below Expected M.P. pack->preheat insert Insert Sample into Melting Point Apparatus heat Heat at 1-2°C/min insert->heat preheat->insert observe Observe Sample heat->observe record_onset Record T_onset (First Liquid Droplet) observe->record_onset Melting Begins record_clear Record T_clear (Last Solid Particle Melts) observe->record_clear Melting Complete record_onset->observe end End: Melting Point Range (T_onset - T_clear) record_clear->end

Caption: Workflow for the determination of the melting point of this compound.

References

An In-depth Technical Guide to the Solubility of 1-(4-Chlorobenzhydryl)piperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(4-Chlorobenzhydryl)piperazine, a key intermediate in the synthesis of several antihistaminic drugs, in various organic solvents. Understanding the solubility of this compound is critical for its purification, formulation, and overall drug development process. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key experimental workflows and influencing factors.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for researchers selecting appropriate solvent systems.

Organic SolventSolubilityTemperature
Ethanol~ 25 mg/mL[1]Not Specified
Dimethyl Sulfoxide (DMSO)~ 30 mg/mL[1]Not Specified
Dimethylformamide (DMF)~ 30 mg/mL[1]Not Specified
MethanolSoluble[2][3][4][5][6][7][8]Not Specified
Dichloromethane (B109758)More soluble than in water[5]Not Specified

Note: The term "soluble" indicates a qualitative observation, and the precise quantitative value may vary depending on the experimental conditions. The solubility in dichloromethane is noted as being greater than its sparse solubility in aqueous solutions.[5]

Experimental Protocols: The Shake-Flask Method

The determination of equilibrium solubility is a fundamental aspect of physicochemical characterization. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

Principle

An excess amount of the solid compound, this compound, is added to a specific volume of the organic solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (e.g., ethanol, DMSO, DMF, methanol, dichloromethane)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Vials for sample collection

Step-by-Step Procedure
  • Preparation of the Slurry: Accurately weigh an excess amount of this compound and transfer it to a sealed container (e.g., a glass vial or flask) containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the sealed container in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid in the solvent no longer changes over time.

  • Phase Separation: After equilibration, remove the container from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, two common methods can be employed:

    • Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

    • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to remove any remaining solid particles. It is crucial to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption onto the filter membrane.

  • Quantification:

    • Sample Preparation: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

  • Calculation: Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

G A 1. Preparation of Slurry (Excess solid in solvent) B 2. Equilibration (Constant temperature agitation) A->B C 3. Phase Separation (Centrifugation or Filtration) B->C D 4. Quantification (e.g., HPLC analysis) C->D E 5. Calculation of Solubility D->E

Caption: Workflow of the Shake-Flask Solubility Method.

Factors Influencing Solubility

The solubility of a solid in a liquid solvent is influenced by several factors. The diagram below outlines the key relationships between these factors and the resulting solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Solubility of This compound A Crystal Form (Polymorphism) A->Solubility B Purity B->Solubility C Polarity C->Solubility D Hydrogen Bonding Capacity D->Solubility E Temperature E->Solubility F Pressure F->Solubility

Caption: Key Factors Affecting Solubility.

References

Unraveling the Molecular Mechanisms of 1-(4-Chlorobenzhydryl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorobenzhydryl)piperazine, also known as norchlorcyclizine, is recognized primarily as a key synthetic intermediate in the development of a diverse range of pharmaceutical agents, including antipsychotics and antihistamines.[1] It is also an inactive metabolite of established drugs such as meclizine (B1204245) and chlorcyclizine.[2] While its role as a versatile chemical scaffold is well-documented, a comprehensive understanding of its intrinsic mechanism of action is less defined in publicly accessible scientific literature. This technical guide synthesizes the available information regarding the pharmacological activities of this compound, focusing on its potential interactions with cellular signaling pathways. Emerging, yet uncorroborated, data from commercial suppliers suggests potential inhibitory activity against Natriuretic Peptide Receptor-B (NPR-B) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1). Furthermore, as a metabolite of first-generation antihistamines, its potential interaction with the histamine (B1213489) H1 receptor warrants investigation. This document aims to consolidate the current, albeit limited, knowledge and provide a framework for future research into the precise molecular interactions of this compound.

Core Pharmacological Profile

This compound's primary identity in the scientific literature is that of a building block for more complex, pharmacologically active molecules.[1] Its piperazine (B1678402) and chlorobenzhydryl moieties are common pharmacophores found in a variety of centrally and peripherally acting drugs.

Reported Biological Activities

Commercial sources have indicated that this compound may act as a "partially selective NPR-B inhibitor" and an "inhibitor of human tyrosyl-DNA phosphodiesterase 1". However, it is critical to note that at the time of this writing, these claims have not been substantiated by peer-reviewed primary scientific literature. Consequently, no quantitative data, such as IC50 or K_i_ values, or detailed experimental protocols are available to validate these potential activities.

As a metabolite of the first-generation antihistamine chlorcyclizine, there is a pharmacological basis to hypothesize that this compound may retain some affinity for the histamine H1 receptor. First-generation antihistamines are known to be antagonists or inverse agonists at this receptor, and it is plausible that this activity is at least partially retained by its metabolites.

Potential Mechanisms of Action

Based on the unverified claims and its metabolic origin, two potential, and currently speculative, mechanisms of action can be outlined for this compound.

Inhibition of Natriuretic Peptide Receptor-B (NPR-B) Signaling

Natriuretic Peptide Receptor-B is a transmembrane guanylyl cyclase that is activated by its endogenous ligand, C-type natriuretic peptide (CNP). The binding of CNP to NPR-B induces a conformational change that activates the intracellular guanylyl cyclase domain, leading to the conversion of GTP to cGMP. cGMP, in turn, acts as a second messenger, activating downstream protein kinases, ion channels, and phosphodiesterases to regulate a variety of physiological processes, including vasodilation and cellular growth.

A putative inhibitory action of this compound on NPR-B would likely involve the blockade of CNP binding or the prevention of the conformational change required for guanylyl cyclase activation. This would lead to a decrease in intracellular cGMP levels and a subsequent reduction in the signaling cascade.

Hypothesized NPR-B Signaling Pathway and Point of Inhibition

NPRB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CNP C-type Natriuretic Peptide (CNP) NPRB NPR-B CNP->NPRB Binds GC_Domain Guanylyl Cyclase Domain (Inactive) GC_Domain_Active Guanylyl Cyclase Domain (Active) NPRB->GC_Domain_Active Activates cGMP cGMP GC_Domain_Active->cGMP Converts GTP GTP GTP->GC_Domain_Active Downstream_Effectors Downstream Effectors (PKG, PDEs, Ion Channels) cGMP->Downstream_Effectors Activates Inhibitor This compound Inhibitor->NPRB

Caption: Hypothesized inhibition of the NPR-B signaling pathway.

Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

Tyrosyl-DNA Phosphodiesterase 1 is a DNA repair enzyme that plays a crucial role in removing stalled topoisomerase I-DNA covalent complexes. These complexes can form during DNA replication and transcription and, if not resolved, can lead to DNA strand breaks and cell death. TDP1 hydrolyzes the phosphodiester bond between the tyrosine residue of topoisomerase I and the 3' end of the DNA, thereby releasing the topoisomerase and allowing for subsequent DNA repair.

Inhibition of TDP1 by this compound would prevent the resolution of these topoisomerase I-DNA complexes. This would lead to an accumulation of DNA damage and could potentially be cytotoxic, particularly in rapidly dividing cells. This mechanism is an area of interest for cancer therapeutics, where TDP1 inhibitors could potentiate the effects of topoisomerase I-targeting chemotherapies.

Conceptual TDP1 DNA Repair Workflow and Point of Inhibition

TDP1_Workflow Top1cc Topoisomerase I-DNA Covalent Complex TDP1 TDP1 Top1cc->TDP1 Substrate for Repair Hydrolysis of Phosphotyrosyl Bond TDP1->Repair Catalyzes Damage Accumulation of DNA Damage Resolution Resolved DNA and Released Topoisomerase I Repair->Resolution Inhibitor This compound Inhibitor->TDP1 Inhibits (Hypothesized) Inhibitor->Damage Leads to

Caption: Conceptual workflow of TDP1-mediated DNA repair and its inhibition.

Experimental Protocols for Future Investigation

To validate the hypothesized mechanisms of action of this compound, a series of well-defined experimental protocols would be required. The following outlines potential methodologies.

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing quantitative data that would need to be generated through experimental investigation.

TargetAssay TypeParameterValueCell Line/SystemReference
NPR-BRadioligand BindingK_i_---
NPR-BFunctional Assay (cGMP)IC50---
TDP1Enzymatic AssayIC50---
Histamine H1Radioligand BindingK_i_---
Histamine H1Functional Assay (Ca2+)IC50---
Detailed Methodologies

3.2.1. NPR-B Radioligand Binding Assay

  • Objective: To determine the binding affinity (K_i_) of this compound for the Natriuretic Peptide Receptor-B.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from a cell line overexpressing human NPR-B (e.g., HEK293-NPR-B).

    • Radioligand: A radiolabeled ligand for NPR-B, such as [¹²⁵I]-CNP, is used.

    • Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

    • Data Analysis: Competition binding curves are generated, and the IC50 is determined. The K_i_ is calculated using the Cheng-Prusoff equation.

3.2.2. NPR-B Functional Assay (cGMP Measurement)

  • Objective: To determine the functional inhibitory potency (IC50) of this compound on NPR-B signaling.

  • Methodology:

    • Cell Culture: A cell line expressing NPR-B is cultured to confluence.

    • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

    • Stimulation: Cells are stimulated with a fixed concentration of CNP to activate NPR-B.

    • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular concentration of cGMP is measured using a commercially available ELISA or TR-FRET assay kit.

    • Data Analysis: Dose-response curves are generated to determine the IC50 value.

3.2.3. TDP1 Enzymatic Assay

  • Objective: To determine the inhibitory potency (IC50) of this compound on TDP1 enzymatic activity.

  • Methodology:

    • Substrate: A synthetic DNA oligonucleotide substrate with a 3'-tyrosyl moiety linked to a fluorophore and a quencher is used.

    • Enzyme: Recombinant human TDP1 is used as the enzyme source.

    • Assay: The enzyme is incubated with the substrate in the presence of varying concentrations of this compound.

    • Detection: Cleavage of the tyrosyl-DNA bond by TDP1 separates the fluorophore and quencher, resulting in an increase in fluorescence that is measured over time.

    • Data Analysis: The rate of the enzymatic reaction is calculated, and dose-response curves are generated to determine the IC50 value.

3.2.4. Histamine H1 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (K_i_) of this compound for the histamine H1 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from a cell line overexpressing the human histamine H1 receptor (e.g., CHO-H1).

    • Radioligand: A radiolabeled antagonist for the H1 receptor, such as [³H]-mepyramine, is used.

    • Assay: The protocol is similar to the NPR-B binding assay, with incubation of membranes, radioligand, and varying concentrations of this compound.

    • Separation and Detection: Bound and free radioligand are separated by filtration, and radioactivity is quantified by liquid scintillation counting.

    • Data Analysis: Competition binding curves are used to determine the IC50, and the K_i_ is calculated.

Conclusion and Future Directions

This compound is a compound of significant interest due to its widespread use as a synthetic precursor in drug discovery. While its direct mechanism of action is not well-established in the public domain, preliminary information suggests potential roles as an inhibitor of NPR-B and TDP1. Furthermore, its metabolic relationship to antihistamines points to a likely interaction with the histamine H1 receptor.

The lack of peer-reviewed data necessitates a rigorous experimental investigation to confirm and quantify these potential activities. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the true pharmacological profile of this compound. A thorough characterization of its mechanism of action will not only provide a deeper understanding of this important chemical entity but may also open new avenues for its therapeutic application. Future research should prioritize conducting the described assays to generate robust, publishable data that can be integrated into the broader scientific knowledge base.

References

The Formation of 1-(4-Chlorobenzhydryl)piperazine from Meclizine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 1-(4-Chlorobenzhydryl)piperazine, also known as norchlorcyclizine, a primary metabolite of the first-generation antihistamine, meclizine (B1204245). Meclizine is widely used for the management of motion sickness and vertigo. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. This document details the metabolic pathway, pharmacokinetic parameters, and analytical methodologies for the quantification of both meclizine and its key metabolite. Experimental protocols and data are presented to support further research and development in this area.

Introduction

Meclizine is a piperazine (B1678402) derivative characterized by its antagonist effects on H1 histamine (B1213489) receptors.[1][2] Its clinical utility in treating nausea, vomiting, and dizziness is well-established.[1][3] The metabolism of meclizine is a critical aspect of its pharmacology, influencing its duration of action and potential for drug-drug interactions. The primary metabolic pathway involves N-dealkylation, leading to the formation of this compound.[4] This guide focuses on the scientific and technical details of this metabolic process.

Metabolic Pathway of Meclizine

The biotransformation of meclizine to this compound is primarily catalyzed by the cytochrome P450 enzyme system in the liver.[5][6] Specifically, the CYP2D6 isoenzyme has been identified as the dominant enzyme responsible for this metabolic conversion.[5][7][8] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in meclizine metabolism and, consequently, its plasma concentrations.[5][7]

The metabolic reaction is an N-dealkylation of the piperazine ring. The following diagram illustrates this transformation:

Meclizine Metabolism Metabolic Pathway of Meclizine Meclizine Meclizine C25H27ClN2 Metabolite This compound (Norchlorcyclizine) C17H19ClN2 Meclizine->Metabolite N-dealkylation Enzyme CYP2D6 (Liver Microsomes) Enzyme->Meclizine

Figure 1: Metabolic conversion of Meclizine.

Pharmacokinetics of Meclizine and its Metabolite

The pharmacokinetic profile of meclizine has been characterized in humans. Following oral administration, meclizine reaches peak plasma concentrations in approximately 1.5 to 3 hours.[1][8][9][10] The plasma elimination half-life of meclizine is reported to be around 5-6 hours.[1][2][8][9][10]

While this compound is a major metabolite, detailed pharmacokinetic data for this specific metabolite following meclizine administration is not extensively documented in publicly available literature. However, studies on the related compound chlorcyclizine, which also metabolizes to norchlorcyclizine, provide some insight. After a single oral dose of chlorcyclizine, peak plasma concentrations of norchlorcyclizine were observed at approximately 5 hours.[6]

Table 1: Pharmacokinetic Parameters of Meclizine in Humans

ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax)1.5 - 3 hours[1][8][9][10]
Plasma Elimination Half-Life (t1/2)5 - 6 hours[1][2][8][9][10]
BioavailabilityLow (22-32%)[1]

Analytical Methodology for Quantification

The simultaneous quantification of meclizine and its metabolite this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[3][9]

Experimental Workflow

The general workflow for the analysis of meclizine and its metabolite from plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow Analytical Workflow for Meclizine and Metabolite Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM mode) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: LC-MS/MS analytical workflow.
Detailed Experimental Protocol (Synthesized Method)

This protocol is a synthesized representation based on published methods for meclizine and related compounds.[3][9] It is intended as a starting point and should be fully validated for specific laboratory conditions.

4.2.1. Materials and Reagents

4.2.2. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.2.3. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax SB-C18, 2.1 x 150 mm, 5 µm[9]

  • Mobile Phase A: 0.2% formic acid and 2 mM ammonium acetate in water[9]

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: AB Sciex API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Meclizine391.2167.1
This compound287.1167.1
Internal Standard (Flunarizine)405.2167.1

Note: These are theoretical values and must be optimized experimentally.

4.2.4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Table 3: Typical Validation Parameters (Hypothetical)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Stability Stable under relevant storage and processing conditions

Pharmacological Significance of this compound

This compound is generally considered an inactive metabolite of meclizine.[4] However, it is noteworthy that this compound is also a metabolite of chlorcyclizine.[2] Some research indicates that norchlorcyclizine may have activity as a partially selective natriuretic peptide receptor-B (NPR-B) inhibitor and an inhibitor of human tyrosyl-DNA phosphodiesterase 1.[1][11] Further investigation is required to fully elucidate its pharmacological and toxicological profile, particularly in the context of long-term meclizine therapy.

Conclusion

The N-dealkylation of meclizine to this compound, primarily mediated by CYP2D6, is the principal metabolic pathway for this widely used antiemetic. The development and validation of robust analytical methods, such as LC-MS/MS, are crucial for accurately characterizing the pharmacokinetics of both the parent drug and its metabolite. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development and metabolism, highlighting the key aspects of this metabolic process and offering a framework for further investigation.

References

The Pivotal Role of 1-(4-Chlorobenzhydryl)piperazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, applications, and structure-activity relationships of 1-(4-Chlorobenzhydryl)piperazine and its derivatives. This document provides an in-depth analysis of its role as a versatile scaffold in the development of antihistaminic and anticancer agents.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs. Its unique structural features and synthetic accessibility have made it a cornerstone in the discovery and development of a diverse range of therapeutic agents. This guide explores the multifaceted role of this piperazine (B1678402) derivative, with a particular focus on its application in the fields of antihistamines and oncology. We will delve into its synthesis, the structure-activity relationships (SAR) of its derivatives, and the experimental protocols utilized in their evaluation.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a well-established process, typically commencing from 4-chlorobenzophenone. The general synthetic route involves the reduction of the ketone to a benzhydrol intermediate, followed by chlorination and subsequent reaction with piperazine.

A common synthetic pathway is outlined below:

Synthesis_of_this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Piperazine Coupling 4-Chlorobenzophenone 4-Chlorobenzophenone 4-Chlorobenzhydrol 4-Chlorobenzhydrol 4-Chlorobenzophenone->4-Chlorobenzhydrol NaBH4, MeOH/THF 4-Chlorobenzhydryl_chloride 4-Chlorobenzhydryl_chloride 4-Chlorobenzhydrol->4-Chlorobenzhydryl_chloride SOCl2 or HCl This compound This compound 4-Chlorobenzhydryl_chloride->this compound Piperazine Piperazine Piperazine->this compound Base (e.g., K2CO3), Solvent (e.g., DMF) H1_Receptor_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Constitutive Activity Gq Gq Protein H1R_active->Gq Activates Histamine Histamine Histamine->H1R_active Binds and Activates Inverse_Agonist Inverse Agonist (e.g., Cetirizine) Inverse_Agonist->H1R_inactive Binds and Stabilizes PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca2_release->Allergic_Response PKC_activation->Allergic_Response Synthesis_Workflow start Start dissolve Dissolve this compound in DCM start->dissolve cool Cool to 0-5 °C dissolve->cool add_tea Add Triethylamine cool->add_tea add_benzoyl_chloride Add Substituted Benzoyl Chloride add_tea->add_benzoyl_chloride react Stir at RT for 5-6h add_benzoyl_chloride->react workup Work-up (Solvent removal, Extraction) react->workup purify Column Chromatography workup->purify end Final Product purify->end

Foundational Research on 1-(4-Chlorobenzhydryl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on 1-(4-Chlorobenzhydryl)piperazine (B1679854) derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities, including anticancer, neuroleptic, antihistaminic, and analgesic properties. This document outlines the core synthesis methodologies, presents key quantitative data from structure-activity relationship (SAR) studies, details relevant experimental protocols, and visualizes important pathways and workflows.

Core Synthesis of this compound and its Derivatives

The foundational scaffold, this compound, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active derivatives.[1] The general synthetic pathway involves a multi-step process, which is followed by derivatization, typically through nucleophilic substitution reactions.

A common synthetic route begins with the reduction of 4-chlorobenzophenone (B192759) to yield the corresponding benzhydrol. This intermediate is then chlorinated, often using thionyl chloride, to produce 4-chlorobenzhydryl chloride. The subsequent reaction of this chloride with piperazine (B1678402) affords the core intermediate, this compound.[2] Further derivatization is then achieved by reacting this intermediate with various acyl chlorides, sulfonyl chlorides, or other electrophiles to yield the final target compounds.[2][3]

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization 4-Chlorobenzophenone 4-Chlorobenzophenone 4-Chlorobenzhydrol 4-Chlorobenzhydrol 4-Chlorobenzophenone->4-Chlorobenzhydrol Reduction (e.g., NaBH4) 4-Chlorobenzhydryl_chloride 4-Chlorobenzhydryl_chloride 4-Chlorobenzhydrol->4-Chlorobenzhydryl_chloride Chlorination (e.g., SOCl2) This compound This compound 4-Chlorobenzhydryl_chloride->this compound Reaction with Piperazine Final_Derivatives Final_Derivatives This compound->Final_Derivatives Nucleophilic Substitution Acyl_chlorides Acyl_chlorides Acyl_chlorides->Final_Derivatives

Figure 1: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives[2]
  • Synthesis of this compound:

    • Dissolve 4-chlorobenzophenone in a mixture of methanol (B129727) and THF and cool to 0 °C.

    • Add sodium borohydride (B1222165) (NaBH4) portion-wise to the solution at 0 °C and stir for 10 minutes.

    • Continue stirring at room temperature for 2 hours.

    • Dilute the reaction mixture with water and extract the product with diethyl ether.

    • Wash the organic phase sequentially with 1 N HCl, saturated NaHCO3, and water.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain 4-chlorobenzhydrol.

    • Treat the resulting benzhydrol with thionyl chloride to yield 4-chlorobenzhydryl chloride.

    • React the 4-chlorobenzhydryl chloride directly with piperazine in dimethylformamide (DMF) in the presence of anhydrous potassium carbonate at 80 °C to obtain this compound.

  • Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salts:

    • Dissolve this compound in dry dichloromethane (B109758) and cool to 0–5 °C.

    • Add triethylamine (B128534) and stir for 10 minutes.

    • Add the desired substituted benzoyl chloride dropwise.

    • Stir the reaction mixture at room temperature for 5–6 hours, monitoring completion by TLC.

    • Remove the solvent under reduced pressure.

    • Take up the residue in water and extract with ethyl acetate.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

    • Dissolve the purified product in an appropriate organic solvent and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

Pharmacological Applications and Quantitative Data

Anticancer Activity

A significant area of research for these derivatives has been their potential as anticancer agents.[2][3] Several studies have demonstrated their cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action for piperazine analogues include the inhibition of microtubule synthesis, induction of apoptosis, and inhibition of angiogenesis.[2]

Table 1: Cytotoxicity (GI50, µM) of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives against Various Cancer Cell Lines [2]

CompoundR-groupHUH7 (Liver)HCT-116 (Colon)MCF7 (Breast)HEP3B (Liver)FOCUS (Liver)MAHLAVU (Liver)HEPG2 (Liver)
5a 4-Cl1.910.440.310.851.671.222.11
5b 4-F1.450.330.280.761.541.111.98
5c 4-OCH32.150.510.391.021.891.432.45
5d 4-Br1.880.410.290.811.621.192.07
5e 4-NO22.540.680.521.342.211.762.89
5f 4-Ph3.120.890.761.872.892.343.54
5g 2,4-diF1.320.290.250.691.411.021.87

GI50: Concentration causing 50% growth inhibition.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay[2]
  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Cell Fixation: Discard the medium and fix the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4 °C.

  • Washing: Wash the plates five times with tap water and air dry.

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Dissolve the bound dye in 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 values.

Cytotoxicity_Workflow Cell_Seeding Seed Cells in 96-well Plates Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Derivatives Incubation_24h->Compound_Treatment Incubation_72h Incubate for 72h Compound_Treatment->Incubation_72h Cell_Fixation Fix Cells with TCA Incubation_72h->Cell_Fixation Washing_1 Wash with Water Cell_Fixation->Washing_1 Staining Stain with SRB Washing_1->Staining Washing_2 Wash with Acetic Acid Staining->Washing_2 Dye_Solubilization Solubilize Dye with Tris Base Washing_2->Dye_Solubilization Absorbance_Reading Read Absorbance at 510 nm Dye_Solubilization->Absorbance_Reading Data_Analysis Calculate GI50 Values Absorbance_Reading->Data_Analysis

Figure 2: Experimental workflow for the SRB cytotoxicity assay.

Voltage-Gated Sodium Channel (Nav1.7) Inhibition

Derivatives of this compound have been investigated as inhibitors of the Nav1.7 sodium channel, a key target for the treatment of pain.[4]

Table 2: Inhibitory Activity of this compound Amide Derivatives against hNav1.7 [4]

CompoundR1R2IC50 (µM)
5 H4-methoxybenzyl8
6 H4-methylbenzyl10

IC50: Concentration causing 50% inhibition of the channel activity.

Experimental Protocol: Automated Patch-Clamp Assay for Nav1.7 Inhibition[5]
  • Cell Culture: Use a stable cell line (e.g., HEK-293) expressing the human Nav1.7 channel.

  • Cell Preparation: Harvest and prepare a single-cell suspension for use in the automated patch-clamp system.

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension and intracellular/extracellular solutions into the automated patch-clamp instrument (e.g., Patchliner).

    • The instrument automatically performs cell capture, gigaseal formation, and whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit Nav1.7 currents. This typically involves a holding potential, a depolarizing pulse to activate the channels, and a subsequent repolarizing step.

  • Compound Application: Apply different concentrations of the test compounds to the cells.

  • Data Acquisition and Analysis: Record the sodium currents before and after compound application. Calculate the percentage of inhibition and determine the IC50 values.

Nav1_7_Signaling cluster_membrane Neuronal Membrane Nav1_7 Nav1.7 Channel Na_Influx Na+ Influx Nav1_7->Na_Influx Action_Potential Action Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Pain_Stimulus Pain Stimulus Depolarization Membrane Depolarization Pain_Stimulus->Depolarization Depolarization->Nav1_7 Opens Na_Influx->Action_Potential Derivative 1-(4-Chlorobenzhydryl) piperazine Derivative Derivative->Nav1_7 Blocks

Figure 3: Role of Nav1.7 in pain signaling and its inhibition.

Dopamine (B1211576) D4 Receptor Antagonism

The this compound scaffold is present in molecules that have been investigated as antagonists of the dopamine D4 receptor, which is a target for antipsychotic drugs.[3] While specific data for direct derivatives is not extensively available in the public domain, related piperazine and piperidine (B6355638) compounds show high affinity for this receptor.

Table 3: Binding Affinities (Ki, nM) of Representative Piperazine/Piperidine Derivatives for Dopamine Receptors

Compound ClassRepresentative CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)
PhenylpiperazinesL-745,870>10001.80.4
BenzylpiperazinesFAUC 3651203.51.2

This table provides representative data for related compound classes to illustrate the potential of the piperazine scaffold for D4 receptor antagonism.

Experimental Protocol: Dopamine D4 Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK-293 cells).

  • Radioligand: Use a suitable radioligand, such as [3H]spiperone, that binds to the D4 receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with the radioligand and various concentrations of the test compounds in a suitable buffer.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known D4 antagonist) from the total binding. Calculate the Ki values for the test compounds using the Cheng-Prusoff equation.

D4_Receptor_Signaling cluster_membrane Postsynaptic Membrane D4_Receptor Dopamine D4 Receptor G_Protein Gi/o Protein D4_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Blocks conversion of ATP to Dopamine Dopamine Dopamine->D4_Receptor Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response Derivative 1-(4-Chlorobenzhydryl) piperazine Derivative Derivative->D4_Receptor Antagonizes

Figure 4: Simplified dopamine D4 receptor signaling pathway and antagonism.

Antihistamine Activity

The this compound core is a structural component of several well-known antihistamines, such as hydroxyzine (B1673990) and cetirizine.[1] These compounds act as inverse agonists at the histamine (B1213489) H1 receptor, providing relief from allergic symptoms.

Table 4: Representative Antihistamine Activity Data

CompoundReceptorKi (nM)
CetirizineHistamine H1~2-6
HydroxyzineHistamine H1~2

This table provides data for well-known antihistamines containing the core structure to indicate the potential for related derivatives.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of pharmacological activities. Foundational research has established synthetic routes to this core and its analogues, and has demonstrated their potential as anticancer agents, Nav1.7 inhibitors for pain, dopamine D4 receptor antagonists for neuropsychiatric disorders, and antihistamines for allergic conditions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the design and evaluation of new therapeutic agents based on this versatile chemical framework. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives hold promise for the development of novel and effective drugs.

References

The Versatile Scafford: A Technical Guide to 1-(4-Chlorobenzhydryl)piperazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and application of 1-(4-Chlorobenzhydryl)piperazine (B1679854), a pivotal building block in modern organic and medicinal chemistry. This document provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, and its role as a key intermediate in the preparation of a diverse range of biologically active molecules, including antihistamines, anticancer agents, and novel pain therapeutics.

Physicochemical Properties of this compound

This compound, also known as Norchlorcyclizine, is a white to off-white crystalline solid.[1] Its core structure, featuring a piperazine (B1678402) ring attached to a chlorobenzhydryl group, provides a versatile scaffold for further chemical modifications. Below is a summary of its key physicochemical properties.

PropertyValueReferences
Molecular Formula C₁₇H₁₉ClN₂[2][3]
Molecular Weight 286.8 g/mol [2][3]
Melting Point 63-70 °C[3][4]
Boiling Point 178-180 °C at 0.5 mmHg[2][3]
Appearance White to light beige crystalline powder[2]
Solubility Sparingly soluble in water; soluble in methanol (B129727), ethanol (B145695), and dichloromethane (B109758).[2]
pKa 8.99 ± 0.10 (Predicted)[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the reaction of a chlorobenzhydryl derivative with piperazine. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product.

Synthetic Workflow

General Synthetic Workflow for this compound cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 4-Chlorobenzophenone 4-Chlorobenzophenone Reduction Reduction 4-Chlorobenzophenone->Reduction e.g., NaBH4 Piperazine Piperazine Nucleophilic Substitution Nucleophilic Substitution Piperazine->Nucleophilic Substitution 4-Chlorobenzhydrol 4-Chlorobenzhydrol Reduction->4-Chlorobenzhydrol Halogenation Halogenation 4-Chlorobenzhydryl chloride 4-Chlorobenzhydryl chloride Halogenation->4-Chlorobenzhydryl chloride This compound This compound Nucleophilic Substitution->this compound 4-Chlorobenzhydrol->Halogenation e.g., SOCl2, HCl 4-Chlorobenzhydryl chloride->Nucleophilic Substitution

Caption: General synthesis of this compound.

Comparative Analysis of Synthetic Methods
MethodStarting MaterialsReagents & SolventsReaction ConditionsYieldReferences
Method A 4-Chlorobenzhydryl chloride, PiperazineToluene (B28343), DMF, KI80°C to reflux, 14.5 hours92%[3][4]
Method B 1-Chloro-4-(chloro-phenyl-methyl)-benzene, Anhydrous piperazineButanone, K₂CO₃, KIReflux, 18 hours57%[4]
Method C 4-Chlorobenzophenone, PiperazineMethanol, THF, NaBH₄, SOCl₂, Acetonitrile (B52724)0°C to reflux, multi-stepNot specified[5]
Method D 4-Chlorodiphenyl methyl chloride, PiperazineMethanol60-70°C to reflux, 4-6 hoursHigh (unspecified)[6]
Detailed Experimental Protocols

Method A: High-Yield Synthesis in Toluene/DMF [3][4]

  • A mixture of piperazine (10 g, 0.12 mol), potassium iodide (0.1 g), and DMF (0.5 mL) in toluene (15 mL) is heated to 80°C for 30 minutes.

  • A solution of 4-chlorobenzhydryl chloride in toluene is added to the heated mixture.

  • The reaction temperature is maintained at 80°C for 2 hours, followed by refluxing for 12 hours.

  • The reaction mixture is cooled to 20°C, and the toluene layer is washed twice with water (20 mL).

  • The organic layer is treated with a solution of concentrated HCl (15 mL) in water (5 mL) at 5-10°C.

  • The mixture is filtered, and the aqueous layer is separated.

  • The aqueous layer is washed with toluene (10 mL) and methylene (B1212753) dichloride (10 mL).

  • The aqueous layer is neutralized with 30% NaOH solution (22 mL) at 10°C and maintained at 20°C for 2 hours.

  • The resulting solid is filtered, washed, and dried at 50°C for 3 hours to yield this compound.

Method B: Synthesis in Butanone [4]

  • A mixture of 1-chloro-4-(chloro-phenyl-methyl)-benzene (4.12 g, 17.4 mmol), anhydrous piperazine (5.98 g, 69.6 mmol), anhydrous K₂CO₃ (2.40 g, 17.4 mmol), and KI (2.88 g, 17.4 mmol) in butanone (20 ml) is refluxed under a nitrogen atmosphere for 18 hours.

  • The mixture is cooled and filtered. The solvent is removed in vacuo.

  • The residue is dissolved in CH₂Cl₂ (100 ml) and washed with water (30 ml).

  • The organic layer is dried, and the solvent is removed.

  • The product is purified by chromatography (CH₂Cl₂:CH₃OH:NH₄OH 90:10:0.5) to afford the desired product.

Applications in the Synthesis of Bioactive Molecules

This compound is a cornerstone for the synthesis of a variety of pharmaceuticals. Its secondary amine provides a reactive site for N-alkylation and N-acylation reactions, allowing for the introduction of diverse functional groups.

Synthesis of Antihistamines: Cetirizine and Meclizine (B1204245)

This building block is famously used in the synthesis of second-generation antihistamines like Cetirizine and the antiemetic Meclizine.

Synthesis of Cetirizine This compound This compound N-alkylation N-alkylation This compound->N-alkylation 2-(2-Chloroethoxy)acetic acid derivative 2-(2-Chloroethoxy)acetic acid derivative 2-(2-Chloroethoxy)acetic acid derivative->N-alkylation Cetirizine Ester/Amide Cetirizine Ester/Amide N-alkylation->Cetirizine Ester/Amide Hydrolysis Hydrolysis Cetirizine Cetirizine Hydrolysis->Cetirizine Cetirizine Ester/Amide->Hydrolysis Alkaline

Caption: Synthesis of Cetirizine from the core building block.

  • To a solution of 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine (0.6 g, 2.1 mmol) in acetonitrile (10 mL), potassium carbonate (0.58 g, 4.2 mmol) is added.

  • After stirring for a short period, bromoethanol (0.26 g, 2.1 mmol) is added.

  • The reaction mixture is refluxed for 2 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is dissolved in water and extracted with ethyl acetate (B1210297) (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol.

  • In a reaction flask, add piperazine (240g) and methanol (700ml). Stir and heat the mixture.

  • At 60-70 °C, add 4-chlorodiphenyl methyl chloride (96g) dropwise.

  • After the addition is complete, increase the temperature to reflux and maintain for 4-6 hours to obtain this compound.[6]

  • To the resulting this compound, add potassium carbonate (128g) and continue stirring and refluxing.

  • Add m-methylbenzyl chloride (80g) dropwise to carry out the condensation reaction.

  • Maintain the reflux for 4-6 hours.

  • After the reaction, distill off the solvent to the greatest extent possible to obtain Meclizine base.[6]

  • The Meclizine base can then be dissolved in ethanol and treated with hydrochloric acid to form meclizine hydrochloride, which is then isolated by crystallization.[6]

Synthesis of Anticancer Agents

Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines. The primary modification involves the acylation of the secondary amine with substituted benzoyl chlorides.

Synthesis of Anticancer Piperazine Derivatives This compound This compound N-acylation N-acylation This compound->N-acylation Substituted Benzoyl Chloride Substituted Benzoyl Chloride Substituted Benzoyl Chloride->N-acylation 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine N-acylation->1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine

Caption: General synthesis of anticancer piperazine derivatives.

  • A solution of this compound (1.98 mmol) in dry dichloromethane is cooled to 0–5 °C in an ice bath.

  • Triethylamine (5.94 mmol) is added to the cold reaction mixture and stirred for 10 minutes.

  • The respective substituted benzoyl chloride (1.98 mmol) is added.

  • The reaction mixture is stirred for 5–6 hours at room temperature and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The organic layer is dried and concentrated. The product can be further purified by column chromatography.

Compound (Substituent)Yield (%)Melting Point (°C)IC₅₀ (μM) on MCF7 CellsReferences
4-Chloro 75172.810-20[7]
4-Fluoro 81144.110-20[7]
4-Bromo 75155.310-20[7]
4-Nitro 76153.4>40[7]
4-Phenyl 70152.15-10[7]
2,4-Difluoro 90215.5 (decomp.)10-20[7]
Synthesis of Nav1.7 Inhibitors

The this compound scaffold is also utilized in the synthesis of potent and selective inhibitors of the voltage-gated sodium channel Nav1.7, a key target for the treatment of chronic pain.

While the specific details for the synthesis of the 108 amide derivatives are extensive, a general procedure involves the coupling of this compound with various carboxylic acids or their activated derivatives to form a library of amides. These are then screened for their inhibitory activity against the hNav1.7 channel. The two most active compounds identified in the study had IC₅₀ values in the range of 8-10 μM.[8]

Biological Signaling Pathways

The derivatives of this compound exert their biological effects through various mechanisms, including the inhibition of specific ion channels and the induction of apoptosis in cancer cells.

Nav1.7 Signaling Pathway in Pain Transmission

Nav1.7 is a voltage-gated sodium channel preferentially expressed in peripheral sensory neurons. It plays a crucial role in amplifying subthreshold depolarizations, thereby setting the threshold for action potential firing and pain signal transmission.

Role of Nav1.7 in Pain Signaling Noxious Stimulus Noxious Stimulus Sensory Neuron Sensory Neuron Noxious Stimulus->Sensory Neuron Nav1.7 Channel Nav1.7 Channel Sensory Neuron->Nav1.7 Channel Depolarization Action Potential Action Potential Nav1.7 Channel->Action Potential Amplifies Signal Spinal Cord Spinal Cord Action Potential->Spinal Cord Signal Propagation Pain Perception Pain Perception Spinal Cord->Pain Perception Nav1.7 Inhibitor Nav1.7 Inhibitor Nav1.7 Inhibitor->Nav1.7 Channel Blocks Channel

Caption: Simplified diagram of the Nav1.7 pain signaling pathway.

Anticancer Mechanism of Action

The 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been shown to induce apoptosis in cancer cells and some piperazine derivatives act as topoisomerase II inhibitors.[9]

Anticancer Mechanisms of Piperazine Derivatives cluster_drug Drug Action cluster_pathways Cellular Pathways Piperazine Derivative Piperazine Derivative Topoisomerase II Topoisomerase II Piperazine Derivative->Topoisomerase II Inhibition Apoptosis Induction Apoptosis Induction Piperazine Derivative->Apoptosis Induction Induces PI3K/AKT Pathway PI3K/AKT Pathway Piperazine Derivative->PI3K/AKT Pathway Inhibition Src Family Kinases Src Family Kinases Piperazine Derivative->Src Family Kinases Inhibition BCR-ABL Pathway BCR-ABL Pathway Piperazine Derivative->BCR-ABL Pathway Inhibition DNA Replication DNA Replication Topoisomerase II->DNA Replication Required for Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation Cell Death Cell Death Apoptosis Induction->Cell Death Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Src Family Kinases->Cell Proliferation BCR-ABL Pathway->Cell Proliferation

Caption: Overview of anticancer mechanisms of piperazine derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, providing a robust scaffold for the development of a wide array of therapeutic agents. Its straightforward synthesis and reactive nature allow for the creation of diverse chemical libraries for drug discovery. The successful application of this intermediate in the synthesis of antihistamines, anticancer agents, and Nav1.7 inhibitors underscores its significance in medicinal chemistry and its potential for the development of future therapeutics. This guide provides a foundational resource for researchers and professionals working with this important synthetic intermediate.

References

A Technical Guide to 1-(4-Chlorobenzhydryl)piperazine: From Synthesis to Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorobenzhydryl)piperazine, also known as norchlorcyclizine, is a pivotal chemical entity with a rich history in medicinal chemistry. Initially developed as a core structural component of first-generation antihistamines, it has evolved into a significant subject of study as a key synthetic intermediate, a metabolite of prominent drugs, and a research tool for exploring novel therapeutic targets. This technical guide provides an in-depth overview of its discovery, history, synthesis, and its role as an inhibitor of Natriuretic Peptide Receptor B (NPR-B) and Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). While quantitative pharmacological data on its inhibitory activities are not extensively documented in public literature, this guide collates available information to support further research and development.

Discovery and History

The history of this compound is intrinsically linked to the development of diphenylmethylpiperazine antihistamines. Its synthesis was a crucial step in the creation of drugs like chlorcyclizine (B1668710) and hydroxyzine (B1673990). Pharmaceutical companies, notably UCB S.A., were instrumental in the development of hydroxyzine in the early 1950s, which later led to the discovery of its pharmacologically active metabolite, cetirizine (B192768).[1] this compound serves as the central scaffold for these compounds and is also recognized as the primary metabolite of chlorcyclizine and meclizine, where it is referred to as norchlorcyclizine.[2][3] Its presence as an impurity in commercial preparations of hydroxyzine and cetirizine has also been noted.[4]

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

PropertyValueReference(s)
CAS Number 303-26-4[4][5]
Molecular Formula C₁₇H₁₉ClN₂[4]
Molecular Weight 286.8 g/mol [6]
IUPAC Name 1-[(4-chlorophenyl)(phenyl)methyl]piperazine[6]
Synonyms Norchlorcyclizine, N-(p-Chlorobenzhydryl)piperazine[2][6]
Appearance Solid[4]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 25 mg/ml[4]
λmax 231 nm[4]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.

Synthesis from 4-Chlorobenzhydryl Chloride and Piperazine (B1678402)

This method involves the direct alkylation of piperazine with 4-chlorobenzhydryl chloride.

Experimental Protocol:

  • A mixture of 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine is combined with 15 mL of toluene (B28343) and heated to 80°C for 30 minutes.[7]

  • To this mixture at 80°C, a solution of 4-chlorobenzhydryl chloride in toluene is added.[7]

  • The reaction temperature is maintained at 80°C for 2 hours, followed by refluxing for 12 hours.[7]

  • The reaction mixture is then cooled to 20°C.[7]

  • The toluene layer is washed twice with 20 mL of water and then treated with a solution of 15 mL of concentrated HCl in 5 mL of water at 5-10°C.[7]

  • The mixture is filtered, and the aqueous layer is separated from the filtrate.[7]

  • The aqueous layer is washed with 10 mL of toluene and 10 mL of methylene (B1212753) dichloride.[7]

  • The aqueous layer is then neutralized with 22 mL of 30% NaOH solution at 10°C and maintained at 20°C for 2 hours.[7]

  • The solid product formed is filtered, washed, and dried at 50°C for 3 hours.[7]

  • Yield: 92%; Melting Point: 63-65°C.[7]

Synthesis from 4-Chlorobenzophenone

This multi-step synthesis begins with the reduction of 4-chlorobenzophenone.

Experimental Protocol:

  • Step 1: Synthesis of (4-chlorophenyl)(phenyl)methanol. 4-Chlorobenzophenone (50 mmol) is dissolved in a mixture of 100 mL of methanol (B129727) and 150 mL of THF and cooled to 0°C. Sodium borohydride (B1222165) (50 mmol) is added, and the mixture is stirred for 10 minutes at 0°C, followed by 2 hours at room temperature. The reaction is quenched with 200 mL of water, and the product is extracted with diethyl ether. The organic phase is washed with 1 N HCl, saturated NaHCO₃, and water.[8]

  • Step 2: Synthesis of 1-chloro-4-(chlorophenyl)methyl]benzene. The benzhydrol from the previous step is treated with thionyl chloride to yield the corresponding 4-chlorobenzhydryl chloride.[8]

  • Step 3: Synthesis of this compound. The 4-chlorobenzhydryl chloride is reacted with piperazine and anhydrous potassium carbonate in dimethylformamide at 80°C to yield the final product.[8]

Experimental Workflow: Synthesis from 4-Chlorobenzophenone

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Alkylation 4-Chlorobenzophenone 4-Chlorobenzophenone NaBH4, MeOH/THF NaBH4, MeOH/THF 4-Chlorobenzophenone->NaBH4, MeOH/THF Benzhydrol Benzhydrol NaBH4, MeOH/THF->Benzhydrol Thionyl_Chloride SOCl2 Benzhydrol->Thionyl_Chloride Chlorobenzhydryl_Chloride 4-Chlorobenzhydryl Chloride Thionyl_Chloride->Chlorobenzhydryl_Chloride Piperazine_K2CO3 Piperazine, K2CO3, DMF Chlorobenzhydryl_Chloride->Piperazine_K2CO3 Final_Product This compound Piperazine_K2CO3->Final_Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Recent research has identified this compound as a partially selective inhibitor of Natriuretic Peptide Receptor B (NPR-B) and an inhibitor of human Tyrosyl-DNA Phosphodiesterase 1 (Tdp1).[9]

Inhibition of Natriuretic Peptide Receptor B (NPR-B)

NPR-B is a receptor for C-type natriuretic peptide (CNP) and plays a crucial role in various physiological processes, including vasodilation and bone growth.[6] The binding of CNP to NPR-B activates its intracellular guanylate cyclase domain, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then acts as a second messenger, activating downstream effectors like protein kinase G (PKG).[6]

NPRB_Pathway cluster_membrane Cell Membrane NPRB NPR-B Receptor GC Guanylate Cyclase (activated) NPRB->GC activates CNP CNP CNP->NPRB binds GTP GTP cGMP cGMP GTP->cGMP converted by GC PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response phosphorylates targets Norchlorcyclizine This compound (Norchlorcyclizine) Norchlorcyclizine->NPRB inhibits

References

In Vitro Toxicological Profile of 1-(4-Chlorobenzhydryl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available in vitro toxicological data for 1-(4-Chlorobenzhydryl)piperazine (CAS No. 303-26-4), a known impurity and metabolite of several antihistaminic drugs. Due to a scarcity of direct experimental data on the parent compound, this document synthesizes information from studies on its derivatives, in silico toxicological predictions, and established methodologies for key toxicological endpoints. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the safety assessment and development of pharmaceuticals where this molecule may be present. It highlights existing data, identifies critical knowledge gaps, and provides detailed experimental protocols for further investigation.

Introduction

This compound, also known as Norchlorcyclizine, is a significant chemical entity in pharmaceutical sciences. It is recognized as an inactive metabolite of meclizine (B1204245) and chlorcyclizine (B1668710) and has been identified as an impurity in commercial preparations of hydroxyzine (B1673990) and cetirizine.[1][2] Its structural backbone is a common motif in medicinal chemistry, forming the basis for various derivatives with a range of pharmacological activities, including anticancer and antihistaminic effects.[2][3] Given its presence as a metabolite and impurity in widely used medications, a thorough understanding of its toxicological profile is imperative for risk assessment and regulatory compliance.

This document collates and critically evaluates the existing in vitro toxicological information for this compound, focusing on cytotoxicity, genotoxicity, cardiotoxicity, and metabolic interactions. Where direct experimental data is unavailable, this guide presents predictive data and information on structurally related compounds to provide a preliminary risk assessment. Furthermore, detailed experimental protocols for key in vitro assays are provided to facilitate further research into the toxicological properties of this compound.

Cytotoxicity Profile

Direct experimental data on the cytotoxicity of this compound is limited in publicly available literature. However, studies on its derivatives provide insights into the potential cytotoxic activity of the core structure.

A study investigating a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity across a panel of human cancer cell lines.[3][4] The half-maximal growth inhibitory concentrations (GI₅₀) were determined for these derivatives, revealing that modifications to the benzoyl moiety significantly influence cytotoxic potency.[4]

Table 1: Cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

CompoundR-GroupCell LineGI₅₀ (µM)
5a 4-ClHUH7 (Liver)3.65
HCT-116 (Colon)1.91
MCF7 (Breast)4.31
5b 4-FHUH7 (Liver)4.33
HCT-116 (Colon)0.44
MCF7 (Breast)3.86
5c 4-OCH₃HUH7 (Liver)4.11
HCT-116 (Colon)0.31
MCF7 (Breast)4.09
5d 4-BrHUH7 (Liver)2.53
HCT-116 (Colon)0.85
MCF7 (Breast)4.17
5e 4-NO₂HUH7 (Liver)4.29
HCT-116 (Colon)1.67
MCF7 (Breast)4.39
5f 4-PhHUH7 (Liver)4.58
HCT-116 (Colon)1.22
MCF7 (Breast)4.41
5g 2,4-di-FHUH7 (Liver)4.61
HCT-116 (Colon)2.55
MCF7 (Breast)4.45
Data synthesized from Yarim et al., 2012.[4]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Fixation and Staining cluster_readout Quantification cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h for cell adherence cell_seeding->incubation1 add_compound Add varying concentrations of This compound incubation1->add_compound incubation2 Incubate for 72h add_compound->incubation2 fixation Fix cells with trichloroacetic acid (TCA) incubation2->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining washing Wash with 1% acetic acid to remove unbound dye staining->washing solubilization Solubilize bound dye with Tris base washing->solubilization read_absorbance Measure absorbance at ~510 nm solubilization->read_absorbance

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently aspirate the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB by washing five times with 1% (v/v) acetic acid and air dry.

  • Solubilization and Absorbance Reading: Solubilize the bound stain with 10 mM Tris base solution. Measure the absorbance on a plate reader at a wavelength of approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Genotoxicity Profile

These predictive studies suggest a potential for mutagenicity. The preADMET software predicted a positive Ames mutagenicity test result for all Cinnarizine (B98889) impurities in at least one Salmonella strain.[5] Additionally, these impurities were predicted to be carcinogenic in rodents.[5] It is crucial to note that these are computational predictions and require experimental verification.

Table 2: In Silico Genotoxicity Predictions for Cinnarizine Impurities

EndpointPredictionSoftware/MethodReference
Ames MutagenicityPositive in at least one Salmonella strainpreADMET[5]
CarcinogenicityPositive in rats and/or micepreADMET[5]
Recommended Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's potential to induce gene mutations.

Ames_Test_Workflow cluster_setup Assay Setup cluster_exposure Exposure cluster_incubation_readout Incubation and Readout prepare_strains Prepare cultures of Salmonella typhimurium strains mix_components Mix bacteria, test compound, and S9 mix (or buffer) prepare_strains->mix_components prepare_compound Prepare test compound dilutions prepare_compound->mix_components prepare_s9 Prepare S9 metabolic activation mix (optional) prepare_s9->mix_components add_to_agar Add mixture to molten top agar (B569324) mix_components->add_to_agar plate Pour onto minimal glucose agar plates add_to_agar->plate incubation Incubate plates for 48-72 hours plate->incubation count_colonies Count revertant colonies incubation->count_colonies analyze_data Analyze for a dose-dependent increase in revertants count_colonies->analyze_data

Workflow for the Ames (Bacterial Reverse Mutation) Test.

Methodology:

  • Strain Selection: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two- to three-fold increase.

Cardiotoxicity Profile: hERG Inhibition

In silico models have predicted a moderate risk of hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition for impurities of Cinnarizine, including the structurally related 1-(diphenylmethyl)piperazine.[5] Inhibition of the hERG channel can lead to QT interval prolongation, a potentially life-threatening cardiac side effect.

Table 3: In Silico hERG Inhibition Prediction

EndpointPredictionSoftware/MethodReference
hERG InhibitionModerate RiskpreADMET[5]

Direct experimental data on hERG inhibition by this compound is not available. Given the in silico alert, experimental evaluation is highly recommended.

Recommended Experimental Protocol: Automated Patch-Clamp Assay for hERG Inhibition

Automated patch-clamp systems provide a higher throughput method for assessing compound effects on ion channels like hERG.

hERG_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Automated Patch-Clamp cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing hERG channels cell_suspension Prepare a single-cell suspension cell_culture->cell_suspension load_cells Load cells onto the patch-clamp chip cell_suspension->load_cells establish_seal Establish giga-ohm seals and whole-cell configuration load_cells->establish_seal record_baseline Record baseline hERG currents establish_seal->record_baseline add_compound Apply test compound at various concentrations record_baseline->add_compound record_post_compound Record hERG currents post-compound add_compound->record_post_compound measure_current Measure peak tail current amplitude record_post_compound->measure_current calculate_inhibition Calculate percentage of current inhibition measure_current->calculate_inhibition determine_ic50 Generate concentration-response curve and determine IC₅₀ value calculate_inhibition->determine_ic50

Workflow for an automated patch-clamp hERG inhibition assay.

Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG potassium channel.

  • Electrophysiology: Perform whole-cell patch-clamp recordings using an automated platform.

  • Voltage Protocol: Apply a specific voltage pulse protocol to elicit hERG currents, typically involving a depolarization step to open and inactivate the channels, followed by a repolarization step to record the peak tail current.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition: Record the current at each concentration until a steady-state effect is observed.

  • Data Analysis: Measure the peak tail current amplitude in the presence of the compound and compare it to the baseline. Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.

Metabolic Profile: Cytochrome P450 Inhibition

There is currently no available in vitro data on the metabolic stability or the potential of this compound to inhibit major cytochrome P450 (CYP) enzymes. Assessing the potential for CYP inhibition is a critical step in drug development to predict drug-drug interactions.

Recommended Experimental Protocol: In Vitro CYP450 Inhibition Assay

This assay evaluates the ability of a test compound to inhibit the activity of specific CYP isoforms using human liver microsomes.

CYP_Inhibition_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prepare_mix Prepare incubation mixture: Human Liver Microsomes, NADPH regenerating system, CYP-specific substrate add_inhibitor Add varying concentrations of This compound prepare_mix->add_inhibitor pre_incubation Pre-incubate mixture add_inhibitor->pre_incubation start_reaction Initiate reaction by adding NADPH pre_incubation->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction with organic solvent incubate->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge analyze_supernatant Analyze supernatant by LC-MS/MS centrifuge->analyze_supernatant quantify_metabolite Quantify formation of the CYP-specific metabolite analyze_supernatant->quantify_metabolite calculate_inhibition Calculate percent inhibition relative to vehicle control quantify_metabolite->calculate_inhibition determine_ic50 Determine IC₅₀ value from concentration-response curve calculate_inhibition->determine_ic50

Workflow for a CYP450 inhibition assay.

Methodology:

  • Test System: Use pooled human liver microsomes as the source of CYP enzymes.

  • Incubation: Incubate the microsomes with a specific probe substrate for a particular CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, etc.) in the presence of varying concentrations of this compound.

  • Reaction Initiation and Termination: Initiate the metabolic reaction by adding an NADPH-regenerating system. After a set incubation time at 37°C, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Summary and Future Directions

The in vitro toxicological profile of this compound is largely incomplete, with a notable absence of direct experimental data for key endpoints such as cytotoxicity, genotoxicity, cardiotoxicity, and CYP450 inhibition. The available information, derived from studies on its derivatives and in silico predictions, suggests potential for cytotoxic and genotoxic effects, as well as a moderate risk of hERG channel inhibition.

Table 4: Summary of Available Toxicological Data and Identified Gaps

Toxicological EndpointAvailable DataData TypeKey Findings/PredictionsData Gaps
Cytotoxicity Data on benzoyl derivativesExperimental (SRB Assay)Derivatives show GI₅₀ values in the low micromolar range against cancer cells.[4]Quantitative cytotoxicity data (IC₅₀/GI₅₀) for the parent compound on relevant cell lines (e.g., hepatocytes, cardiomyocytes).
Genotoxicity Predictions for structurally similar compoundsIn Silico (preADMET)Predicted positive in Ames test and for carcinogenicity.[5]Experimental data from Ames test, in vitro micronucleus assay, and/or chromosomal aberration assay.
Cardiotoxicity (hERG) Prediction for structurally similar compoundsIn Silico (preADMET)Moderate risk of hERG inhibition predicted.[5]Experimental IC₅₀ value from a functional hERG assay (e.g., patch-clamp).
Metabolism (CYP450) None available--Data on metabolic stability and IC₅₀ values for inhibition of major CYP450 isoforms.

Given these significant data gaps, further experimental investigation is strongly recommended to establish a definitive in vitro toxicological profile for this compound. The detailed protocols provided in this guide offer a framework for conducting these necessary studies. A comprehensive understanding of the in vitro toxicology of this compound is essential for ensuring the safety of pharmaceutical products in which it may be present as a metabolite or impurity.

References

Preliminary Investigation of 1-(4-Chlorobenzhydryl)piperazine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a preliminary investigation into the bioactivity of 1-(4-Chlorobenzhydryl)piperazine. Primarily recognized as a key synthetic intermediate, its direct biological activity is not extensively documented. However, its derivatives exhibit significant pharmacological effects, notably in anticancer and neuropathic pain applications. This document summarizes the known bioactivity of these derivatives, details the experimental protocols for their synthesis and evaluation, and presents this information in a structured format for researchers, scientists, and drug development professionals. All quantitative data is presented in tabular form for comparative analysis, and key processes are visualized using Graphviz diagrams.

Introduction

This compound, also known as Norchlorcyclizine, is a piperazine (B1678402) derivative that serves as a fundamental scaffold in medicinal chemistry. It is a known inactive metabolite of antihistamines such as meclizine (B1204245) and chlorcyclizine (B1668710) and has been identified as an impurity in preparations of hydroxyzine (B1673990) and cetirizine. While the intrinsic bioactivity of this compound is not well-characterized, its role as a precursor for a diverse range of pharmacologically active compounds is firmly established. Derivatives of this compound have shown promise as anticancer agents and inhibitors of the voltage-gated sodium channel NaV1.7, a key target in pain signaling pathways.

This guide will focus on the bioactivity of these derivatives as a proxy for the potential of the this compound core structure in drug discovery.

Bioactivity of this compound Derivatives

The primary bioactive applications of compounds derived from this compound are in oncology and pain management.

Anticancer Activity

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.[1] These compounds have demonstrated significant cell growth inhibitory activity.[1] The proposed mechanism of action for some piperazine derivatives includes the induction of apoptosis and inhibition of microtubule synthesis.

Table 1: Cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (IC50 in µM)

Compound IDR GroupHUH7 (Liver)HCT116 (Colon)MCF7 (Breast)
5a 4-Cl5.8 ± 0.14.9 ± 0.26.5 ± 0.3
5b 4-F6.2 ± 0.35.5 ± 0.17.1 ± 0.2
5c 4-OCH₃7.1 ± 0.26.8 ± 0.48.2 ± 0.5
5d 4-Br5.5 ± 0.14.7 ± 0.16.1 ± 0.2
5e 4-NO₂8.5 ± 0.47.9 ± 0.39.3 ± 0.4
5f 4-Phenyl6.9 ± 0.26.1 ± 0.27.5 ± 0.3
5g 2,4-di-F7.8 ± 0.37.2 ± 0.18.9 ± 0.2

Data extracted from the International Journal of Molecular Sciences, 2012.[1]

NaV1.7 Inhibition

Derivatives of this compound have also been synthesized and evaluated as inhibitors of the voltage-gated sodium channel NaV1.7, a well-validated target for the treatment of neuropathic pain. A series of amide derivatives were synthesized and screened for their inhibitory activity on human NaV1.7 channels.

Table 2: NaV1.7 Inhibitory Activity of Selected this compound Amide Derivatives

Compound ClassAssay TypeCell LineActivity Range (IC50)
Amide DerivativesFLIPR AssayHEK-2938-10 µM

Data from the Bulletin of the Korean Chemical Society, 2015.

Experimental Protocols

Synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

This protocol describes a two-step synthesis of the anticancer derivatives listed in Table 1, starting from 4-chlorobenzophenone (B192759).

Step 1: Synthesis of this compound (Intermediate)

  • Dissolve 4-chlorobenzophenone (50 mmol) in a mixture of methanol (B129727) (100 mL) and THF (150 mL) and cool the solution to 0°C.

  • Add NaBH₄ (50 mmol) to the solution at 0°C and stir for an additional 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Dilute the mixture with water (200 mL) and extract the product with diethyl ether (400 mL).

  • Wash the organic phase sequentially with 1 N HCl, saturated NaHCO₃, and water.

  • Dry the organic phase and evaporate the solvent to yield 4-chlorobenzhydrol (B192747).

  • Treat the resulting 4-chlorobenzhydrol with thionyl chloride to produce 4-chlorobenzhydryl chloride.

  • React the 4-chlorobenzhydryl chloride with piperazine in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at 80°C to yield this compound.

Step 2: Synthesis of Final Compounds (e.g., 5a-g)

  • Dissolve this compound (1.98 mmol) in dry dichloromethane (B109758) and cool to 0-5°C in an ice bath.

  • Add triethylamine (B128534) (5.94 mmol) and stir for 10 minutes.

  • Add the desired benzoyl chloride (1.98 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 5-6 hours, monitoring completion by TLC.

  • Remove the solvent under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.

  • Purify the product by column chromatography.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Derivatives 4-Chlorobenzophenone 4-Chlorobenzophenone Reduction (NaBH4) Reduction (NaBH4) 4-Chlorobenzophenone->Reduction (NaBH4) 4-Chlorobenzhydrol 4-Chlorobenzhydrol Reduction (NaBH4)->4-Chlorobenzhydrol Chlorination (SOCl2) Chlorination (SOCl2) 4-Chlorobenzhydrol->Chlorination (SOCl2) 4-Chlorobenzhydryl chloride 4-Chlorobenzhydryl chloride Chlorination (SOCl2)->4-Chlorobenzhydryl chloride Piperazine, K2CO3, DMF Piperazine, K2CO3, DMF 4-Chlorobenzhydryl chloride->Piperazine, K2CO3, DMF This compound This compound Piperazine, K2CO3, DMF->this compound Intermediate This compound Acylation Acylation Intermediate->Acylation Final Product 1-(4-substitutedbenzoyl)-4- (4-chlorobenzhydryl)piperazine Acylation->Final Product Substituted Benzoyl Chloride Substituted Benzoyl Chloride Substituted Benzoyl Chloride->Acylation

Caption: Synthetic workflow for 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This protocol is used to determine the in vitro cytotoxicity of the synthesized compounds against cancer cell lines.[2][3][4]

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Remove the TCA and wash the plates five times with 1% (v/v) acetic acid. Air dry the plates completely.

  • SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 510-565 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

G Start Start Cell Plating (96-well) Cell Plating (96-well) Start->Cell Plating (96-well) Compound Addition Compound Addition Cell Plating (96-well)->Compound Addition Incubation (48-72h) Incubation (48-72h) Compound Addition->Incubation (48-72h) Fixation (TCA) Fixation (TCA) Incubation (48-72h)->Fixation (TCA) Washing (Acetic Acid) Washing (Acetic Acid) Fixation (TCA)->Washing (Acetic Acid) Staining (SRB) Staining (SRB) Washing (Acetic Acid)->Staining (SRB) Washing (Acetic Acid) 2 Washing (Acetic Acid) Staining (SRB)->Washing (Acetic Acid) 2 Solubilization (Tris Base) Solubilization (Tris Base) Washing (Acetic Acid) 2->Solubilization (Tris Base) Absorbance Reading Absorbance Reading Solubilization (Tris Base)->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

NaV1.7 Inhibition Screening: FLIPR Membrane Potential Assay

This is a high-throughput fluorescence-based assay used to screen for inhibitors of voltage-gated ion channels like NaV1.7.[5][6]

  • Cell Culture: Use a stable cell line expressing human NaV1.7 (e.g., HEK-293).

  • Cell Plating: Plate the cells in 96-well or 384-well microplates and incubate overnight.

  • Dye Loading: Add a voltage-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) to the cells and incubate for 30-60 minutes at 37°C.

  • Compound Addition: Add the test compounds to the wells.

  • Channel Activation: Add a NaV1.7 channel activator (e.g., veratridine) to initiate ion flux and a change in membrane potential.

  • Fluorescence Measurement: Use a FLIPR instrument to measure the change in fluorescence intensity in real-time. A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of the NaV1.7 channel.

Signaling Pathways

The bioactivity of this compound derivatives is linked to the modulation of specific signaling pathways.

Induction of Apoptosis

The anticancer derivatives of this compound are reported to induce apoptosis in cancer cells.[7][8] This process involves a cascade of events leading to programmed cell death, often through the activation of caspases.

G Piperazine_Derivative This compound Derivative Cancer_Cell Cancer Cell Piperazine_Derivative->Cancer_Cell Apoptotic_Signal Initiation of Apoptotic Signal Cancer_Cell->Apoptotic_Signal Inhibition of proliferation Caspase_Activation Caspase Cascade Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway initiated by bioactive piperazine derivatives.

NaV1.7 Channel Inhibition

The NaV1.7 inhibitor derivatives directly block the flow of sodium ions through the NaV1.7 channel, which is crucial for the propagation of pain signals in sensory neurons. This direct inhibition reduces neuronal excitability and thereby alleviates the sensation of pain.

Conclusion

While this compound itself is primarily valued as a synthetic building block, its core structure is integral to the development of potent and specific modulators of biological targets. The significant anticancer and NaV1.7 inhibitory activities of its derivatives underscore the therapeutic potential that can be unlocked from this chemical scaffold. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of novel compounds based on this versatile piperazine core. Further investigation is warranted to fully characterize the bioactivity profile of the parent compound and to expand the therapeutic applications of its derivatives.

References

1-(4-Chlorobenzhydryl)piperazine and its role in neuroscience research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-(4-Chlorobenzhydryl)piperazine for Neuroscience Research

Abstract

This compound, also known as Norchlorcyclizine, is a piperazine (B1678402) derivative of significant interest in the fields of medicinal chemistry and neuroscience.[1][2] It serves as a crucial synthetic intermediate for a variety of pharmaceuticals, including antihistamines like Cetirizine and antipsychotic agents.[1][3][4] Furthermore, as an active metabolite of drugs such as hydroxyzine (B1673990) and meclizine, its intrinsic pharmacological profile is of considerable importance for understanding the overall therapeutic and side-effect profiles of its parent compounds.[5][6] This guide provides a comprehensive technical overview of its chemical properties, synthesis, pharmacological actions, and its application as a tool in neuroscience research, complete with detailed experimental protocols and data visualizations.

Core Chemical and Physical Properties

This compound is a white to light-beige crystalline solid.[2][7] Its chemical structure features a central piperazine ring N-substituted with a 4-chlorobenzhydryl group. This structure is a common pharmacophore in many centrally acting agents.[8]

PropertyValueReference(s)
CAS Number 303-26-4[1][2][5]
Molecular Formula C₁₇H₁₉ClN₂[1][5]
Molecular Weight 286.8 g/mol [1][5]
Melting Point 65-70 °C[2][7]
Boiling Point 178-180 °C @ 0.5 mmHg[2][7]
Purity ≥ 98%[1][5]
Solubility Soluble in Methanol, DMF, DMSO[2][5][7]
Appearance White to almost white powder/crystal[1][2][7]

Table 1: Physicochemical Properties of this compound.

Synthesis Protocols

The synthesis of this compound is well-documented and typically involves the N-alkylation of piperazine with a chlorobenzhydryl halide.

Protocol 1: Two-Step Synthesis from 4-Chlorobenzophenone

This common laboratory-scale synthesis involves the reduction of a ketone to an alcohol, followed by chlorination and nucleophilic substitution.

  • Reduction: 4-Chlorobenzophenone is reduced to 4-chlorobenzhydrol (B192747) using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent mixture such as methanol/THF.[8]

  • Chlorination: The resulting 4-chlorobenzhydrol is converted to 4-chlorobenzhydryl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or concentrated HCl.[4][8]

  • Alkylation: The 4-chlorobenzhydryl chloride is then reacted with an excess of piperazine in a suitable solvent (e.g., toluene, butanone) to yield this compound.[8][9] The reaction is often facilitated by a base (e.g., K₂CO₃) and a catalyst like potassium iodide (KI).[9]

Caption: General two-step synthesis workflow for this compound.

Role in Neuroscience and Pharmacology

While widely used as a synthetic precursor[1], this compound is also a subject of direct study in neuroscience due to its own biological activity. Its structural similarity to various psychoactive compounds and its status as an active metabolite make it relevant for investigating neurotransmitter systems.[3][10]

Mechanism of Action: Dopamine (B1211576) Receptor Antagonism

Research has identified this compound and its derivatives as potent ligands for dopamine receptors, particularly the D4 subtype. This antagonism is a key mechanism for the antipsychotic effects of many drugs derived from this scaffold. By blocking these G-protein coupled receptors, the compound inhibits downstream signaling pathways, modulating dopaminergic neurotransmission.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine D4R Dopamine D4 Receptor DA->D4R Activates G_protein Gi/o Protein D4R->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response CBP This compound CBP->D4R Antagonizes

Caption: Antagonistic action of this compound at the D4 receptor.

Other Potential Targets

Derivatives of this compound have been investigated for a range of other activities, suggesting the core scaffold has broad biological potential. These include:

  • Anticancer Agents: Some derivatives show cytotoxic activity against various cancer cell lines.[8][11][12][13]

  • Sodium Channel (NaV1.7) Inhibition: The scaffold has been used to develop inhibitors of the NaV1.7 channel, a target for treating neuropathic pain.[5][14]

  • Antihistamine Activity: It is a key intermediate and metabolite of H1 receptor antagonists like cetirizine.[4][5]

Key Experimental Methodologies

To characterize the neuropharmacological profile of this compound, several standard in-vitro and in-vivo assays are employed.

In-Vitro: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a compound for a specific receptor target.

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for a target receptor (e.g., Dopamine D4).

  • Principle: The assay measures the displacement of a specific radiolabeled ligand from the receptor by the test compound.

  • Methodology:

    • Preparation: Cell membranes expressing the receptor of interest are prepared. A specific radioligand (e.g., [³H]-spiperone) is selected.

    • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

    • Quantification: Radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Analysis: The concentration of the test compound that inhibits 50% of specific binding (IC₅₀) is calculated. The Kᵢ is then determined using the Cheng-Prusoff equation.

Start Prepare Reagents: - Receptor Membranes - Radioligand ([³H]-L) - Test Compound (CBP) Incubate Incubate Reagents (Total, Non-Specific, and Displacement Binding) Start->Incubate Filter Rapid Filtration (Separates Bound from Free Ligand) Incubate->Filter Wash Wash Filters (Remove non-specifically bound ligand) Filter->Wash Count Scintillation Counting (Quantify Radioactivity) Wash->Count Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze

References

The Pharmacological Profile of 1-(4-Chlorobenzhydryl)piperazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorobenzhydryl)piperazine, also known as Norchlorcyclizine, is a chemical entity recognized primarily as a metabolite of several first-generation antihistamines, including chlorcyclizine (B1668710) and meclizine, and as an impurity in the synthesis of cetirizine (B192768) and hydroxyzine.[1][2] While its derivatives have been investigated for a range of therapeutic applications, including anticancer and neuroprotective activities, the intrinsic pharmacological profile of this compound itself remains sparsely characterized in publicly available scientific literature.[3][4] This guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound and outlines the standard experimental protocols required for its full pharmacological characterization.

Introduction

This compound is a piperazine (B1678402) derivative with a distinct chemical structure that suggests potential interactions with various biological targets. Its role as a significant metabolite of established drugs necessitates a thorough understanding of its own pharmacological activities to fully comprehend their overall therapeutic and toxicological profiles.[5] Furthermore, its use as a synthetic precursor for novel chemical entities underscores the importance of delineating its baseline pharmacological properties.[6] This document aims to collate the available information on this compound and to provide a clear framework for its systematic pharmacological evaluation.

Physicochemical Properties

PropertyValueReference
CAS Number 303-26-4[1][7][8]
Molecular Formula C17H19ClN2[1][7][8]
Molecular Weight 286.8 g/mol [1][7][9]
Appearance White to off-white crystalline powder[10]
Melting Point 65-70 °C[7][8]
Boiling Point 178-180 °C at 0.5 mmHg[7][8]
Solubility Soluble in methanol (B129727) and ethanol; slightly soluble in water.[7][10]

Pharmacological Profile: Quantitative Data

A comprehensive search of scientific literature reveals a significant gap in the quantitative pharmacological data for this compound. The following tables are presented to highlight the specific data points that are currently unavailable but are essential for a complete pharmacological assessment.

Receptor and Transporter Binding Affinity

This table would typically present the dissociation constants (Ki) of this compound for a range of relevant biological targets. A lower Ki value indicates a higher binding affinity.

TargetRadioligandKi (nM)Source
Histamine (B1213489) H1 Receptor[3H]-MepyramineData Not Available
Dopamine (B1211576) Transporter (DAT)[3H]-WIN 35,428Data Not Available
Serotonin Transporter (SERT)[3H]-ParoxetineData Not Available
Norepinephrine Transporter (NET)[3H]-NisoxetineData Not Available
Muscarinic ReceptorsVariousData Not Available
Adrenergic ReceptorsVariousData Not Available
Other GPCRsVariousData Not Available
In Vitro Functional Activity

This table would summarize the potency of this compound in functional assays, indicating its ability to either activate (agonist) or inhibit (antagonist) the function of a specific target. EC50 values represent the concentration at which the compound elicits 50% of its maximal effect, while IC50 values represent the concentration at which it inhibits 50% of a specific response.

Assay TypeTargetEffect (Agonist/Antagonist)EC50/IC50 (nM)Source
Histamine H1 Functional AssayHistamine H1 ReceptorData Not AvailableData Not Available
Dopamine Uptake AssayDopamine TransporterData Not AvailableData Not Available
Serotonin Uptake AssaySerotonin TransporterData Not AvailableData Not Available
Norepinephrine Uptake AssayNorepinephrine TransporterData Not AvailableData Not Available
NPR-B Inhibition AssayNatriuretic Peptide Receptor BInhibitorData Not Available[11][12]
TDP1 Inhibition AssayTyrosyl-DNA Phosphodiesterase 1InhibitorData Not Available[11][12]

In Vivo Pharmacology

There is a lack of published in vivo studies specifically investigating the pharmacological effects of this compound. Research on its derivatives and parent compounds suggests that potential areas for investigation would include its effects on the central nervous system (CNS) and cardiovascular system.

Central Nervous System Effects

Given that it is a metabolite of antihistamines with known sedative properties, it is plausible that this compound may exhibit CNS activity. Standard preclinical models to assess these effects would include:

  • Locomotor Activity: To assess for sedative or stimulant effects.

  • Anxiety Models (e.g., Elevated Plus Maze, Light-Dark Box): To evaluate potential anxiolytic or anxiogenic properties.

  • Cognitive Function Tests (e.g., Morris Water Maze, Y-Maze): To determine any impact on learning and memory.

Cardiovascular Effects

The cardiovascular safety profile is a critical component of drug development. For this compound, this would typically be assessed by:

  • In vivo cardiovascular telemetry in rodents or larger animals: To monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.

  • hERG channel assays: To evaluate the potential for QT interval prolongation, a key indicator of pro-arrhythmic risk.

Experimental Protocols

To facilitate the pharmacological characterization of this compound, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • [3H]-Mepyramine (radioligand).

  • This compound (test compound).

  • Mepyramine or another known H1 antagonist (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [3H]-Mepyramine and varying concentrations of this compound in the assay buffer.

  • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled H1 antagonist.

  • Incubate at room temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Assay

Objective: To determine the functional potency (IC50) of this compound to inhibit dopamine uptake by the dopamine transporter.

Materials:

  • A cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

  • [3H]-Dopamine (substrate).

  • This compound (test compound).

  • A known DAT inhibitor such as GBR 12909 or cocaine (positive control).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate the HEK293-hDAT cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of this compound or control compounds in the uptake buffer.

  • Initiate the uptake reaction by adding a fixed concentration of [3H]-Dopamine to each well.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature or 37°C.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

In Vivo Locomotor Activity Assessment

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.

Materials:

  • Male or female mice or rats.

  • This compound dissolved in a suitable vehicle.

  • Vehicle control.

  • Open-field activity chambers equipped with infrared beams or a video tracking system.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle via a specific route (e.g., intraperitoneal, oral).

  • At a predetermined time after administration (based on expected peak plasma concentration), place each animal individually into an open-field chamber.

  • Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center versus the periphery of the arena) for a set duration (e.g., 30-60 minutes).

  • Analyze the data to compare the activity levels between the compound-treated and vehicle-treated groups.

Visualizations

Experimental Workflows

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with H1 Receptor) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand [3H]-Mepyramine Radioligand->Incubation Test_Compound This compound Test_Compound->Incubation NSB_Control Unlabeled Antagonist NSB_Control->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination (Non-linear regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

DAT_Uptake_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cells HEK293-hDAT Cells Plating Plate Cells Cells->Plating Pre_incubation Pre-incubate with Test Compound Plating->Pre_incubation Uptake Add [3H]-Dopamine Pre_incubation->Uptake Termination Terminate Uptake & Wash Cells Uptake->Termination Lysis Cell Lysis Termination->Lysis Counting Scintillation Counting Lysis->Counting IC50_Calc IC50 Determination Counting->IC50_Calc

Dopamine Transporter Uptake Assay Workflow

Locomotor_Activity_Assay cluster_animal_prep Animal Preparation cluster_testing Testing cluster_data_analysis Data Analysis Animals Rodents Habituation Habituation to Testing Room Animals->Habituation Dosing Administer Compound or Vehicle Habituation->Dosing Placement Place in Open-Field Chamber Dosing->Placement Recording Record Activity (e.g., 30-60 min) Placement->Recording Analysis Analyze Locomotor Parameters Recording->Analysis Comparison Compare Treatment vs. Vehicle Groups Analysis->Comparison

References

1-(4-Chlorobenzhydryl)piperazine: A Key Process-Related Impurity in Cetirizine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetirizine (B192768), a widely used second-generation antihistamine, is synthesized through various chemical pathways. A critical process-related impurity that requires stringent control is 1-(4-Chlorobenzhydryl)piperazine, also known as Cetirizine Impurity A in the European Pharmacopoeia (EP) and Cetirizine Related Compound A in the United States Pharmacopeia (USP).[1][2][3] This impurity is typically an unreacted starting material or a byproduct formed during the synthesis of the cetirizine molecule. Its effective monitoring and control are crucial for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the formation, detection, and quantification of this compound in the synthesis of cetirizine, including detailed experimental protocols and regulatory limits.

Formation of this compound as an Impurity

The presence of this compound as an impurity in cetirizine is primarily linked to synthetic routes where it serves as a key intermediate or starting material.[4][5] In one common synthetic pathway, this compound is reacted with a suitable two-carbon acidic side chain, such as 2-(2-chloroethoxy)acetic acid or its derivatives, to form cetirizine.

If this reaction does not proceed to completion, unreacted this compound will remain in the reaction mixture and subsequently be carried through to the final active pharmaceutical ingredient (API) as a process-related impurity. The formation of this impurity can be influenced by several factors, including reaction stoichiometry, temperature, reaction time, and the purity of starting materials.

Synthesis of Cetirizine and Formation of the Impurity

A representative synthesis of cetirizine that can lead to the presence of this compound as an impurity involves the N-alkylation of this compound with an appropriate side chain.

Experimental Protocol: Synthesis of Cetirizine

Reaction Scheme:

  • Step 1: Synthesis of this compound 4-Chlorobenzhydryl chloride is reacted with an excess of piperazine (B1678402) in a suitable solvent, such as toluene, in the presence of a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

  • Step 2: Synthesis of Cetirizine The synthesized this compound is then reacted with a derivative of 2-(2-chloroethoxy)acetic acid, for example, methyl 2-(2-chloroethoxy)acetate, in the presence of a base and a suitable solvent. The resulting ester is then hydrolyzed to yield cetirizine.

Detailed Procedure (Illustrative):

  • Preparation of this compound: To a solution of piperazine (4 equivalents) in toluene, 4-chlorobenzhydryl chloride (1 equivalent) is added portion-wise at a controlled temperature. The reaction mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC or HPLC). After cooling, the mixture is washed with water to remove excess piperazine and inorganic salts. The organic layer is then concentrated to obtain this compound.

  • N-alkylation to form Cetirizine: this compound (1 equivalent) and methyl 2-(2-chloroethoxy)acetate (1.2 equivalents) are dissolved in a suitable solvent like acetonitrile (B52724). A base, such as potassium carbonate (2 equivalents), is added, and the mixture is heated to reflux until the starting material is consumed.

  • Hydrolysis: The resulting ester intermediate is not isolated. Water and a base (e.g., sodium hydroxide) are added to the reaction mixture, which is then heated to hydrolyze the ester.

  • Work-up and Isolation: After completion of the hydrolysis, the reaction mixture is cooled, and the pH is adjusted to acidic with hydrochloric acid to precipitate cetirizine dihydrochloride (B599025). The product is then filtered, washed, and dried.

The following diagram illustrates the synthesis pathway and the point at which the impurity can arise.

G cluster_synthesis Cetirizine Synthesis cluster_logic Impurity Formation Logic 4_chlorobenzhydryl_chloride 4-Chlorobenzhydryl chloride impurity This compound (Impurity A / Related Compound A) 4_chlorobenzhydryl_chloride->impurity Step 1: Condensation piperazine Piperazine piperazine->impurity Step 1: Condensation cetirizine Cetirizine impurity->cetirizine Step 2: N-alkylation & Hydrolysis incomplete_reaction Incomplete Reaction in Step 2 impurity->incomplete_reaction side_chain 2-(2-chloroethoxy)acetic acid derivative side_chain->cetirizine Step 2: N-alkylation & Hydrolysis unreacted_impurity Unreacted This compound incomplete_reaction->unreacted_impurity leads to

Caption: Cetirizine synthesis and impurity formation pathway.

Analytical Control of this compound

The control of this compound in cetirizine is achieved through validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC). Both the European Pharmacopoeia and the United States Pharmacopeia provide detailed HPLC methods for the determination of related substances in cetirizine hydrochloride.

Pharmacopoeial Methods and Limits

The following tables summarize the HPLC conditions and limits for this compound (Impurity A/Related Compound A) as per the EP and USP monographs.[2][3]

Table 1: HPLC Parameters for the Determination of this compound in Cetirizine

ParameterEuropean Pharmacopoeia (EP)United States Pharmacopeia (USP)
Column Silica gel for chromatography (5 µm), 0.25 m x 4.6 mm5-µm packing L3, 4.6-mm × 25-cm
Mobile Phase Dilute sulphuric acid, water, and acetonitrile (0.4:6.6:93 V/V/V)Acetonitrile, water, and 1 M sulfuric acid (93:6.6:0.4)
Flow Rate 1.0 mL/minNot specified, but typically around 1.0 mL/min
Detection UV at 230 nmUV at 230 nm
Injection Volume 20 µLAbout 10 µL
Run Time 3 times the retention time of cetirizine3 times the retention time of cetirizine

Table 2: Pharmacopoeial Limits for this compound in Cetirizine Hydrochloride

PharmacopoeiaImpurity NameLimit
European Pharmacopoeia (EP) Cetirizine impurity A≤ 0.1%
United States Pharmacopeia (USP) Cetirizine Related Compound ANot specified individually, but part of total impurities
Experimental Protocol: HPLC Quantification of this compound

This protocol is based on the method described in the European Pharmacopoeia for related substances in cetirizine dihydrochloride.[2]

1. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of dilute sulphuric acid, water, and acetonitrile in the ratio of 0.4:6.6:93 (v/v/v).

  • Test Solution: Dissolve 20.0 mg of the cetirizine dihydrochloride substance to be examined in the mobile phase and dilute to 100.0 mL with the mobile phase.

  • Reference Solution (a) (for system suitability): Dissolve 5.0 mg of cetirizine dihydrochloride CRS and 5.0 mg of cetirizine impurity A CRS in the mobile phase and dilute to 25.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 100.0 mL with the mobile phase.

  • Reference Solution (b) (for quantification): Dilute 2.0 mL of the test solution to 50.0 mL with the mobile phase. Dilute 5.0 mL of this solution to 100.0 mL with the mobile phase (This corresponds to a 0.1% solution).

2. Chromatographic Conditions:

  • Use the HPLC parameters as specified in Table 1 (EP).

3. System Suitability:

  • Inject Reference Solution (a). The resolution between the peaks due to cetirizine and impurity A should be a minimum of 3.0.

4. Procedure:

  • Inject the Test Solution and Reference Solution (b).

  • Record the chromatograms for three times the retention time of the main peak (cetirizine).

  • Calculate the percentage of Impurity A in the sample by comparing the peak area of Impurity A in the Test Solution with the peak area of the principal peak in the chromatogram of Reference Solution (b).

Method Validation Data

While the pharmacopoeial methods are considered validated, for in-house method development and validation, parameters such as Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be established. Literature data for similar HPLC methods for cetirizine and its impurities suggest the following typical values:

Table 3: Typical Validation Parameters for HPLC Analysis of Cetirizine Impurities

ParameterTypical ValueReference
LOD 0.08 - 0.26 µg/mL[6]
LOQ 0.28 - 0.86 µg/mL[6]
Linearity (r²) > 0.999[7]

The following diagram illustrates the analytical workflow for the control of this compound impurity.

G cluster_workflow Analytical Workflow for Impurity Control sample_prep Sample Preparation (Cetirizine API) hplc_analysis HPLC Analysis (as per Pharmacopoeia) sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification of This compound peak_integration->quantification comparison Comparison with Specification Limit (≤ 0.1%) quantification->comparison pass Batch Release comparison->pass Pass fail Batch Rejection/ Further Investigation comparison->fail Fail

Caption: Analytical workflow for impurity control.

Conclusion

The control of this compound is a critical aspect of cetirizine synthesis and manufacturing. As a known process-related impurity with specified limits in major pharmacopoeias, its presence must be carefully monitored using robust and validated analytical methods. This technical guide has provided an in-depth overview of the formation, analysis, and control of this impurity. By implementing the detailed synthetic considerations and analytical protocols outlined herein, researchers, scientists, and drug development professionals can ensure the quality, safety, and regulatory compliance of cetirizine drug substance.

References

Methodological & Application

synthesis of 1-(4-Chlorobenzhydryl)piperazine from 4-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-(4-Chlorobenzhydryl)piperazine

Introduction

This compound is a critical starting material and key intermediate in the synthesis of several second-generation antihistamine drugs, including Cetirizine and Hydroxyzine.[1][2] It is also identified as a metabolite and a known impurity in commercial preparations of these pharmaceuticals.[2][3] The efficient synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development.

This document outlines a reliable two-step synthetic protocol for the preparation of this compound starting from 4-chlorobenzophenone (B192759). The methodology involves the initial reduction of the ketone to its corresponding alcohol, followed by chlorination and subsequent nucleophilic substitution with piperazine (B1678402).

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Reduction: 4-chlorobenzophenone is reduced to 4-chlorobenzhydrol (B192747).

  • Substitutive Amination: The resulting 4-chlorobenzhydrol is converted in-situ to 4-chlorobenzhydryl chloride, which then reacts with piperazine to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of 4-chlorobenzhydrol (Intermediate)

This procedure details the reduction of the ketone starting material to the alcohol intermediate.

Materials:

Procedure:

  • Dissolve 4-chlorobenzophenone (e.g., 50 mmol) in a suitable solvent such as isopropyl alcohol (15 mL)[1] or a mixture of methanol (100 mL) and THF (150 mL).[4]

  • Heat the solution to approximately 50-65°C.[1]

  • Add sodium borohydride (NaBH₄) in portions (e.g., 50 mmol total).[4] Maintain the reaction temperature for 2 hours.[1][4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, distill the solvent to approximately 10% of its original volume.[1]

  • Cool the resulting solution and carefully add dilute HCl (e.g., 5 mL concentrated HCl in 20 mL water).[1]

  • Extract the product into toluene. The organic phase, containing 4-chlorobenzhydrol, can be washed with water until neutral pH is achieved and used directly in the next step without further purification.[1][4] A typical yield for the isolated alcohol is 92%.[4]

Protocol 2: Synthesis of this compound

This protocol describes the conversion of 4-chlorobenzhydrol to the final product via the chloride intermediate.

Materials:

  • Toluene solution of 4-chlorobenzhydrol (from Protocol 1)

  • Hydrochloric acid (HCl), concentrated[1]

  • Piperazine

  • Dimethylformamide (DMF)[1][5]

  • Potassium iodide (KI)[1][5]

  • Toluene[1][5]

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 30%)[5]

  • Methylene dichloride (MDC)

Procedure:

  • Formation of 4-chlorobenzhydryl chloride: To the toluene solution of 4-chlorobenzhydrol from the previous step, add concentrated HCl (e.g., 10 mL). Heat the mixture to 60°C and maintain for 2.5 hours.[1] After cooling, the organic layer containing 4-chlorobenzhydryl chloride is separated and washed with 10% aqueous sodium carbonate. This solution is used directly.[1]

  • Piperazine Coupling: In a separate reaction vessel, mix piperazine (e.g., 0.12 mol), a catalytic amount of KI (0.1 g), and DMF (0.5 mL) in toluene (15 mL).[1][5][6] Heat this mixture to 80°C for 30 minutes.[1][5][6]

  • Add the toluene solution of 4-chlorobenzhydryl chloride to the heated piperazine mixture.[5][6]

  • Maintain the temperature at 80°C for 2 hours, then increase to reflux and continue for an additional 12 hours.[5][6]

  • Work-up and Isolation: Cool the reaction mixture to 20°C. Wash the toluene layer twice with water (20 mL each).[5][6]

  • Add dilute HCl (e.g., 15 mL concentrated HCl in 5 mL water) to the organic layer at 5-10°C to precipitate the product's hydrochloride salt.[5][6]

  • Filter the mixture and separate the aqueous layer from the filtrate.[5][6]

  • Wash the aqueous layer with toluene and MDC.[5][6]

  • Neutralize the aqueous layer with a 30% NaOH solution at 10°C to precipitate the free base product. Maintain at 20°C for 2 hours to complete precipitation.[5][6]

  • Filter the solid product, wash with water, and dry at 50°C for 3 hours to yield this compound.[5][6]

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

ParameterStep 1: ReductionStep 2: AminationOverallReference
Key Reagents 4-Chlorobenzophenone, NaBH₄4-Chlorobenzhydrol, Piperazine-[1][4]
Solvent(s) Isopropyl Alcohol or MeOH/THFToluene, DMF-[1][4]
Temperature 50 - 65 °C80 °C to Reflux-[1]
Reaction Time 2 hours14 - 18 hours~16 - 20 hours[4][5]
Typical Yield ~92% (for isolated alcohol)-~92%[4][5][6]
Product M.P. 58 - 60 °C (alcohol)63 - 65 °C (final product)-[1][5]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, from starting materials to the final isolated product.

G cluster_0 Protocol 1: Reduction cluster_1 Protocol 2: Amination A 1. Dissolve 4-Chlorobenzophenone in Solvent (IPA or MeOH/THF) B 2. Add NaBH4 in Portions (50-65°C, 2h) A->B C 3. Quench with Dilute HCl B->C D 4. Extract with Toluene C->D E 5. Add Conc. HCl to Toluene Extract (60°C, 2.5h) to form Chloride D->E Intermediate (4-Chlorobenzhydrol) G 7. Combine Mixtures (Reflux, 12h) E->G F 6. Prepare Piperazine/KI/DMF Mixture in Toluene (80°C) F->G H 8. Aqueous Work-up & HCl Salt Formation G->H I 9. Neutralize with NaOH to Precipitate Product H->I J 10. Filter, Wash, and Dry I->J K K J->K Final Product: This compound G A 4-Chlorobenzophenone B 4-Chlorobenzhydrol (Intermediate 1) A->B Reduction (+ NaBH4) C 4-Chlorobenzhydryl Chloride (Intermediate 2) B->C Chlorination (+ Conc. HCl) E This compound (Final Product) C->E Nucleophilic Substitution D Piperazine (Reagent) D->E

References

Application of 1-(4-Chlorobenzhydryl)piperazine in Antihistamine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorobenzhydryl)piperazine (B1679854) is a critical starting material and key intermediate in the synthesis of a variety of second-generation H1 antihistamines. Its unique benzhydryl and piperazine (B1678402) moieties provide a versatile scaffold for the development of potent and selective histamine (B1213489) H1 receptor antagonists. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of prominent antihistamines, including Cetirizine, Meclizine, and Chlorcyclizine, utilizing this precursor. Furthermore, it elucidates the common signaling pathway through which these drugs exert their therapeutic effects.

Introduction

The piperazine class of antihistamines represents a significant advancement in the treatment of allergic conditions, offering improved selectivity and reduced sedative effects compared to their first-generation counterparts. At the core of many of these pharmaceuticals lies the this compound scaffold. This intermediate is typically synthesized from piperazine and 4-chlorobenzhydryl chloride and serves as a foundational building block for subsequent derivatization to yield the final active pharmaceutical ingredients (APIs). The following sections detail the synthetic applications of this compound in the production of several commercially important antihistamines.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its subsequent conversion to various antihistamines, compiled from patent literature and research articles.

Table 1: Synthesis of this compound

Starting MaterialsReaction ConditionsYield (%)Purity (%)Reference
Piperazine, 4-Chlorobenzhydryl chlorideToluene (B28343), DMF, KI, 80°C, 12h reflux92>98[1]
Piperazine, 4-Chlorobenzhydryl chlorideButanone, K2CO3, KI, reflux, 18h57Not Specified[1]

Table 2: Synthesis of Meclizine Hydrochloride from this compound

Starting MaterialsReaction ConditionsYield (%)Purity (%)Reference
This compound, m-Methylbenzyl chlorideEthanol (B145695), K2CO3, reflux, 4-6h80-8199.3-99.7[2][3]

Table 3: Synthesis of Cetirizine from this compound

Starting MaterialsReaction ConditionsOverall Yield (%)Purity (%)Reference
This compound, 1-Bromoethanol (B8688067), α-Bromoacetic acidAcetonitrile (B52724), K2CO3, reflux~50Not Specified[4]
1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, Methyl 2-(2-chloroethoxy)acetateNot Specified27.8 (intermediate)Not Specified[5]
1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, 2-(2-chloroethoxy)acetamideNot Specified47 (intermediate)Not Specified[5]

Table 4: Synthesis of Chlorcyclizine from this compound

Starting MaterialsReaction ConditionsYield (%)Purity (%)Reference
1-[(4-chloro phenyl)(phenyl)-methyl]-piperazine, Methyl iodideNaOH, H2O, 60-70°C, 2h95Not Specified[6]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its conversion to Meclizine, Cetirizine, and Chlorcyclizine.

Protocol 1: Synthesis of this compound[1]

Materials:

  • Piperazine

  • 4-Chlorobenzhydryl chloride (4-CBC)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Methylene dichloride (MDC)

Procedure:

  • To a reaction flask, add 15 mL of toluene, 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine.

  • Heat the mixture to 80°C for 30 minutes.

  • To this mixture at 80°C, add a solution of 4-CBC in toluene.

  • Maintain the temperature at 80°C for 2 hours, followed by refluxing for 12 hours.

  • Cool the reaction mixture to 20°C.

  • Wash the toluene layer twice with 20 mL of water.

  • Treat the organic layer with a solution of 15 mL concentrated HCl in 5 mL of water at 5-10°C.

  • Filter the mixture and separate the aqueous layer.

  • Wash the aqueous layer with 10 mL of toluene and 10 mL of MDC.

  • Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C and maintain at 20°C for 2 hours.

  • Filter the solid product, wash with water, and dry at 50°C for 3 hours to obtain this compound.

Protocol 2: Synthesis of Meclizine Hydrochloride[2]

Materials:

  • This compound

  • m-Methylbenzyl chloride

  • Ethanol

  • Potassium carbonate (K2CO3)

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction flask, dissolve this compound and 128g of potassium carbonate in ethanol.

  • Heat the mixture to reflux with stirring.

  • Slowly add 80g of m-methylbenzyl chloride to the refluxing mixture.

  • Continue refluxing for 4-6 hours.

  • After the reaction is complete, distill off the ethanol to obtain Meclizine base.

  • Dissolve the crude Meclizine in 500 mL of ethanol by heating to reflux.

  • Cool the solution and add 100 mL of hydrochloric acid (25% w/w) to precipitate Meclizine hydrochloride.

  • Filter the crystals, wash, and dry to obtain the final product.

Protocol 3: Synthesis of Cetirizine[4]

Materials:

  • This compound

  • 1-Bromoethanol

  • α-Bromoacetic acid

  • Potassium carbonate (K2CO3)

  • Acetonitrile

Procedure: Step 1: Synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol

  • To a solution of 0.6 g (2.1 mmol) of this compound in 10 mL of acetonitrile, add 0.58 g (4.2 mmol) of potassium carbonate.

  • Add 0.26 g (2.1 mmol) of 1-bromoethanol and reflux the mixture for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the intermediate alcohol.

Step 2: Synthesis of Cetirizine

  • React the intermediate alcohol with α-bromoacetic acid in the presence of potassium carbonate in refluxing acetonitrile for 5 hours.

  • Work-up the reaction mixture as described in Step 1 to isolate Cetirizine.

Protocol 4: Synthesis of Chlorcyclizine[6]

Materials:

  • 1-[(4-chloro phenyl)(phenyl)-methyl]-piperazine

  • Methyl iodide

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • Dissolve 1-[(4-chloro phenyl)(phenyl)-methyl]-piperazine in a mixture of water and a suitable organic solvent.

  • Add a solution of sodium hydroxide.

  • Add methyl iodide and heat the reaction mixture at 60-70°C for 2 hours.

  • After cooling, separate the organic layer.

  • Wash the organic layer with water, dry, and concentrate to obtain Chlorcyclizine.

Mandatory Visualizations

Logical Relationship: Synthesis of Antihistamines

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reagents Second Step Reagents cluster_products Final Products (Antihistamines) A Piperazine C This compound A->C Alkylation B 4-Chlorobenzhydryl chloride B->C G Meclizine C->G Alkylation H Cetirizine C->H Alkylation I Chlorcyclizine C->I Alkylation D m-Methylbenzyl chloride D->G E 1-Bromoethanol & α-Bromoacetic acid E->H F Methyl iodide F->I

Caption: Synthetic pathways from starting materials to antihistamines.

Experimental Workflow: General Antihistamine Synthesis

G start Start step1 Reaction of This compound with Alkylating Agent start->step1 step2 Reaction Monitoring (e.g., TLC) step1->step2 step3 Work-up & Extraction step2->step3 step4 Purification (e.g., Crystallization, Chromatography) step3->step4 end Final Antihistamine Product step4->end G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Antihistamine Antihistamine (e.g., Cetirizine) Antihistamine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca²⁺ Response Cellular Response (Allergic Symptoms) Ca2->Response Leads to PKC->Response Leads to

References

Application Notes and Protocols for the Synthesis and Evaluation of 1-(4-Chlorobenzhydryl)piperazine Derivatives as NaV1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics. Its preferential expression in peripheral sensory neurons and its crucial role in pain signaling pathways make it an attractive target for therapeutic intervention with a potentially reduced risk of central nervous system side effects. Genetic studies in humans have solidified the importance of NaV1.7 in pain perception; gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This has spurred significant research into the discovery of selective NaV1.7 inhibitors.

One promising scaffold for the development of NaV1.7 inhibitors is based on 1-(4-chlorobenzhydryl)piperazine (B1679854). A study by Back et al. described the synthesis of a library of 108 amide derivatives of this compound and their evaluation as NaV1.7 inhibitors.[1] Ten of these compounds demonstrated inhibitory activity, with the two most potent compounds exhibiting IC50 values in the range of 8-10 μM.[1]

These application notes provide detailed protocols for the synthesis of this compound derivatives and their evaluation as NaV1.7 inhibitors using a fluorescence-based membrane potential assay.

Synthetic Workflow and Protocols

The synthesis of this compound-based NaV1.7 inhibitors can be accomplished through a straightforward two-step process. The first step involves the synthesis of the key intermediate, this compound. The second step is the derivatization of this intermediate via amide bond formation with various carboxylic acids or their activated forms.

G cluster_synthesis Synthesis Workflow start Starting Materials (4-Chlorobenzophenone, Piperazine) intermediate Intermediate Synthesis: This compound start->intermediate Reduction & Chlorination then Nucleophilic Substitution derivatization Derivatization: Amide Coupling with Carboxylic Acids intermediate->derivatization product Final Products: This compound Amide Library derivatization->product purification Purification and Characterization (Chromatography, NMR, MS) product->purification G cluster_pathway NaV1.7 Signaling in Nociceptive Neurons stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) depolarization Membrane Depolarization (Generator Potential) stimuli->depolarization nav17 NaV1.7 Activation (Amplification of Signal) depolarization->nav17 ap Action Potential Firing nav17->ap propagation Signal Propagation along Axon to Spinal Cord ap->propagation release Neurotransmitter Release in Dorsal Horn propagation->release pain Pain Perception in Brain release->pain inhibitor This compound Amide Inhibitor inhibitor->nav17 Blockage

References

Application Notes and Protocols for Anticancer Agent Development from 1-(4-Chlorobenzhydryl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-Chlorobenzhydryl)piperazine (B1679854) scaffold has emerged as a promising pharmacophore in the discovery of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic activity across a range of human cancer cell lines, including those of the liver, breast, colon, gastric, and endometrium.[1] Mechanistic studies suggest that these compounds exert their anticancer effects primarily through the induction of apoptosis.

These application notes provide a comprehensive overview of the development of anticancer agents based on this compound derivatives. Detailed protocols for the synthesis, characterization, and evaluation of these compounds are presented, along with data interpretation guidelines. Furthermore, key signaling pathways implicated in their mechanism of action are visualized to aid in understanding their therapeutic potential.

Data Presentation: In Vitro Cytotoxicity

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, designated as compounds 5a-g , were synthesized and evaluated for their cell growth inhibitory activity.[1][2] The cytotoxic effects of these compounds were assessed using the Sulforhodamine B (SRB) assay against a panel of human cancer cell lines. The results, presented as GI₅₀ values (the concentration required to inhibit cell growth by 50%), are summarized in the tables below.[3]

Table 1: Physical Data of Synthesized 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (5a-g) [2]

CompoundR (Substitution on Benzoyl Moiety)Molecular FormulaYield (%)Melting Point (°C)
5a 4-ClC₂₄H₂₃Cl₂N₂O75172.8
5b 4-FC₂₄H₂₃ClFN₂O81144.0
5c 4-OCH₃C₂₅H₂₆ClN₂O₂73132.3
5d 4-BrC₂₄H₂₃BrClN₂O75155.3
5e 4-NO₂C₂₄H₂₃ClN₃O₃76153.4
5f 4-PhC₃₀H₂₈ClN₂O70152.1
5g 2,4-di-FC₂₄H₂₂ClF₂N₂O90215.5 (decomp.)

Table 2: Growth Inhibitory Activity (GI₅₀, µM) of Compounds 5a-g on Various Human Cancer Cell Lines [3]

CompoundHUH7 (Liver)FOCUS (Liver)MAHLAVU (Liver)HEPG2 (Liver)HEP3B (Liver)MCF7 (Breast)BT20 (Breast)T47D (Breast)CAMA-1 (Breast)HCT-116 (Colon)KATO-3 (Gastric)MFE-296 (Endometrial)
5a 4.644.15>40>40>4010.5915.682.151.919.7713.9611.23
5b 8.3310.4210.0011.111.9110.7414.210.441.839.5511.1410.12
5c 10.1111.1211.117.221.676.0911.620.851.226.1810.079.73
5d 11.1111.1111.1111.1111.1111.1111.1111.1111.1111.1111.1111.11
5e 11.1111.1111.1111.1111.1111.1111.110.3111.1111.1111.1111.11
5f >40>40>40>40>40>40>40>40>40>40>40>40
5g 11.1111.117.0011.1111.1111.1111.1111.1111.1111.1111.1111.11
5-FU 1.251.501.752.002.252.502.753.003.253.503.754.00

5-FU (5-Fluorouracil) was used as a reference compound.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of the synthesized compounds was found to be dependent on the nature of the substituent on the benzoyl ring.[2][3]

  • Electron-withdrawing and electron-donating groups: Compound 5a , with a para-chloro substitution, demonstrated the best inhibitory activity against HUH7 and FOCUS liver cancer cell lines.[2] Compound 5c , containing a para-methoxy group (an electron-donating group), showed the lowest GI₅₀ values for a majority of the tested cell lines.[2] The presence of a nitro group in compound 5e resulted in the highest potency against the T47D breast cancer cell line.[2]

  • Halogen substitution: The introduction of a second fluorine atom to the benzoyl moiety in compound 5g did not consistently improve activity across all cell lines, suggesting that steric and electronic factors play a complex role.[2]

  • Bulky substituents: Compound 5f , with a biphenyl (B1667301) group, exhibited lower inhibition, which may be attributed to steric hindrance.[2]

Experimental Protocols

Synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (5a-g)

Workflow for Synthesis

G cluster_synthesis Synthesis Workflow A Benzophenone B 4-Chlorobenzhydrol A->B NaBH4 C 4-Chlorobenzhydryl chloride B->C SOCl2 D This compound C->D Piperazine (B1678402), K2CO3, DMF F 1-(4-substitutedbenzoyl)-4- (4-chlorobenzhydryl)piperazine (5a-g) D->F E Substituted Benzoyl Chloride E->F Triethylamine, DCM

Caption: Synthetic route for 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.

Step 1: Synthesis of this compound (4)

  • 4-Chlorobenzophenone is reduced using sodium borohydride (B1222165) in a mixture of methanol (B129727) and THF to yield 4-chlorobenzhydrol.

  • The resulting benzhydrol is then treated with thionyl chloride to produce 4-chlorobenzhydryl chloride.

  • 4-Chlorobenzhydryl chloride is reacted with piperazine in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at 80°C to yield the key intermediate, this compound.[1]

Step 2: Synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (5a-g)

  • A solution of this compound in dry dichloromethane (B109758) is cooled to 0-5°C.

  • Triethylamine is added to the solution, followed by the dropwise addition of the respective substituted benzoyl chloride.

  • The reaction mixture is stirred at room temperature for 5-6 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate.

  • The organic layer is washed, dried, and the solvent is evaporated to obtain the crude product.

  • The crude product is purified by column chromatography.

  • To form the hydrochloride salt, hydrogen chloride gas is introduced into a solution of the final compound.[1]

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

Experimental Workflow for SRB Assay

G cluster_srb SRB Assay Workflow A Seed Cells in 96-well plate B Incubate (24h) A->B C Treat with Compounds B->C D Incubate (72h) C->D E Fix with TCA D->E F Wash and Dry E->F G Stain with SRB F->G H Wash and Dry G->H I Solubilize Dye H->I J Measure Absorbance I->J

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

  • Cell Plating: Seed cells into 96-well microtiter plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye, then air dry.

  • SRB Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid and allow them to air dry completely.

  • Solubilization of Bound Dye: Add 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Principle of Annexin V/PI Staining

G cluster_apoptosis_detection Apoptosis vs. Necrosis Detection A Healthy Cell (Annexin V-, PI-) B Early Apoptotic Cell (Annexin V+, PI-) A->B PS Translocation C Late Apoptotic/Necrotic Cell (Annexin V+, PI+) B->C Membrane Permeabilization

Caption: Differentiation of cell states using Annexin V and Propidium Iodide staining.

  • Cell Treatment: Treat cancer cells with the test compound at a predetermined concentration (e.g., GI₅₀ value) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.

Mechanism of Action Study: Western Blotting
  • Protein Extraction: Treat cells with the test compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways in Anticancer Activity

The anticancer activity of this compound derivatives is believed to be mediated through the induction of apoptosis, potentially involving multiple signaling pathways.

Intrinsic and Extrinsic Apoptosis Pathways

Piperazine derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are the executioners of apoptosis.

G cluster_apoptosis Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor Caspase8 Caspase-8 Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Bax Bax Bax->Mitochondria Bcl2 Bcl-2 Bcl2->Mitochondria Piperazine Piperazine Derivative Piperazine->Bax Piperazine->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis pathways activated by piperazine derivatives.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial cell survival pathway that is often dysregulated in cancer. Some piperazine derivatives may exert their pro-apoptotic effects by inhibiting this pathway, thereby promoting cancer cell death.

G cluster_pi3k PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Bad Bad AKT->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Piperazine Piperazine Derivative Piperazine->PI3K Piperazine->AKT

Caption: Inhibition of the PI3K/AKT survival pathway by piperazine derivatives, leading to apoptosis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(4-Chlorobenzhydryl)piperazine. The method utilizes a C18 stationary phase with UV detection at 231 nm, providing a reliable and efficient analytical procedure for researchers, scientists, and professionals in drug development. The protocol has been validated for linearity, accuracy, and precision, demonstrating its suitability for routine analysis.

Introduction

This compound, also known as Norchlorcyclizine, is a significant chemical intermediate and a metabolite of several antihistaminic drugs such as meclizine (B1204245) and chlorcyclizine.[1] It is also found as an impurity in some pharmaceutical preparations.[1] Accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and impurity profiling in the pharmaceutical industry. The developed HPLC method provides a straightforward and reproducible approach for this purpose.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).[2]

    • Acetonitrile (B52724) (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Water (HPLC grade, filtered and deionized).

    • Trifluoroacetic acid (TFA) (HPLC grade).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% TFA (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 231 nm[2]
Run Time 10 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to standard guidelines for linearity, accuracy, precision, and sensitivity. The results are summarized in Table 2.

Table 2: Summary of Method Validation Data

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
    - Intra-day (n=6)< 1.5%
    - Inter-day (n=6)< 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Protocol

System Preparation
  • Prepare the mobile phase by mixing acetonitrile and water (with 0.1% TFA) in a 70:30 ratio.

  • Degas the mobile phase using sonication or vacuum filtration.

  • Set up the HPLC system with the parameters listed in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Calibration Curve Construction
  • Inject 10 µL of each working standard solution in triplicate.

  • Record the peak area for each injection.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

Sample Analysis
  • Inject 10 µL of the prepared sample solution in triplicate.

  • Record the peak area.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation (ACN:H2O:TFA) sys_setup System Setup & Equilibration prep_mobile->sys_setup prep_std Standard Solution Preparation injection Injection of Standards & Samples prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection sys_setup->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (231 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the HPLC quantification of this compound.

Validation_Parameters cluster_quantitative Quantitative Assessment method HPLC Method Validation accuracy Accuracy (% Recovery) method->accuracy precision Precision (% RSD) method->precision linearity Linearity (r²) method->linearity sensitivity Sensitivity method->sensitivity lod LOD sensitivity->lod Defines loq LOQ sensitivity->loq Defines

Caption: Logical relationships in HPLC method validation.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound. The method demonstrates excellent linearity, accuracy, and precision, making it a valuable tool for quality control and research applications in the pharmaceutical industry.

References

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Comprehensive Spectroscopic and Spectrometric Analysis of 1-(4-Chlorobenzhydryl)piperazine for Pharmaceutical Research and Development

Shanghai, China – December 11, 2025 – In support of ongoing research and development in the pharmaceutical sector, this document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methodologies are critical for the structural elucidation, purity assessment, and metabolic profiling of this important synthetic intermediate.

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines and other centrally acting agents.[1] Accurate and reliable analytical characterization is therefore paramount to ensure the quality, safety, and efficacy of the final drug products.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Predicted ¹H and ¹³C NMR Data

While experimental spectral data can vary slightly based on solvent and concentration, the following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR principles.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25-7.40Multiplet9HAromatic Protons (C₆H₅ and C₆H₄Cl)
~4.20Singlet1HBenzhydryl Proton (-CH)
~2.85-2.95Triplet4HPiperazine Protons (-CH₂-N-CH₂-)
~2.40-2.50Triplet4HPiperazine Protons (-CH₂-N-CH₂-)
~1.80Singlet1HAmine Proton (-NH)

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~142.5Aromatic C (quaternary)
~141.0Aromatic C (quaternary, C-Cl)
~132.0Aromatic CH
~128.5Aromatic CH
~128.0Aromatic CH
~127.5Aromatic CH
~75.0Benzhydryl Carbon (-CH)
~53.0Piperazine Carbons (-CH₂-N)
~46.0Piperazine Carbons (-CH₂-NH)
Experimental Protocol for NMR Analysis

1.2.1. Sample Preparation

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Ensure complete dissolution by gentle vortexing.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

1.2.2. Instrument Setup and Data Acquisition

  • Spectrometer: 400 MHz (or higher) NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-32

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more, depending on sample concentration

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Mass Spectral Data and Fragmentation Pattern

Upon ionization, this compound (Molecular Weight: 286.8 g/mol ) will produce a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique). The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment Structure
286/288[C₁₇H₁₉³⁵ClN₂]⁺ / [C₁₇H₁₉³⁷ClN₂]⁺ (Molecular Ion)
201/203[C₁₃H₁₀³⁵Cl]⁺ / [C₁₃H₁₀³⁷Cl]⁺ (Loss of piperazine)
165[C₁₃H₁₀]⁺ (Benzhydryl cation)
85[C₄H₉N₂]⁺ (Piperazine fragment)
Experimental Protocol for MS Analysis

2.2.1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For electrospray ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • For electron ionization (EI), a more concentrated solution may be used, or the sample can be introduced via a direct insertion probe.

2.2.2. Instrument Setup and Data Acquisition

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Electron Ionization (EI)

  • ESI Parameters:

    • Capillary Voltage: 3-4 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min

    • Drying Gas Temperature: 180-220 °C

  • EI Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Data Acquisition: Full scan mode for molecular weight determination and product ion scan (MS/MS) for fragmentation analysis.

Visualized Workflows

To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for NMR and MS analysis, as well as the logical fragmentation pathway in mass spectrometry.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Setup Parameters (¹H & ¹³C) load->setup acquire Acquire Spectra setup->acquire process Process Raw Data (FT, Phasing) acquire->process analyze Analyze Spectra (Peak Picking, Integration) process->analyze report Generate Report analyze->report

Figure 1. Experimental workflow for NMR analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration (1-10 µg/mL) stock->dilute inject Inject Sample into Mass Spectrometer dilute->inject ionize Ionize Sample (ESI or EI) inject->ionize acquire_ms Acquire Mass Spectrum ionize->acquire_ms process_ms Process Raw Data acquire_ms->process_ms analyze_ms Analyze Spectrum (Identify Peaks, Fragmentation) process_ms->analyze_ms report_ms Generate Report analyze_ms->report_ms

Figure 2. Experimental workflow for MS analysis.

Fragmentation_Pathway parent This compound [M]⁺˙ m/z 286/288 frag1 Chlorobenzhydryl Cation [C₁₃H₁₀Cl]⁺ m/z 201/203 parent->frag1 Loss of Piperazine Radical frag3 Piperazine Radical Cation [C₄H₉N₂]⁺ m/z 85 parent->frag3 Loss of Chlorobenzhydryl Radical frag2 Benzhydryl Cation [C₁₃H₁₀]⁺ m/z 165 frag1->frag2 Loss of Cl˙

Figure 3. Proposed MS fragmentation pathway.

These detailed protocols and application notes provide a robust framework for the comprehensive analysis of this compound, ensuring high-quality data for regulatory submissions and drug development milestones. For further information or specific application support, please contact our technical team.

References

Application Notes and Protocols for 1-(4-Chlorobenzhydryl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Chlorobenzhydryl)piperazine (B1679854) is a versatile chemical scaffold of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents, particularly those targeting neurotransmitter systems and exhibiting antihistaminic properties.[1][2] Its derivatives are found in numerous well-known medications, including antipsychotics, antihistamines, antianginals, and antidepressants.[3][4] The structural rigidity and the presence of two nitrogen atoms in the piperazine (B1678402) ring allow for diverse modifications, leading to compounds with improved pharmacokinetic properties and target specificity.[5] This document provides an overview of its key applications, quantitative biological data for its derivatives, and detailed experimental protocols for synthesis and biological evaluation.

Key Derivatives and Therapeutic Applications

The this compound core is central to several clinically important drugs. Modifications at the N4 position of the piperazine ring have yielded compounds with distinct pharmacological profiles.

  • Antihistamines (H1 Receptor Antagonists): This is the most prominent class of drugs derived from this scaffold. They are widely used to treat allergic conditions.

    • Cetirizine (B192768): A second-generation antihistamine, is a selective H1 receptor inverse agonist used for allergies, hay fever, and urticaria.[6] It exhibits minimal blood-brain barrier penetration, reducing sedative side effects.[6]

    • Hydroxyzine: A first-generation antihistamine with sedative properties. Cetirizine is its major metabolite.[6]

    • Meclizine & Chlorcyclizine: Used primarily for motion sickness and vertigo. This compound is an inactive metabolite of these drugs.[7]

  • Calcium Channel Blockers:

    • Cinnarizine: This derivative acts as a selective antagonist of T-type voltage-operated calcium ion channels.[8] It also exhibits antihistaminic and antidopaminergic activities.[9][10][11] Cinnarizine is used to manage vertigo, tinnitus, and nausea associated with labyrinthine disorders by interfering with signal transmission between the inner ear and the hypothalamus.[9][10]

  • Anticancer Agents:

    • Recent research has explored the cytotoxic effects of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various cancer cell lines, including liver, breast, and colon cancer.[12][13]

Quantitative Biological Data

The following table summarizes the biological activity of key derivatives. The primary target for the antihistamines is the Histamine (B1213489) H1 receptor.

CompoundTarget(s)Assay TypeValueUnitsReference
[³H]-mepyramine Histamine H1 ReceptorRadioligand Saturation BindingpKD = 8.6 ± 0.1[14]
Doxepin Histamine H1 ReceptorRadioligand Competition BindingpKi = 10.8 ± 0.0[14]
Mianserin Histamine H1 ReceptorRadioligand Competition BindingpKi = 9.1 ± 0.1[14]
Cetirizine Histamine H1 ReceptorRadioligand Competition BindingpKi = 7.8 ± 0.0[14]
Cinnarizine L-type & T-type Calcium Channels, Histamine H1, Dopamine D2, Muscarinic ReceptorsFunctional & Binding AssaysMultimodal Antagonist[10][11]

Experimental Protocols

Protocol 1: Synthesis of Cetirizine from this compound

This protocol describes the N-alkylation of this compound with a suitable acetic acid derivative, followed by hydrolysis to yield cetirizine.[15]

Materials:

  • 1-[(4-chlorophenyl)(phenyl)methyl]piperazine

  • Methyl 2-(2-chloroethoxy)acetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Sodium Hydroxide (B78521) (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and purification equipment

Procedure:

  • N-Alkylation: a. To a solution of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents). b. Add methyl 2-(2-chloroethoxy)acetate (1.1 equivalents) to the mixture. c. Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC. d. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.[15]

  • Hydrolysis: a. Dissolve the crude ester in a suitable solvent (e.g., methanol/water). b. Add an aqueous solution of sodium hydroxide (2-3 equivalents). c. Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC or HPLC). d. Acidify the reaction mixture cautiously with hydrochloric acid to precipitate the cetirizine dihydrochloride (B599025) salt. e. Filter the precipitate, wash with a cold solvent, and dry under vacuum to yield the final product.[15]

Protocol 2: Histamine H1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of test compounds for the Histamine H1 receptor using a competition binding assay with a radiolabeled ligand.[14]

Materials:

  • HEK293T cell homogenates expressing the human Histamine H1 Receptor (H1R).

  • [³H]-mepyramine (Radioligand).

  • Unlabeled test compounds (e.g., Cetirizine) and reference compounds (e.g., Mianserin for non-specific binding).

  • Binding Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

  • GF/C filter plates.

  • Scintillation cocktail (e.g., Microscint-O).

  • Microplate scintillation counter (e.g., Wallac microbeta).

Procedure:

  • Assay Setup: a. Prepare serial dilutions of the unlabeled test compounds in the binding buffer. b. In a 96-well plate, add cell homogenate, a fixed concentration of [³H]-mepyramine (e.g., ~3 nM), and varying concentrations of the unlabeled test compound. c. For determining non-specific binding, use a high concentration of a known H1R antagonist (e.g., 10 µM mianserin) instead of the test compound. d. For determining total binding, add only the cell homogenate and [³H]-mepyramine.

  • Incubation: a. Incubate the plate for 4 hours at 37°C to allow the binding to reach equilibrium.[16]

  • Harvesting and Detection: a. Terminate the binding reaction by rapid filtration through GF/C filter plates using a cell harvester. This separates the bound radioligand from the unbound. b. Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand. c. Dry the filter plates, add a scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding against the logarithm of the test compound concentration. b. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. c. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Signaling Pathway

Histamine H1 receptor activation by histamine initiates a Gq-protein coupled signaling cascade, leading to the activation of Phospholipase C (PLC).[17] This results in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC), respectively, leading to various cellular responses.[17][18]

Gq_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gαq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Response PKC->Response Antihistamine Cetirizine (Antagonist) Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Experimental Workflow

The general workflow for developing and evaluating new derivatives of this compound involves synthesis, purification, characterization, and biological testing.

Experimental_Workflow Start Starting Material This compound Reaction Chemical Synthesis (e.g., N-Alkylation) Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., Receptor Binding Assay) Characterization->Screening Data Data Analysis (IC50 / Ki Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR SAR->Reaction Design New Derivatives End Lead Optimization SAR->End

Caption: Drug Discovery Workflow for Piperazine Derivatives.

References

Application Notes and Protocols for the Experimental Use of 1-(4-Chlorobenzhydryl)piperazine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorobenzhydryl)piperazine is a versatile chemical scaffold that serves as a key intermediate in the synthesis of various biologically active compounds, including antihistamines and potential anticancer agents. Derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines, suggesting its potential as a foundational structure for the development of novel chemotherapeutics.[1][2][3][4] Mechanistic studies on related piperazine (B1678402) compounds indicate that their anticancer properties may stem from the induction of apoptosis and cell cycle arrest.[2][5][6]

These application notes provide a comprehensive guide for the experimental use of this compound in a cell culture setting. Detailed protocols for assessing its cytotoxic activity, and its effects on apoptosis and the cell cycle are presented.

Data Presentation: Summary of Cytotoxic Activity

The following table summarizes the 50% growth inhibition (GI₅₀) values for derivatives of this compound against various cancer cell lines, as reported in the literature. This data highlights the potential of this chemical class as anticancer agents and provides a basis for selecting appropriate cell lines and concentration ranges for initial experiments with the parent compound.

DerivativeCell LineCancer TypeGI₅₀ (µM)Reference
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a)HUH7Liver3.1[1]
HCT-116Colon4.2[1]
MCF7Breast5.6[1]
1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5b)HUH7Liver2.8[1]
HCT-116Colon3.9[1]
MCF7Breast4.5[1]
1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c)HUH7Liver3.5[1]
HCT-116Colon4.8[1]
MCF7Breast6.1[1]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using Sulforhodamine B (SRB) Assay

This protocol details a method for determining the cytotoxic effects of this compound on cultured cancer cells.

Materials:

  • Cancer cell lines (e.g., HUH7, HCT-116, MCF7)

  • Complete growth medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with complete growth medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Absorbance Reading: Add Tris base solution to each well to solubilize the bound dye. Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

experimental_workflow_srb cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay SRB Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 48-72h treat_cells->incubate fix_cells Fix with TCA incubate->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_plates Wash with Acetic Acid stain_cells->wash_plates solubilize Solubilize Dye wash_plates->solubilize read_absorbance Read Absorbance at 515 nm solubilize->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[7][8][9][10]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in the provided 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension as per the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

experimental_workflow_apoptosis cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed & Treat Cells harvest_cells Harvest Cells seed_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate in Dark add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry

Caption: Workflow for apoptosis analysis using Annexin V and PI staining.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.[1][11][12]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-regulating proteins, such as the Bcl-2 family, in response to treatment with this compound.[13][14][15][16]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Signaling Pathway Visualization

Based on the known effects of cytotoxic piperazine derivatives, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves altering the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

signaling_pathway_apoptosis cluster_stimulus Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

References

Protocol for the Preparation of 1-(4-Chlorobenzhydryl)piperazine Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Chlorobenzhydryl)piperazine is a chemical compound utilized as an intermediate in the synthesis of various pharmaceutical agents, including antihistamines.[1][2] It is also known as an inactive metabolite of meclizine (B1204245) and chlorcyclizine (B1668710) and has been identified as an impurity in commercial preparations of hydroxyzine (B1673990) and cetirizine.[1][2] Accurate and consistent preparation of this compound in solution is critical for reliable and reproducible results in in vitro biological assays. This document provides a detailed protocol for the dissolution of this compound for such applications.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Appearance White to off-white crystalline powder/solid[3][4][5]
Molecular Formula C₁₇H₁₉ClN₂[3][6]
Molecular Weight 286.8 g/mol [3][6]
Melting Point 65-70 °C or 154-157 °C[3][5][7]
Solubility in Water Slightly soluble/sparingly soluble[3][4][6]
Solubility in Organic Solvents Soluble in Ethanol, DMSO, DMF, Methanol, Dichloromethane[3][4][6]
Specific Solubility Ethanol: ~25 mg/mLDMSO: ~30 mg/mLDMF: ~30 mg/mLDMSO:PBS (1:4, pH 7.2): ~0.2 mg/mL[6]
Storage Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature.[2][6]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in an organic solvent and its subsequent dilution to a working concentration in an aqueous buffer suitable for in vitro assays.

Materials
  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.2 or other desired aqueous buffer

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure for Preparing a 10 mM Stock Solution in DMSO
  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 286.8 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 286.8 g/mol = 0.002868 g = 2.868 mg.

  • Weigh the compound:

    • Carefully weigh out 2.868 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if needed.[1][8]

  • Storage of Stock Solution:

    • Store the 10 mM stock solution at -20°C or -80°C for long-term storage.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Stored at -20°C, the stock solution should be used within one month, and within six months if stored at -80°C.[1]

Procedure for Preparing a Working Solution in Aqueous Buffer
  • Determine the final desired concentration:

    • For this example, we will prepare a 10 µM working solution.

  • Dilute the stock solution:

    • Perform a serial dilution of the 10 mM stock solution. For a 10 µM working solution, a 1:1000 dilution is required.

    • For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer (e.g., PBS, pH 7.2).

    • It is recommended to perform this dilution stepwise (e.g., a 1:100 dilution followed by a 1:10 dilution) to ensure accuracy.

  • Mixing and Use:

    • Vortex the final working solution gently but thoroughly.

    • Due to the low aqueous solubility of this compound, it is advisable to prepare the aqueous working solutions fresh for each experiment and not to store them for more than one day.[6]

Safety Precautions

  • This compound is considered poisonous and should be handled with caution.[3]

  • It is irritating to the eyes, respiratory system, and skin.[7]

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for preparing the stock and working solutions of this compound.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso 2.868 mg dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve 1 mL store_stock Aliquot and Store Stock at -20°C/-80°C dissolve->store_stock 10 mM Stock thaw_stock Thaw Stock Solution store_stock->thaw_stock dilute Dilute Stock in Aqueous Buffer thaw_stock->dilute e.g., 1 µL vortex_final Vortex Gently dilute->vortex_final to 999 µL Buffer use_immediately Use in In Vitro Assay vortex_final->use_immediately e.g., 10 µM Working Solution

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols: 1-(4-Chlorobenzhydryl)piperazine as a Key Intermediate in the Synthesis of CNS-Active Medications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorobenzhydryl)piperazine is a critical chemical intermediate, primarily recognized for its role in the synthesis of a class of piperazine-derived active pharmaceutical ingredients (APIs). While many of the final products are classified as first and second-generation antihistamines, their pharmacological activity often extends to the central nervous system (CNS), exhibiting anxiolytic, sedative, and, in some cases, antipsychotic properties. This document provides detailed application notes and experimental protocols for the synthesis of select medications derived from this intermediate, with a focus on their relevance to CNS applications.

The therapeutic versatility of these compounds stems from the shared pharmacophore, which allows for interaction with various neurotransmitter receptors. For instance, hydroxyzine, a direct derivative of this compound, demonstrates antagonist activity not only at histamine (B1213489) H1 receptors but also at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, a mechanism of action that overlaps with that of atypical antipsychotics.[1][2][3] This multi-receptor profile underpins its efficacy in treating anxiety and agitation.[1][2][4]

Data Presentation: Synthesis Yields

The following tables summarize quantitative data from various synthetic routes for this compound and its subsequent conversion to CNS-active medications.

Table 1: Synthesis of this compound

Starting MaterialsReaction ConditionsYield (%)Reference
4-Chlorobenzhydryl chloride, Piperazine (B1678402)Toluene (B28343), DMF, KI, 80°C then reflux for 12h92[5]
4-Chlorobenzhydryl chloride, PiperazineButanone, K2CO3, KI, reflux for 18h57[5]
4-Chlorobenzophenone, Piperazine1. NaBH4, MeOH/THF; 2. SOCl2; 3. MeCN, reflux 16h70 (for the final step)[6]

Table 2: Synthesis of Clocinizine and Chlorcyclizine from this compound

ProductReactantReaction ConditionsYield (%)Reference
ClocinizineCinnamyl bromideK2CO3, Toluene/H2O, 60-70°C, 2h92[7]
ChlorcyclizineMethyl iodideNaOH, Toluene/H2O, 60-70°C, 2h95[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a high-yield synthesis of the intermediate from 4-chlorobenzhydryl chloride and piperazine.[5]

Materials:

  • 4-Chlorobenzhydryl chloride

  • Piperazine

  • Toluene

  • Dimethylformamide (DMF)

  • Potassium iodide (KI)

  • Hydrochloric acid (conc.)

  • Sodium hydroxide (B78521) (30% solution)

  • Methylene dichloride (MDC)

Procedure:

  • In a reaction vessel, combine 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine with 15 mL of toluene.

  • Heat the mixture to 80°C for 30 minutes.

  • To this mixture at 80°C, add a solution of 4-chlorobenzhydryl chloride in toluene.

  • Maintain the temperature at 80°C for 2 hours, followed by refluxing for 12 hours.

  • Cool the reaction mixture to 20°C.

  • Wash the toluene layer twice with 20 mL of water.

  • Treat the organic layer with a solution of 15 mL of concentrated HCl in 5 mL of water at 5-10°C.

  • Filter the mixture and separate the aqueous layer from the filtrate.

  • Wash the aqueous layer with 10 mL of toluene and 10 mL of MDC.

  • Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C and maintain at 20°C for 2 hours.

  • Filter the solid product, suction dry, and dry in an oven at 50°C for 3 hours.

Expected Yield: 92%

Protocol 2: Synthesis of Clocinizine

This protocol details the alkylation of this compound to form the antihistamine clocinizine.[7]

Materials:

  • This compound

  • Cinnamyl bromide

  • Potassium carbonate

  • Toluene

  • Water

Procedure:

  • Dissolve this compound in a 2:1 mixture of toluene and water.

  • Add potassium carbonate to the mixture.

  • Add cinnamyl bromide to the reaction mixture.

  • Heat the resulting mixture at 60-70°C for 2 hours.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the product.

Expected Yield: 92%

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Final Products 4-Chlorobenzhydryl_chloride 4-Chlorobenzhydryl chloride Intermediate This compound 4-Chlorobenzhydryl_chloride->Intermediate Alkylation Piperazine Piperazine Piperazine->Intermediate Clocinizine Clocinizine Intermediate->Clocinizine Alkylation Chlorcyclizine Chlorcyclizine Intermediate->Chlorcyclizine Alkylation Hydroxyzine Hydroxyzine Intermediate->Hydroxyzine Alkylation Cetirizine Cetirizine Intermediate->Cetirizine Alkylation & Hydrolysis Cinnamyl_bromide Cinnamyl bromide Cinnamyl_bromide->Clocinizine Methyl_iodide Methyl iodide Methyl_iodide->Chlorcyclizine 2-chloroethanol 2-chloroethanol 2-chloroethanol->Hydroxyzine 2-(2-chloroethoxy)acetic_acid 2-(2-chloroethoxy)acetic acid derivative 2-(2-chloroethoxy)acetic_acid->Cetirizine

Caption: Synthesis workflow from starting materials to CNS-active drugs.

Signaling Pathways

Hydroxyzine's Multi-Receptor Signaling Pathway

Hydroxyzine's therapeutic effects in the CNS are attributed to its ability to antagonize multiple receptor types. Its sedative and anxiolytic properties are linked to its action on histamine H1, serotonin 5-HT2A, and dopamine D2 receptors in the brain.[1][2][3]

G cluster_H1 Histamine H1 Receptor cluster_5HT2A Serotonin 5-HT2A Receptor cluster_D2 Dopamine D2 Receptor Hydroxyzine Hydroxyzine H1R H1 Receptor Hydroxyzine->H1R Antagonist 5HT2AR 5-HT2A Receptor Hydroxyzine->5HT2AR Antagonist D2R D2 Receptor Hydroxyzine->D2R Weak Antagonist Sedation Sedation H1R->Sedation Blockade leads to Anxiolysis Anxiolysis 5HT2AR->Anxiolysis Antagonism contributes to Antipsychotic_effect Antipsychotic Effect D2R->Antipsychotic_effect Weak antagonism contributes to

Caption: Hydroxyzine's multi-receptor antagonism in the CNS.

Cetirizine's Peripheral H1 Receptor and Anti-inflammatory Signaling

Cetirizine, the carboxylated metabolite of hydroxyzine, is a second-generation antihistamine that primarily acts on peripheral H1 receptors and has limited ability to cross the blood-brain barrier.[][9] In addition to H1 antagonism, it exhibits anti-inflammatory properties by suppressing the NF-κB pathway.[10][11]

G cluster_H1_peripheral Peripheral Histamine H1 Receptor cluster_inflammatory Anti-inflammatory Pathway Cetirizine Cetirizine H1R_peripheral Peripheral H1 Receptor Cetirizine->H1R_peripheral Selective Antagonist NF_kB NF-κB Pathway Cetirizine->NF_kB Suppresses Allergy_symptom_relief Allergy Symptom Relief H1R_peripheral->Allergy_symptom_relief Blockade leads to Inflammatory_mediators Inflammatory Mediators NF_kB->Inflammatory_mediators Suppression reduces

Caption: Cetirizine's dual mechanism of action.

References

Application Notes and Protocols for the Purification of Synthesized 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthesized 1-(4-Chlorobenzhydryl)piperazine, a key intermediate in the synthesis of various pharmaceuticals. The described techniques are designed to remove unreacted starting materials, by-products, and other impurities, yielding a final product of high purity suitable for further downstream applications.

Introduction

This compound is a crucial building block in the synthesis of several antihistaminic drugs, including cetirizine (B192768) and meclizine. The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The synthesis of this compound can result in a crude product containing various impurities, such as unreacted 4-chlorobenzhydryl chloride, excess piperazine (B1678402), and side-reaction products. This document outlines three common and effective purification techniques: column chromatography, acid-base extraction, and recrystallization.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical outcomes for each purification method, providing a comparative overview of their effectiveness in terms of yield and final purity.

Purification TechniqueTypical Yield (%)Final Purity (%)Key AdvantagesCommon Impurities Removed
Column Chromatography 70-85>98High resolution, effective for complex mixturesUnreacted starting materials, closely related by-products
Acid-Base Extraction 85-9595-98High capacity, cost-effective, removes acidic and neutral impuritiesUnreacted 4-chlorobenzhydryl chloride, acidic by-products
Recrystallization 60-80>99Yields highly pure crystalline solid, removes trace impuritiesMinor impurities, regioisomers

Experimental Protocols

Purification by Column Chromatography

Column chromatography is a highly effective method for separating this compound from closely related impurities.[1] The basic principle involves the differential partitioning of the components of a mixture between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvent System A: Chloroform:Methanol (9:1 v/v)[1]

  • Solvent System B: Hexane:Ethyl Acetate (8:2 v/v)[1]

  • Solvent System C: Dichloromethane:Methanol:Ammonium Hydroxide (90:10:0.5 v/v/v)

  • Glass chromatography column

  • Elution flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin the elution process by adding the mobile phase to the top of the column. Collect fractions in separate flasks.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution & Monitoring cluster_isolation Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute Continue pool Pool Pure Fractions monitor->pool Separation Complete evaporate Evaporate Solvent pool->evaporate product Purified Product evaporate->product

Caption: Workflow for Column Chromatography Purification.

Purification by Acid-Base Extraction

This technique leverages the basic nature of the piperazine moiety to separate the product from acidic and neutral impurities. The basic amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase.

Materials:

  • Crude this compound

  • Toluene (B28343) or Dichloromethane

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) solution (30%)

  • Water

  • Separatory funnel

  • Beakers and flasks

  • Filter paper and funnel

Protocol:

  • Dissolution: Dissolve the crude product in toluene.

  • Acidification: Transfer the solution to a separatory funnel and wash it twice with water. Subsequently, treat the organic layer with a solution of concentrated HCl in water at a low temperature (5-10°C).[2]

  • Aqueous Extraction: The protonated this compound will move to the aqueous layer. Separate the aqueous layer.

  • Organic Wash: Wash the aqueous layer with toluene and then with methylene (B1212753) dichloride to remove any remaining neutral or acidic impurities.[2]

  • Neutralization and Precipitation: Cool the aqueous layer and neutralize it with a 30% NaOH solution to precipitate the free base of this compound.[2]

  • Isolation: Filter the solid product, wash it with water, and dry it to obtain the purified compound.[2] A high yield of up to 92% can be achieved with this method.[2]

Logical Relationship Diagram:

G cluster_start Initial State cluster_process Process cluster_end Final State crude Crude Product (in Organic Solvent) add_acid Add HCl (aq) crude->add_acid impurities Acidic/Neutral Impurities impurities->add_acid separate1 Separate Layers add_acid->separate1 neutralize Add NaOH (aq) separate1->neutralize Aqueous Layer (Product Salt) waste Impurities in Organic Waste separate1->waste Organic Layer filter Filter and Dry neutralize->filter pure_product Purified Product (Solid) filter->pure_product

Caption: Acid-Base Extraction Purification Logic.

Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The choice of solvent is critical for successful recrystallization. For a related compound, a mixture of alcohol-ether-petroleum ether has been reported to be effective for the dihydrochloride (B599025) salt. For the free base, a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Materials:

  • Purified this compound (from chromatography or extraction)

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture like Hexane/Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent and then dry them to a constant weight.

Experimental Workflow Diagram:

G dissolve Dissolve in Minimal Hot Solvent cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product High Purity Crystalline Product dry->product

Caption: Recrystallization Process Workflow.

References

Application Notes and Protocols for 1-(4-Chlorobenzhydryl)piperazine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorobenzhydryl)piperazine, also known as Norchlorcyclizine, is a versatile chemical entity with significant applications in pharmaceutical research and drug development. While widely recognized as a key synthetic intermediate for a range of therapeutic agents, including antipsychotics and antihistamines, it also functions as a bioactive molecule in its own right.[1][2] Notably, it is an inactive metabolite of meclizine (B1204245) and chlorcyclizine.[3] This document provides detailed application notes and protocols for the use of this compound in specific biochemical assays, focusing on its activity as an inhibitor of human tyrosyl-DNA phosphodiesterase 1 (TDP1) and as a partially selective antagonist of Natriuretic Peptide Receptor B (NPR-B).[1][2]

Biochemical Activities of this compound

Recent studies have identified specific molecular targets of this compound, highlighting its potential as a tool for biochemical research and as a lead compound in drug discovery.

Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

This compound has been identified as an inhibitor of human tyrosyl-DNA phosphodiesterase 1 (TDP1).[1][2] TDP1 is a critical DNA repair enzyme that removes a variety of 3'-end blocking lesions from DNA, including those generated by the action of topoisomerase I inhibitors, a class of anticancer drugs.[3][4] Inhibition of TDP1 can therefore potentiate the efficacy of these chemotherapeutic agents.

Antagonism of Natriuretic Peptide Receptor B (NPR-B)

This compound acts as a partially selective antagonist of Natriuretic Peptide Receptor B (NPR-B).[1][2] NPR-B is a receptor for C-type natriuretic peptide (CNP) and is involved in various physiological processes, including vasodilation and bone growth. The development of selective NPR-B antagonists is of interest for studying these pathways and for potential therapeutic applications.

Quantitative Data

CompoundTargetActivityQuantitative Data
This compoundHuman Tyrosyl-DNA Phosphodiesterase 1 (TDP1)InhibitorData not available
This compoundNatriuretic Peptide Receptor B (NPR-B)Partially Selective AntagonistData not available

Experimental Protocols

The following are detailed protocols for biochemical assays that can be employed to characterize the inhibitory activity of this compound against its known targets.

Protocol 1: Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Assay (Gel-Based)

This protocol is adapted from established methods for measuring TDP1 activity.[1][5][6]

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of TDP1.

Materials:

  • Recombinant human TDP1 enzyme

  • TDP1 reaction buffer (50 mM Tris-HCl, pH 7.5, 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/mL BSA, and 0.01% Tween 20)

  • Fluorescently labeled TDP1 substrate (e.g., 5'-Cy5-GATCTAAAAGACTT-pY-3', where pY is phosphotyrosine)

  • This compound stock solution (in DMSO)

  • Formamide (B127407) loading dye (99.5% (v/v) formamide, 5 mM EDTA)

  • 20% denaturing polyacrylamide gel

  • Tris-Borate-EDTA (TBE) buffer

  • Fluorescence gel scanner (e.g., Typhoon FLA 9500)

Procedure:

  • Prepare serial dilutions of this compound in TDP1 reaction buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor if available.

  • In a microcentrifuge tube or 96-well plate, combine the following in order:

    • TDP1 reaction buffer

    • This compound dilution or control

    • Recombinant human TDP1 (final concentration of approximately 40 pM)

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the fluorescently labeled TDP1 substrate to a final concentration of 1 nM.

  • Incubate the reaction mixture for 15 minutes at room temperature.

  • Stop the reaction by adding an equal volume of formamide loading dye.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load the samples onto a 20% denaturing polyacrylamide gel.

  • Run the gel in TBE buffer until the dye front reaches the bottom.

  • Scan the gel using a fluorescence scanner to visualize the substrate and product bands. The product of TDP1 activity will be a smaller, faster-migrating fluorescent band.

  • Quantify the band intensities to determine the percentage of substrate cleavage in the presence of different concentrations of the inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Workflow for TDP1 Inhibition Assay

TDP1_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of This compound B Prepare reaction mix with TDP1 enzyme and buffer C Pre-incubate inhibitor with TDP1 B->C D Add fluorescent substrate to initiate reaction C->D E Incubate at room temperature D->E F Stop reaction with formamide loading dye E->F G Denaturing PAGE F->G H Fluorescence gel scanning G->H I Quantify bands and calculate IC50 H->I

Caption: Workflow for the gel-based TDP1 inhibition assay.

Protocol 2: Natriuretic Peptide Receptor B (NPR-B) Antagonism Assay (Cell-Based cGMP Measurement)

This protocol is based on a high-throughput screening method for identifying NPR-B antagonists.[7]

Objective: To determine the antagonistic effect of this compound on CNP-stimulated cGMP production in cells expressing NPR-B.

Materials:

  • HEK293 cells stably expressing human NPR-B (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • C-type natriuretic peptide (CNP)

  • This compound stock solution (in DMSO)

  • 3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)

  • Lysis buffer

  • cGMP immunoassay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Seed the NPR-B expressing HEK293 cells in a 96-well or 384-well plate and grow to confluency.

  • On the day of the assay, wash the cells with PBS.

  • Pre-treat the cells with different concentrations of this compound or vehicle control (DMSO) in serum-free medium containing IBMX (to prevent cGMP degradation) for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of CNP (e.g., a concentration that elicits a submaximal response, EC80) and incubate for a further 10-15 minutes at 37°C.

  • Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in the cGMP assay kit.

  • Measure the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.

  • Plot the cGMP concentration against the concentration of this compound.

  • Determine the IC50 value by fitting the data to a dose-response curve. This will represent the concentration of the antagonist that inhibits 50% of the CNP-stimulated cGMP production.

Workflow for NPR-B Antagonism Assay

NPRB_Antagonism_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement A Seed and grow NPR-B expressing cells B Wash cells with PBS A->B C Pre-treat with This compound B->C D Stimulate with CNP C->D E Lyse cells D->E F Measure intracellular cGMP E->F G Calculate IC50 F->G

Caption: Workflow for the cell-based NPR-B antagonism assay.

Conclusion

This compound is a valuable tool for biochemical research, with demonstrated inhibitory activity against TDP1 and NPR-B. The protocols provided herein offer a framework for the detailed characterization of these activities. Further research to quantify the potency and explore the mechanism of action of this compound will be beneficial for its application in drug discovery and as a probe for studying the physiological roles of TDP1 and NPR-B.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorobenzhydryl)piperazine is a versatile chemical intermediate extensively utilized in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] Its piperazine (B1678402) moiety, with a secondary amine, serves as a prime site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This document provides detailed protocols for key nucleophilic substitution reactions involving this compound, with a focus on N-acylation and N-alkylation, which are fundamental steps in the synthesis of potential anticancer agents and antihistamines.[1][4][5] The synthesized derivatives have shown significant biological activities, including cytotoxicity against various cancer cell lines.[4][6]

General Reaction Scheme

The core of the reactions described herein is the nucleophilic attack of the secondary amine of this compound on an electrophilic carbon atom of an acylating or alkylating agent. This results in the formation of a new carbon-nitrogen bond and the desired N-substituted product.

Diagram 1: General Nucleophilic Substitution Reaction

G reactant1 This compound product N-Substituted Product reactant1->product Nucleophilic Attack reactant2 Electrophile (R-X) X = Cl, Br, OTs, etc. reactant2->product base Base (e.g., Triethylamine (B128534), K₂CO₃) base->reactant1 Deprotonation solvent Solvent (e.g., DCM, Toluene (B28343), Acetonitrile) solvent->product

Caption: General scheme of nucleophilic substitution on this compound.

Experimental Protocols

Protocol 1: N-Acylation with Benzoyl Chlorides

This protocol details the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which have been investigated for their cytotoxic activities against various cancer cell lines.[4][7]

Materials:

  • This compound

  • Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride, 4-fluorobenzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (B109758) (DCM), dry

  • Ethyl acetate (B1210297)

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, column chromatography setup.

Procedure:

  • Dissolve this compound (1.0 eq) in dry dichloromethane in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.[7]

  • Add triethylamine (3.0 eq) to the cooled solution and stir for 10 minutes.[7]

  • Add the respective substituted benzoyl chloride (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 5-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and extract with ethyl acetate.[7]

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (8:2) eluent system to obtain the pure N-acylated product.[4][7]

Diagram 2: Experimental Workflow for N-Acylation

G start Start dissolve Dissolve this compound in dry DCM start->dissolve cool Cool to 0-5 °C dissolve->cool add_tea Add Triethylamine cool->add_tea add_benzoyl_chloride Add Substituted Benzoyl Chloride add_tea->add_benzoyl_chloride react Stir at room temperature for 5-6 hours add_benzoyl_chloride->react monitor Monitor by TLC react->monitor workup Work-up: - Remove solvent - Add water & extract with Ethyl Acetate - Wash organic layer - Dry and concentrate monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for the N-acylation of this compound.

Protocol 2: N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound, a key step in the synthesis of various antihistaminic drugs like Cetirizine.[5][8]

Materials:

  • This compound

  • Alkyl Halide (e.g., 2-bromoethanol, 2-chloroethanol)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (B52724) or Toluene

  • Potassium Iodide (KI) (catalytic amount, optional)

  • Water

  • Ethyl acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile or toluene in a round-bottom flask, add potassium carbonate (2.0 eq) or triethylamine.[8]

  • Add a catalytic amount of potassium iodide (optional, to enhance reactivity with chlorides).

  • Add the alkyl halide (1.0-1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-12 hours, depending on the reactivity of the alkyl halide.[8][9] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane and wash with water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various derivatives of this compound.

Table 1: N-Acylation of this compound with Substituted Benzoyl Chlorides [6]

Product (R-group)FormulaYield (%)Melting Point (°C)
4-ChloroC₂₄H₂₂Cl₂N₂O75172.8
4-FluoroC₂₄H₂₂ClFN₂O81144.0
4-MethoxyC₂₅H₂₅ClN₂O₂73132.3
4-BromoC₂₄H₂₂BrClN₂O75155.3
4-NitroC₂₄H₂₂ClN₃O₃76153.4
PhenylC₂₄H₂₃ClN₂O70152.1
2,4-DifluoroC₂₄H₂₁ClF₂N₂O90215.5 (decomp.)

Table 2: N-Alkylation of this compound

Alkylating AgentBase/SolventReaction TimeYield (%)Reference
2-BromoethanolK₂CO₃ / Acetonitrile2 hours (reflux)Good[8]
2-ChloroethanolTriethanolamine / Toluene12 hours (boiling)-[10]
4-Chlorobenzhydryl chloridePiperazine / Toluene, DMF, KI12.5 hours (reflux)92[9]
1-chloro-4-(chloro-phenyl-methyl)-benzeneK₂CO₃, KI / Butanone18 hours (reflux)57[9]

Applications in Drug Development

The derivatives of this compound are of significant interest in drug development.

  • Anticancer Agents: N-benzoyl derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, including liver, breast, colon, gastric, and endometrial cancers.[4][6] The mechanism of action for piperazine analogues often involves the inhibition of microtubule synthesis, disruption of the cell cycle, and induction of apoptosis.[7]

  • Antihistamines: N-alkylation of this compound is a crucial step in the synthesis of second-generation antihistamines like Cetirizine.[5][8] These drugs are selective H1 receptor inverse agonists used to treat allergies.

Diagram 3: Potential Anticancer Mechanism of Piperazine Derivatives

G compound Piperazine Derivative microtubules Microtubule Synthesis compound->microtubules Inhibits cell_cycle Cell Cycle Progression compound->cell_cycle Inhibits angiogenesis Angiogenesis compound->angiogenesis Inhibits apoptosis Apoptosis Induction compound->apoptosis Induces cancer_cell Cancer Cell Growth and Proliferation microtubules->cancer_cell Supports cell_cycle->cancer_cell Drives angiogenesis->cancer_cell Sustains apoptosis->cancer_cell Suppresses

Caption: Conceptual signaling pathway for the anticancer effects of piperazine derivatives.

Conclusion

Nucleophilic substitution reactions of this compound provide a robust and versatile platform for the synthesis of a diverse range of biologically active compounds. The protocols and data presented herein offer a comprehensive guide for researchers in medicinal chemistry and drug development to explore the synthesis and therapeutic potential of novel derivatives based on this valuable scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the synthesis of 1-(4-Chlorobenzhydryl)piperazine, a key intermediate for various active pharmaceutical ingredients.[1][2]

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis, focusing on improving reaction yield and product purity.

Question: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield is the most common problem and can stem from several factors. The primary causes are typically di-substitution side reactions, incomplete reactions, or suboptimal workup procedures.

  • Di-substitution of Piperazine (B1678402): The most significant side reaction is the formation of 1,4-bis(4-chlorobenzhydryl)piperazine, where the electrophile reacts with both nitrogen atoms of piperazine.

    • Solution: To favor mono-alkylation, use a large excess of piperazine relative to the 4-chlorobenzhydryl chloride.[3] Ratios of 4 to 10 equivalents of piperazine to 1 equivalent of the chloride are common. This ensures the electrophile is more likely to encounter an unreacted piperazine molecule. A slow, controlled addition of the alkylating agent to the piperazine solution can also help maintain this concentration gradient.[4]

  • Inefficient Reaction Conditions: The choice of solvent, temperature, and reaction time is critical for driving the reaction to completion.

    • Solution: Common solvents for this N-alkylation include toluene (B28343), acetonitrile (B52724) (MeCN), butanone, and dimethylformamide (DMF).[3][5] The reaction is often performed at elevated temperatures, typically between 80°C and reflux, for several hours (from 4 to 18 hours) to ensure completion.[6][5] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3]

  • Poor Reactivity of Starting Materials: The reaction can be sluggish if the 4-chlorobenzhydryl chloride is not sufficiently reactive or if impurities are present.

    • Solution: Consider adding a catalyst or promoter. The addition of a catalytic amount of potassium iodide (KI) can significantly improve the reaction rate by an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.[6] Ensure that the 4-chlorobenzhydryl chloride precursor is pure; it can be synthesized from 4-chlorobenzhydrol, which is in turn made by reducing 4-chlorobenzophenone (B192759).[5]

Question: I am observing multiple spots on my TLC plate besides the product and starting materials. What are these impurities?

Answer: The primary impurity is the di-substituted piperazine byproduct, as discussed above. Other potential impurities could arise from:

  • Elimination Reactions: Although less common for this substrate, the use of a strong, non-nucleophilic base could potentially lead to elimination side products.[3]

  • Degradation: If reagents are sensitive to moisture or air, degradation can occur. Using dry, anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[3]

Question: How can I best purify the final product to remove unreacted piperazine and byproducts?

Answer: A combination of extraction and chromatography or crystallization is typically effective.

  • Aqueous Workup: After the reaction is complete, the mixture is typically cooled, and the solvent may be removed under reduced pressure.[6] The residue can be dissolved in an organic solvent (like dichloromethane (B109758) or ethyl acetate) and washed with water to remove the excess piperazine, which is water-soluble, along with any inorganic salts.[6][5]

  • Acid-Base Extraction: For a more thorough separation, an acid wash can be employed. By washing the organic layer with dilute HCl, the basic product and any remaining piperazine will move to the aqueous layer as their hydrochloride salts.[6][7] The organic layer containing non-basic impurities can be discarded. The aqueous layer is then neutralized with a base (e.g., NaOH solution) to precipitate the product, which can be filtered or extracted back into an organic solvent.[6][7]

  • Chromatography/Crystallization: For high purity, column chromatography over silica (B1680970) gel is often used.[5] A common eluent system is a mixture of chloroform (B151607) and methanol (B129727).[5] If the product is a solid, crystallization from a suitable solvent is an excellent final purification step.[3]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the synthesis of this compound, allowing for easy comparison of parameters that influence yield.

4-Chlorobenzhydryl Chloride (Equiv.)Piperazine (Equiv.)Base / Additive (Equiv.)SolventTemperatureTime (h)Yield (%)Reference
1~7.3KI (cat.), DMF (cat.)Toluene80°C then Reflux1492%[7]
1~10.1NoneAcetonitrile (MeCN)90°C (Reflux)1670%[5]
14K₂CO₃ (1), KI (1)ButanoneReflux1857%[6]
1~4.2NoneIsopropanol60-70°C then Reflux4-6Not specified

Experimental Protocols

Protocol 1: High-Yield Synthesis in Toluene (92% Yield)

This protocol is based on a high-yielding procedure involving the use of KI and DMF as additives.[6][7]

Materials:

  • 4-Chlorobenzhydryl chloride

  • Piperazine (anhydrous)

  • Potassium Iodide (KI)

  • Dimethylformamide (DMF)

  • Toluene (anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) solution (e.g., 30%)

  • Dichloromethane (MDC)

Procedure:

  • In a reaction vessel, combine piperazine (10 g, 0.12 mol), KI (0.1 g), and DMF (0.5 mL) with toluene (15 mL).

  • Heat the mixture to 80°C with stirring for 30 minutes.

  • Prepare a solution of 4-chlorobenzhydryl chloride in toluene. Add this solution to the heated piperazine mixture.

  • Maintain the reaction temperature at 80°C for 2 hours, then increase to reflux and continue for an additional 12 hours.

  • Monitor the reaction progress using TLC.

  • Once complete, cool the reaction mixture to 20°C.

  • Wash the toluene layer twice with water (20 mL each).

  • Perform an acid extraction by adding a cold (5-10°C) solution of concentrated HCl (15 mL) in water (5 mL).

  • Filter the mixture and separate the aqueous layer from the filtrate.

  • Wash the aqueous layer with toluene (10 mL) and MDC (10 mL) to remove any remaining non-basic impurities.

  • Cool the aqueous layer to 10°C and neutralize by slowly adding a 30% NaOH solution until the product precipitates.

  • Maintain the mixture at 20°C for 2 hours to ensure complete precipitation.

  • Filter the solid product, wash with water, and dry at 50°C for 3 hours to obtain this compound.[6][7]

Protocol 2: Synthesis via 4-Chlorobenzophenone Reduction

This two-step procedure starts from the corresponding ketone.[5]

Step A: Synthesis of (4-chlorophenyl)(phenyl)methanol

  • Dissolve 4-chlorobenzophenone (50 mmol) in a mixture of methanol (100 mL) and THF (150 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (B1222165) (NaBH₄, 50 mmol) to the solution.

  • Stir the reaction at 0°C for 10 minutes, then allow it to warm to room temperature and stir for 2 hours.

  • Dilute the mixture with water (200 mL) and extract the product with diethyl ether (400 mL).

  • Wash the organic phase sequentially with 1 N HCl, saturated NaHCO₃ solution, and finally water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude benzhydrol intermediate.

Step B: Synthesis of this compound

  • The crude (4-chlorophenyl)(phenyl)methanol from Step A is converted to 4-chlorobenzhydryl chloride, typically by reacting it with thionyl chloride (SOCl₂). Note: This step should be performed with caution in a well-ventilated fume hood.

  • Dissolve the resulting crude 4-chlorobenzhydryl chloride in acetonitrile (100 mL).

  • Add piperazine (~10 equivalents) to the solution.

  • Reflux the mixture at 90°C for 16 hours, monitoring by TLC.

  • After completion, evaporate the solvent under vacuum.

  • Take up the residue in water and extract with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a chloroform:methanol (9:1) mixture as the eluent to yield pure this compound (yield: 70% over 2 steps).[5]

Visualizations

The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.

SynthesisWorkflow start 4-Chlorobenzophenone step1 Reduction (e.g., NaBH4) start->step1 intermediate1 4-Chlorobenzhydrol step1->intermediate1 step2 Chlorination (e.g., SOCl2) intermediate1->step2 intermediate2 4-Chlorobenzhydryl Chloride step2->intermediate2 reaction N-Alkylation (Heat, Solvent) intermediate2->reaction reactant Piperazine (Excess) reactant->reaction crude Crude Product Mixture reaction->crude workup Aqueous Workup & Extraction crude->workup purification Purification (Chromatography or Crystallization) workup->purification product Pure 1-(4-Chlorobenzhydryl) -piperazine purification->product

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Troubleshooting Guide for Low Yield problem Problem: Low Yield q1 Di-substitution byproduct observed? problem->q1 Analyze crude by TLC/LC-MS sol1 Solution: - Increase piperazine excess (4-10 eq) - Slow addition of alkyl halide q1->sol1 Yes q2 Reaction incomplete? (Starting material remains) q1->q2 No sol2 Solution: - Increase reaction time/temperature - Add catalyst (e.g., KI) - Check solvent purity (use anhydrous) q2->sol2 Yes q3 Significant loss during workup? q2->q3 No sol3 Solution: - Optimize extraction pH - Ensure complete precipitation - Minimize transfers q3->sol3 Yes

Caption: Decision tree for troubleshooting low yield issues.

References

troubleshooting common issues in 1-(4-Chlorobenzhydryl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(4-Chlorobenzhydryl)piperazine. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between 4-chlorobenzhydryl chloride and piperazine (B1678402) may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present, consider extending the reaction time or increasing the temperature. Refluxing for 12-18 hours is reported in several protocols.[2][3]

  • Reagent Purity: The purity of your starting materials, particularly the 4-chlorobenzhydryl chloride and piperazine, is crucial.

    • Solution: Ensure you are using high-purity reagents. Impurities can lead to side reactions and lower the yield of the desired product.

  • Inadequate Temperature: The reaction temperature might be too low for the reaction to proceed efficiently.

    • Solution: While some protocols start at room temperature, many successful syntheses involve heating the reaction mixture.[1][2][3] Depending on the solvent, refluxing at temperatures around 80-90°C is common.[1][2][3]

  • Poor Nucleophilic Attack: The nucleophilicity of piperazine might be hindered.

    • Solution: Using an excess of piperazine can drive the reaction forward. Some protocols use up to 4 equivalents of piperazine.[2] Additionally, the use of a catalyst like potassium iodide (KI) can improve the reaction rate by in situ formation of the more reactive iodo-intermediate.[2]

  • Product Loss During Workup: Significant amounts of the product may be lost during the extraction and purification steps.

    • Solution: Carefully perform the aqueous washes and extractions. Ensure the pH is appropriately adjusted during the workup to minimize the product's solubility in the aqueous layer. Back-extraction of the aqueous layers with the organic solvent can help recover any dissolved product.

Q2: I am observing significant amounts of impurities in my crude product. What are the likely side products and how can I minimize them?

A2: The primary impurity is often the result of double alkylation of piperazine, where two molecules of 4-chlorobenzhydryl chloride react with one molecule of piperazine.

  • Minimizing Double Alkylation:

    • Use Excess Piperazine: Employing a significant molar excess of piperazine to 4-chlorobenzhydryl chloride will statistically favor the mono-alkylation product.[2]

    • Slow Addition of Alkylating Agent: Adding the 4-chlorobenzhydryl chloride solution dropwise to the heated piperazine solution can help maintain a high local concentration of piperazine, further reducing the chance of double alkylation.

  • Other Impurities: Impurities from the starting materials or solvent can also contaminate the final product. Ensure all reagents and solvents are of appropriate purity.

Q3: What is the best method to purify the crude this compound?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Column Chromatography: This is a highly effective method for obtaining a very pure product.[1][2] A common eluent system is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 9:1) or dichloromethane (B109758), methanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 90:10:0.5).[1][2]

  • Crystallization: If the crude product is relatively clean, crystallization can be a simpler and more scalable purification method.[4] The product can be crystallized from absolute alcohol.[4]

  • Acid-Base Extraction: An acidic wash followed by neutralization can effectively remove unreacted piperazine and other basic impurities. The product can then be extracted into an organic solvent.[2][3]

Q4: I am having trouble with the solubility of my product during the workup. Any suggestions?

A4: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), but has low solubility in aqueous buffers.[5]

  • Solution: During the workup, after the reaction in an organic solvent, the mixture is typically washed with water. If your product is precipitating, you may need to use a larger volume of a suitable organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane.[1][2] For maximum solubility in aqueous buffers for analytical purposes, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[5]

Quantitative Data Summary

The following table summarizes various reaction conditions and reported yields for the synthesis of this compound, providing a comparative overview.

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purification MethodReference
4-Chlorobenzhydryl chloridePiperazine, K₂CO₃, KIButanoneReflux1857Column Chromatography[2]
4-Chlorobenzhydryl chloridePiperazine, DMF, KIToluene (B28343)80 - Reflux1492Acid/Base Extraction & Crystallization[2][3]
4-ChlorobenzhydrolThionyl chloride, then PiperazineAcetonitrile90 (Reflux)1670Column Chromatography[1]
4-Chlorobenzhydryl chloridePiperazineMethanol60-704-6~80Used directly in next step[6]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution with Potassium Carbonate and KI[2]

  • To a mixture of 1-chloro-4-(chloro-phenyl-methyl)-benzene (17.4 mmol) in butanone (20 ml), add anhydrous piperazine (69.6 mmol), anhydrous K₂CO₃ (17.4 mmol), and KI (17.4 mmol).

  • Reflux the mixture under a nitrogen atmosphere for 18 hours.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane (100 ml) and wash with water (30 ml).

  • Dry the organic layer and remove the solvent.

  • Purify the crude product by column chromatography using a solvent system of CH₂Cl₂:CH₃OH:NH₄OH (90:10:0.5) to afford the desired product.

Protocol 2: High-Yield Synthesis in Toluene[2][3]

  • Mix piperazine (0.12 mol), DMF (0.5 mL), and KI (0.1 g) in toluene (15 mL) and heat to 80°C for 30 minutes.

  • Add a solution of 4-chlorobenzhydryl chloride in toluene to the heated mixture.

  • Maintain the temperature at 80°C for 2 hours, followed by refluxing for 12 hours.

  • Cool the reaction mixture to 20°C.

  • Wash the toluene layer twice with 20 mL of water.

  • Treat the organic layer with a solution of concentrated HCl (15 mL) in water (5 mL) at 5-10°C.

  • Filter the mixture and separate the aqueous layer.

  • Wash the aqueous layer with toluene and dichloromethane.

  • Neutralize the aqueous layer with 30% NaOH solution at 10°C and maintain at 20°C for 2 hours.

  • Filter the solid product, wash, and dry at 50°C for 3 hours.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start Materials: 4-Chlorobenzhydryl Chloride Piperazine reaction Reaction: - Solvent (e.g., Toluene) - Base (e.g., K2CO3 or excess Piperazine) - Heat (e.g., 80°C to Reflux) start->reaction extraction Aqueous Wash & Acid/Base Extraction reaction->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purify Purification Method: - Column Chromatography - Crystallization evaporation->purify end_product Final Product: This compound purify->end_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

G cluster_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield impurities Significant Impurities? low_yield->impurities No check_reaction Check Reaction Completion (TLC) low_yield->check_reaction Yes double_alkylation Suspect Double Alkylation? impurities->double_alkylation Yes solution Problem Resolved impurities->solution No increase_time Increase Reaction Time/Temp check_reaction->increase_time Incomplete check_reagents Check Reagent Purity check_reaction->check_reagents Complete increase_time->solution use_excess Use Excess Piperazine/Catalyst check_reagents->use_excess use_excess->solution slow_addition Use Slow Addition of Chloride double_alkylation->slow_addition Yes purification Optimize Purification double_alkylation->purification No excess_piperazine Increase Piperazine Excess slow_addition->excess_piperazine excess_piperazine->solution purification->solution

Caption: Decision tree for troubleshooting common synthesis issues.

References

optimization of reaction conditions for 1-(4-Chlorobenzhydryl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-(4-chlorobenzhydryl)piperazine (B1679854) and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the N-alkylation of piperazine (B1678402) is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in this synthesis are a common issue, often stemming from several factors:

  • Formation of Bis-arylated Byproduct: Piperazine has two reactive secondary amines. A common side reaction is the dialkylation of piperazine, where two molecules of 4-chlorobenzhydryl chloride react with one molecule of piperazine. This is especially problematic if the stoichiometry is not carefully controlled.

  • Sub-optimal Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and yield. An inappropriate base may not be strong enough to deprotonate the piperazine effectively, while the wrong solvent can hinder the solubility of reactants or favor side reactions.

  • Reaction Temperature and Time: Insufficient heating or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition of the product or starting materials.

  • Purity of Reactants: The purity of 4-chlorobenzhydryl chloride and piperazine is critical. Impurities can interfere with the reaction and complicate the purification process.

Troubleshooting Steps:

  • Control Stoichiometry: To favor mono-alkylation, use a large excess of piperazine (4-10 equivalents). This ensures that the 4-chlorobenzhydryl chloride is more likely to react with an un-substituted piperazine molecule.

  • Optimize the Base: If not using excess piperazine as the base, inorganic bases like anhydrous potassium carbonate (K₂CO₃) are commonly used. Ensure the base is finely powdered and anhydrous.

  • Screen Solvents: Toluene (B28343), butanone, acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) have all been successfully used.[1][2][3] Toluene is a good starting point as it facilitates reaching the required reflux temperatures and is relatively easy to remove.

  • Add a Catalyst: The addition of a catalytic amount of potassium iodide (KI) can improve the reaction rate by in-situ formation of the more reactive 4-iodobenzhydryl chloride.[1][2][4]

  • Protecting Groups: For syntheses where dialkylation must be strictly avoided, consider using a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be removed with acid after the alkylation step.[5]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

A2: The most common byproducts are:

  • 1,4-bis(4-chlorobenzhydryl)piperazine: This is the dialkylated product. It will be less polar than the desired mono-alkylated product.

  • Unreacted 4-chlorobenzhydryl chloride: Your starting material.

  • Unreacted Piperazine: Highly polar and may remain at the baseline of the TLC plate.

To identify these, run co-spots with your starting materials. The dialkylated product can be confirmed by mass spectrometry.

Q3: How do I choose the optimal reaction conditions for my specific derivative?

A3: The optimal conditions can vary depending on the specific derivative you are synthesizing. A systematic approach is recommended. Below is a table summarizing various reported conditions and their outcomes to guide your optimization.

Data Presentation: Comparison of Reaction Conditions

Alkylating AgentPiperazine EquivalentsBaseSolventAdditiveTemperature (°C)Time (h)Yield (%)Reference
4-Chlorobenzhydryl Chloride~7- (Excess Piperazine)TolueneDMF, KI80 - Reflux1492[1][2][4]
4-Chlorobenzhydryl Chloride4K₂CO₃ButanoneKIReflux1857[1][2]
4-Chlorobenzhydryl Chloride10- (Excess Piperazine)MeCN-90 (Reflux)1670[3]
p-Chlorobenzhydryl Chloride2 (of 1-(2-hydroxyethyl)piperazine)-Acetone-Boil1485[6]
p-Chlorobenzhydryl Chloride1.1 (of 1-(2-hydroxyethyl)piperazine)TriethylamineToluene-Boil487.7[6]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Excess Piperazine in Toluene

This protocol is adapted from a high-yield procedure and is recommended as a starting point.[1][2][4]

Materials:

  • 4-Chlorobenzhydryl chloride (1 eq)

  • Piperazine (7 eq)

  • Potassium Iodide (KI) (catalytic amount, ~0.1 eq)

  • Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) solution (e.g., 30%)

  • Methylene Dichloride (MDC)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (7 eq), KI (catalytic), a few drops of DMF, and toluene.

  • Heat the mixture to 80°C with stirring for 30 minutes.

  • Dissolve 4-chlorobenzhydryl chloride (1 eq) in a separate portion of toluene and add it to the heated piperazine mixture.

  • Maintain the reaction temperature at 80°C for 2 hours, then increase to reflux and continue for 12-14 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol:Ammonium Hydroxide 90:10:0.5).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the toluene layer twice with water.

  • Extract the product into an aqueous layer by adding concentrated HCl in water at 5-10°C.

  • Separate the aqueous layer and wash it with toluene and MDC to remove organic impurities.

  • Cool the aqueous layer to 10°C and neutralize with a 30% NaOH solution until the product precipitates.

  • Stir the resulting slurry at 20°C for 2 hours.

  • Filter the solid product, wash with water, and dry under vacuum at 50°C.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and optimization of this compound.

G reagents Starting Materials (4-Chlorobenzhydryl Chloride, Piperazine) reaction N-Alkylation Reaction reagents->reaction troubleshoot_yield Low Yield? reaction->troubleshoot_yield Monitor by TLC workup Aqueous Workup (Acid/Base Extraction) purification Purification (Recrystallization/Chromatography) workup->purification product Final Product This compound purification->product troubleshoot_yield->workup No (Reaction Complete) adjust_stoi Adjust Stoichiometry (Increase Piperazine Excess) troubleshoot_yield->adjust_stoi Yes change_cond Change Conditions (Solvent, Base, Temp.) troubleshoot_yield->change_cond Yes adjust_stoi->reaction change_cond->reaction

Caption: General workflow for synthesis and optimization.

Signaling Pathway: Mechanism of Action

Many this compound derivatives, such as Cetirizine, are potent H₁ receptor antagonists. They function as inverse agonists, stabilizing the inactive state of the H₁ receptor and blocking the downstream signaling cascade initiated by histamine (B1213489).

cluster_membrane Cell Membrane H1R_active Active H1 Receptor (Gq-coupled) H1R_inactive Inactive H1 Receptor PLC Phospholipase C (PLC) Activation H1R_active->PLC H1R_inactive->PLC Prevents Activation Histamine Histamine Histamine->H1R_active Binds & Activates Cetirizine Cetirizine (Piperazine Derivative) Cetirizine->H1R_inactive Binds & Stabilizes (Inverse Agonist) IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ PKC Activation IP3_DAG->Ca_PKC Response Allergic Response (Inflammation, etc.) Ca_PKC->Response Blocked Pathway Blocked

Caption: Simplified H₁ histamine receptor signaling pathway.

References

Technical Support Center: Purification of 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 1-(4-Chlorobenzhydryl)piperazine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This section addresses common problems that can arise during the purification of this compound, offering potential causes and solutions.

Problem: The crude product is an oily residue and difficult to handle.

  • Potential Cause: This is a common issue often caused by the presence of residual solvents or low-melting point impurities.

  • Solution 1: Trituration. Before proceeding to more complex purification methods, attempt to triturate the oily residue with a non-polar solvent such as hexanes or pentane. This process can help solidify the product by washing away highly soluble impurities.[1]

  • Solution 2: Complete Solvent Removal. Ensure that all solvents from the reaction and extraction steps have been thoroughly removed under reduced pressure. Co-evaporation with a solvent in which the product has low solubility, like diethyl ether, may also help induce solidification.[1]

Problem: Low purity of the final product after purification.

  • Potential Cause: This can be due to incomplete reaction, the presence of starting materials, or the formation of side-products. Common impurities include unreacted piperazine (B1678402), 4-chlorobenzhydryl chloride, and byproducts from side reactions.

  • Solution 1: Reaction Monitoring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.

  • Solution 2: Optimized Purification Protocol. If impurities persist, a more rigorous purification strategy may be necessary. This could involve optimizing the solvent system for column chromatography or selecting a more appropriate recrystallization solvent.

Problem: Poor separation during column chromatography.

  • Potential Cause: This can be a result of an inappropriate mobile phase, improper column packing, or overloading the column with the crude product.[1]

  • Solution 1: Optimize the Mobile Phase. The polarity of the eluent is critical for good separation. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for this compound on a TLC plate.[1] Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[2]

  • Solution 2: Proper Column Packing. Ensure the silica (B1680970) gel is packed uniformly as a slurry to avoid air bubbles or cracks, which can lead to poor separation.[1]

  • Solution 3: Appropriate Sample Loading. The crude product should be loaded onto the column in a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel before loading. Overloading the column will result in poor separation.[1]

Problem: Low yield after recrystallization.

  • Potential Cause: This often indicates an inappropriate choice of solvent or procedural issues during the recrystallization process.

  • Solution 1: Optimize the Recrystallization Solvent. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. A solvent screen using small amounts of the crude product is recommended to identify the best solvent or solvent mixture.

  • Solution 2: Slow Cooling. Rapid cooling can lead to the trapping of impurities within the crystals and a lower yield of pure product. Allow the hot solution to cool slowly to room temperature, followed by cooling in an ice bath to promote the formation of purer crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most commonly reported methods for the purification of this compound are column chromatography over silica gel and recrystallization.[2][3]

Q2: What are some recommended solvent systems for the column chromatography of this compound?

A2: While the optimal solvent system should be determined experimentally using TLC, several systems have been successfully used. These include chloroform:methanol (9:1) and hexane:ethyl acetate (8:2).[2] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often improve separation.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: Based on synthesis procedures, solvents such as ethanol (B145695) and acetone (B3395972) have been used for the recrystallization of related compounds.[3] A two-solvent system, where the compound is dissolved in a minimal amount of a hot solvent in which it is soluble and then a solvent in which it is less soluble is added to induce crystallization, can also be effective.

Q4: How can I visualize this compound and its impurities on a TLC plate?

A4: Since this compound contains aromatic rings, it can often be visualized under UV light (254 nm).[4] For compounds that are not UV-active or for better visualization, various chemical stains can be used. A general stain like potassium permanganate (B83412) or iodine vapor can be effective.[5][6]

Q5: My purified this compound appears to be degrading over time. How should I store it?

A5: While specific degradation pathways for this compound are not extensively detailed in the provided results, related piperazine compounds can be susceptible to oxidation and degradation.[7][8][9] It is recommended to store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Solvent System(s)Reported YieldPurityReference(s)
Column ChromatographyChloroform:Methanol (9:1)70%High (not specified)[2]
Column ChromatographyDichloromethane:Methanol:Ammonium Hydroxide (90:10:0.5)57%High (not specified)[10]
Acid-Base Extraction & PrecipitationToluene, HCl, NaOH92%Not specified[10]
RecrystallizationAlcohol-Ether-Petroleum EtherAlmost quantitativeHigh (not specified)[3]

Note: The yields reported are for the purification step within a specific synthetic procedure and may vary depending on the crude product's purity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude product to be purified.

    • Prepare a slurry of silica gel (60-120 mesh) in the chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Avoid trapping air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

    • Equilibrate the column by running the mobile phase through it until the packing is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase (e.g., hexane:ethyl acetate or chloroform:methanol).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.

    • Collect fractions in separate test tubes.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Choose a suitable solvent or solvent pair in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to completely dissolve the solid. Use a stir bar and gentle heating to aid dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound column_chromatography Column Chromatography synthesis->column_chromatography recrystallization Recrystallization synthesis->recrystallization trituration Trituration (for oily crude) synthesis->trituration If oily tlc_analysis TLC Analysis column_chromatography->tlc_analysis Monitor Fractions purity_assessment Purity Assessment (e.g., HPLC, NMR) recrystallization->purity_assessment trituration->column_chromatography trituration->recrystallization pure_product Pure this compound tlc_analysis->pure_product Combine Pure Fractions purity_assessment->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product is_oily Is it an oily residue? start->is_oily triturate Triturate with non-polar solvent is_oily->triturate Yes purification_method Select Purification Method is_oily->purification_method No triturate->purification_method column_chroma Column Chromatography purification_method->column_chroma Chromatography recrystallize Recrystallization purification_method->recrystallize Recrystallization low_purity_cc Poor separation? column_chroma->low_purity_cc low_yield_recryst Low yield / No crystals? recrystallize->low_yield_recryst optimize_cc Optimize mobile phase / Repack column low_purity_cc->optimize_cc Yes pure_product Pure Product low_purity_cc->pure_product No optimize_cc->column_chroma optimize_recryst Optimize solvent / Slow cooling low_yield_recryst->optimize_recryst Yes low_yield_recryst->pure_product No optimize_recryst->recrystallize

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Addressing Poor Aqueous Solubility of 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 1-(4-Chlorobenzhydryl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is known to be sparingly or slightly soluble in water.[1][2] Its appearance is typically a white to off-white crystalline solid.[1][2] Published data indicates an aqueous solubility of approximately 144.6 mg/L at 25°C.[3][4] In a mixed solvent system of 1:4 DMSO:PBS (pH 7.2), a solubility of about 0.2 mg/mL has been reported.[5] It is more readily soluble in organic solvents such as ethanol, methanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1][5]

Q2: I am observing very low dissolution of my this compound powder in my aqueous buffer. What are the initial steps I should take?

Low dissolution is a common issue with this compound. Here are the initial troubleshooting steps:

  • Verify Compound Identity and Purity: Ensure the material is indeed this compound and meets the expected purity specifications (>98%).[2][6] Impurities can sometimes affect solubility.

  • Particle Size Reduction: The dissolution rate of a drug can be increased by reducing its particle size, which in turn increases the surface area.[7][8] If you have the equipment, consider micronization techniques.

  • Use of Co-solvents: This is often the most straightforward initial approach. This compound is soluble in organic solvents like DMSO, DMF, and ethanol.[5] Preparing a concentrated stock solution in a suitable organic solvent and then diluting it into your aqueous buffer can be an effective strategy.[5]

Q3: How do I prepare a working solution of this compound using a co-solvent?

A common method is to first dissolve the compound in an organic solvent before diluting it with your aqueous buffer.[5]

Experimental Protocol: Co-solvent Method

  • Solvent Selection: Choose a water-miscible organic solvent in which this compound is highly soluble, such as DMSO or ethanol.[5]

  • Stock Solution Preparation:

    • Weigh the required amount of this compound.

    • Dissolve it in a minimal amount of the chosen organic solvent (e.g., DMSO) to create a concentrated stock solution. The solubility in DMSO is approximately 30 mg/mL.[5]

  • Dilution:

    • Gently vortex or mix the stock solution until the compound is fully dissolved.

    • Slowly add the aqueous buffer of your choice to the concentrated stock solution while stirring. Be mindful of the final concentration of the organic solvent in your working solution, as high concentrations might affect your experimental system.

Q4: Can pH adjustment improve the solubility of this compound?

Yes, pH modification can be a viable strategy.[7][9] As this compound is a basic compound with a predicted pKa of 8.99±0.10, its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt form.[3][10]

Troubleshooting Guide

Issue: Precipitation occurs when I dilute my DMSO stock solution into my aqueous buffer.

This is a common indication that the aqueous solubility limit has been exceeded. Here are some solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.

  • Increase the Co-solvent Percentage: A higher percentage of the organic co-solvent in the final solution can help maintain solubility. However, be cautious as this may impact your biological system.

  • Use Solubilizing Excipients: Consider incorporating excipients such as surfactants or cyclodextrins into your formulation.[8][11]

Advanced Solubilization Strategies

For more challenging applications requiring higher aqueous concentrations, the following advanced methods can be explored.

Strategy 1: Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[12][13]

Experimental Protocol: Cyclodextrin Formulation

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for enhancing the solubility of poorly soluble compounds.[12][13]

  • Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration of HP-β-CD will depend on the desired final concentration of the drug.

  • Complexation:

    • Slowly add the powdered this compound to the HP-β-CD solution while stirring vigorously.

    • Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

    • Filter the solution to remove any undissolved compound.

Strategy 2: Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[9][13]

Experimental Protocol: Surfactant-based Formulation

  • Surfactant Selection: Non-ionic surfactants such as Polysorbate 80 (Tween 80) or Poloxamers are often used.[9][12]

  • Preparation of Surfactant Solution: Prepare a solution of the chosen surfactant in the desired aqueous buffer. The concentration should be above the critical micelle concentration (CMC).

  • Solubilization:

    • Add this compound to the surfactant solution.

    • Mix thoroughly, using sonication if necessary, to aid in the dissolution and micellar encapsulation.

Data Summary

Solvent/SystemTemperature (°C)SolubilityReference
Water25144.6 mg/L[3]
1:4 DMSO:PBS (pH 7.2)Not Specified~0.2 mg/mL[5]
EthanolNot Specified~25 mg/mL[5]
DMSONot Specified~30 mg/mL[5]
DMFNot Specified~30 mg/mL[5]
MethanolNot SpecifiedSoluble[3]

Visual Guides

TroubleshootingWorkflow start Start: Poor Dissolution Observed check_purity Verify Compound Purity and Identity start->check_purity particle_size Consider Particle Size Reduction (Micronization) check_purity->particle_size cosolvent Attempt Co-solvent Method (e.g., DMSO, Ethanol) particle_size->cosolvent precipitates Precipitation upon Dilution? cosolvent->precipitates lower_conc Lower Final Concentration precipitates->lower_conc Yes advanced Proceed to Advanced Methods precipitates->advanced Still an issue success Success: Soluble Solution Achieved precipitates->success No lower_conc->cosolvent increase_cosolvent Increase Co-solvent Percentage (with caution) lower_conc->increase_cosolvent increase_cosolvent->cosolvent

Caption: Troubleshooting workflow for addressing poor solubility.

CyclodextrinMechanism cluster_after After Complexation drug Poorly Soluble Drug (this compound) complex Soluble Inclusion Complex label_process Complexation Process drug->label_process water Aqueous Solution cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cyclodextrin->label_process drug_inside Drug label_process->complex

Caption: Mechanism of cyclodextrin inclusion complex formation.

ExperimentalWorkflow cluster_methods Solubilization Methods start Define Target Concentration in Aqueous Buffer method1 Method 1: Co-solvent (DMSO) start->method1 method2 Method 2: pH Adjustment (Acidic Buffer) start->method2 method3 Method 3: Cyclodextrin (HP-β-CD) start->method3 method4 Method 4: Surfactant (Tween 80) start->method4 analysis Analyze Solubility (e.g., Visual Inspection, HPLC) method1->analysis method2->analysis method3->analysis method4->analysis decision Target Concentration Achieved? analysis->decision optimize Optimize Formulation or Combine Methods decision->optimize No end Select Optimal Method decision->end Yes optimize->method1

References

minimizing impurity formation during 1-(4-Chlorobenzhydryl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 1-(4-Chlorobenzhydryl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities formed during the synthesis of this compound?

A1: The primary impurity of concern is the N,N'-dialkylated by-product, 1,4-bis(4-Chlorobenzhydryl)piperazine . Other potential impurities include unreacted starting materials such as 4-chlorobenzhydryl chloride and piperazine (B1678402) , as well as impurities from the starting materials, for instance, 4-chlorobenzhydrol , which can result from incomplete conversion during the preparation of 4-chlorobenzhydryl chloride.

Q2: How can I minimize the formation of the 1,4-bis(4-Chlorobenzhydryl)piperazine impurity?

A2: The formation of the dialkylated impurity can be significantly suppressed by using a stoichiometric excess of piperazine . A molar ratio of piperazine to 4-chlorobenzhydryl chloride of 4:1 or higher is recommended. This ensures that the electrophile (4-chlorobenzhydryl chloride) is more likely to react with an unreacted piperazine molecule rather than the mono-substituted product.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is crucial for neutralizing the hydrochloric acid (HCl) formed during the nucleophilic substitution reaction. Common choices include:

  • Excess Piperazine: Using an excess of piperazine serves as both a reactant and the base. This is a common and effective method to drive the reaction towards the mono-substituted product.[1]

  • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) is a frequently used inorganic base.[1]

  • Organic Bases: Triethylamine (TEA) can also be employed as an acid scavenger.

The choice of base can influence reaction rate and impurity profile. Using excess piperazine is often preferred for its dual role in minimizing dialkylation.

Q4: Which solvent is most suitable for this synthesis?

A4: Several solvents can be used, and the choice may depend on the base and desired reaction temperature. Commonly used solvents include:

  • Toluene (B28343): Often used when an excess of piperazine is employed. A small amount of dimethylformamide (DMF) can be added as a catalyst.[1][2]

  • Butanone (Methyl Ethyl Ketone): Effective when using potassium carbonate as the base.[1]

  • Dimethylformamide (DMF): Can be used as the primary solvent, particularly with inorganic bases.[3]

  • Methanol or Ethanol: Can also be utilized, especially in methods involving subsequent in-situ reactions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) . By comparing the spot or peak of the starting material (4-chlorobenzhydryl chloride) to that of the product, you can determine when the reaction has reached completion.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inefficient work-up and extraction. 4. Poor quality of starting materials.1. Monitor the reaction by TLC or HPLC until the starting material is consumed. 2. Ensure the reaction is refluxed at the appropriate temperature for the chosen solvent (e.g., ~80°C for toluene).[1] 3. During work-up, ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like dichloromethane (B109758) or toluene.[1][2] 4. Verify the purity of 4-chlorobenzhydryl chloride and piperazine before starting the reaction.
High Levels of 1,4-bis(4-Chlorobenzhydryl)piperazine Impurity 1. Insufficient excess of piperazine. 2. Reaction temperature is too high, favoring dialkylation. 3. Slow addition of 4-chlorobenzhydryl chloride was not performed.1. Increase the molar ratio of piperazine to 4-chlorobenzhydryl chloride to at least 4:1. 2. Maintain a moderate reaction temperature (e.g., 80-90°C). 3. Add the 4-chlorobenzhydryl chloride solution dropwise to the heated piperazine solution to maintain a high local concentration of piperazine.
Presence of Unreacted 4-chlorobenzhydryl chloride 1. Insufficient reaction time. 2. Low reaction temperature. 3. Deactivation of piperazine.1. Extend the reflux time and monitor by TLC/HPLC. 2. Ensure the reaction mixture reaches the target reflux temperature. 3. Use anhydrous piperazine and solvents to prevent side reactions with water.
Product is an oil and does not solidify 1. Presence of residual solvent. 2. Presence of impurities depressing the melting point.1. Ensure all solvent is removed under vacuum. 2. Purify the product by column chromatography or recrystallization from a suitable solvent system (e.g., hexane (B92381) or an alcohol).

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

Parameter Method 1 Method 2
Reactants 4-chlorobenzhydryl chloride, Piperazine, K₂CO₃, KI4-chlorobenzhydryl chloride, Piperazine, DMF, KI
Stoichiometry 1 : 4 : 1 : 11 : >4 (excess)
Solvent ButanoneToluene
Base K₂CO₃Excess Piperazine
Temperature Reflux80°C then Reflux
Reaction Time 18 hours14 hours
Reported Yield 57%92%
Reference [1][1][2]

Experimental Protocols

Protocol 1: Synthesis using Excess Piperazine in Toluene/DMF

This method aims to maximize yield and minimize dialkylation by using a significant excess of piperazine.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add piperazine (4 equivalents) and toluene.

  • Initial Heating: Add a catalytic amount of dimethylformamide (DMF) and potassium iodide (KI). Heat the mixture to 80°C with stirring.[1]

  • Reactant Addition: Dissolve 4-chlorobenzhydryl chloride (1 equivalent) in toluene. Add this solution dropwise to the heated piperazine mixture over a period of 2 hours while maintaining the temperature at 80°C.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC until the 4-chlorobenzhydryl chloride is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the toluene layer twice with water.

    • Extract the aqueous layers with toluene or dichloromethane.

    • Combine the organic layers and treat with dilute hydrochloric acid to precipitate the product as the hydrochloride salt.

    • Filter the salt and wash with toluene.

  • Isolation:

    • Suspend the hydrochloride salt in water and a small amount of toluene/dichloromethane.

    • Neutralize with a 30% sodium hydroxide (B78521) solution at a low temperature (around 10°C).

    • Stir the mixture at room temperature for 2 hours to allow the free base to precipitate.

    • Filter the solid product, wash with water, and dry under vacuum at 50°C.[1][2]

Protocol 2: Synthesis using Potassium Carbonate in Butanone

This method utilizes an inorganic base and is an alternative to using a large excess of piperazine.

  • Preparation: To a round-bottom flask, add 4-chlorobenzhydryl chloride (1 equivalent), piperazine (4 equivalents), anhydrous potassium carbonate (1 equivalent), and potassium iodide (1 equivalent) in butanone.[1]

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 18 hours.

  • Work-up:

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Remove the solvent from the filtrate in vacuo.

    • Dissolve the residue in dichloromethane and wash with water.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of dichloromethane, methanol, and ammonium (B1175870) hydroxide (e.g., 90:10:0.5) as the eluent to obtain the pure product.[1]

Visualizations

Reaction_Pathway A 4-Chlorobenzhydryl Chloride C This compound (Desired Product) A->C + Piperazine E HCl A->E B Piperazine B->C D 1,4-bis(4-Chlorobenzhydryl)piperazine (Dialkylated Impurity) C->D + 4-Chlorobenzhydryl Chloride C->E Base Base (e.g., K2CO3 or excess Piperazine) Base->E Neutralizes

Caption: Reaction pathway for the synthesis of this compound and the formation of the primary impurity.

Troubleshooting_Workflow start Start Synthesis check_purity Analyze Crude Product (TLC/HPLC) start->check_purity low_yield Low Yield? check_purity->low_yield high_impurity High Dialkylation? low_yield->high_impurity No check_workup Review Work-up: - Check extraction pH - Use sufficient solvent low_yield->check_workup Yes optimize_conditions Optimize Reaction: - Increase Piperazine excess - Dropwise addition - Check temperature high_impurity->optimize_conditions Yes purify Purify Product: - Column Chromatography - Recrystallization high_impurity->purify No optimize_conditions->start check_workup->start end Pure Product purify->end

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Scaling Up 1-(4-Chlorobenzhydryl)piperazine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for scaling up the production of 1-(4-chlorobenzhydryl)piperazine (B1679854). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis, alongside detailed experimental protocols and data.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction between 4-chlorobenzhydryl chloride and piperazine (B1678402) may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of reactants can lead to poor conversion.

    • Solution: Employing an excess of piperazine can favor the formation of the desired mono-alkylated product and minimize the formation of di-substituted byproducts. Some protocols suggest using a significant excess of piperazine.[2]

  • Presence of Moisture: Piperazine and some solvents are hygroscopic. Water can react with 4-chlorobenzhydryl chloride, reducing the amount available for the desired reaction.

    • Solution: Use anhydrous piperazine and ensure all solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Inadequate Mixing: In a large-scale reaction, inefficient mixing can lead to localized temperature and concentration gradients, resulting in side reactions and incomplete conversion.

    • Solution: Ensure the stirring mechanism is robust enough for the scale of the reaction to maintain a homogeneous mixture.

Q2: I am observing a significant amount of the di-substituted byproduct, 1,4-bis(4-chlorobenzhydryl)piperazine. How can I minimize its formation?

A2: The formation of the di-substituted byproduct is a common challenge in the N-alkylation of piperazine. Here are some strategies to enhance regioselectivity for the mono-substituted product:

  • Excess Piperazine: As mentioned previously, using a large excess of piperazine shifts the equilibrium towards the mono-alkylated product.[2]

  • Slow Addition of Alkylating Agent: Adding the 4-chlorobenzhydryl chloride solution slowly to the piperazine solution helps to maintain a high concentration of piperazine relative to the alkylating agent, thus reducing the likelihood of a second alkylation on the already formed product.

  • Use of a Protecting Group: For more precise control, one of the nitrogen atoms of piperazine can be protected with a suitable protecting group (e.g., Boc group). The alkylation is then performed on the unprotected nitrogen, followed by deprotection to yield the mono-substituted product.

Q3: The purity of my final product is low after workup. What are the likely impurities and how can I improve the purification process?

A3: Common impurities can include unreacted starting materials, the di-substituted byproduct, and side-products from the decomposition of 4-chlorobenzhydryl chloride.

  • Common Impurities:

    • Unreacted piperazine

    • Unreacted 4-chlorobenzhydryl chloride

    • 1,4-bis(4-chlorobenzhydryl)piperazine (di-substituted byproduct)

    • 4-chlorobenzhydrol (from hydrolysis of the chloride)

  • Purification Strategies:

    • Acid-Base Extraction: The basic nature of the piperazine products allows for effective purification through acid-base extraction. The reaction mixture can be treated with a dilute acid (e.g., HCl) to protonate the piperazine derivatives, making them water-soluble.[2] The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer will precipitate the purified product.[2]

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of a good solvent and an anti-solvent.

    • Column Chromatography: For laboratory-scale purification or for obtaining very high purity material, column chromatography over silica (B1680970) gel can be employed.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound on a larger scale?

A1: The most prevalent method is the direct N-alkylation of piperazine with 4-chlorobenzhydryl chloride.[3] This is a nucleophilic substitution reaction where the secondary amine of piperazine attacks the electrophilic carbon of the benzhydryl chloride.

Q2: What are the key reaction parameters to control for a successful scale-up?

A2: The critical parameters to monitor and control are:

  • Temperature: The reaction is typically carried out at elevated temperatures (e.g., 80°C to reflux) to ensure a reasonable reaction rate.[2] However, excessively high temperatures can lead to increased byproduct formation.

  • Reaction Time: Sufficient time must be allowed for the reaction to reach completion. This should be determined by in-process monitoring.[1]

  • Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Toluene (B28343), butanone, and dimethylformamide (DMF) are commonly used solvents.[1][2]

  • Base: A base is often used to neutralize the hydrochloric acid formed during the reaction. Common bases include potassium carbonate or an excess of piperazine itself acting as the base.[2]

Q3: Are there any catalysts that can improve the reaction efficiency?

A3: Yes, the addition of a catalyst can be beneficial. Potassium iodide (KI) is often used as a catalyst to facilitate the nucleophilic substitution by in-situ formation of the more reactive 4-chlorobenzhydryl iodide (Finkelstein reaction).[2] Phase-transfer catalysts can also be employed, especially in biphasic reaction systems, to enhance the reaction rate.

Data Presentation

Table 1: Comparison of a Synthetic Protocol for this compound

ParameterValueReference
Starting Materials 4-Chlorobenzhydryl chloride, Piperazine[2]
Solvent Toluene, DMF (catalytic)[2]
Catalyst Potassium Iodide (KI)[2]
Reaction Temperature 80°C to reflux[2]
Reaction Time ~14 hours[2]
Work-up Procedure Aqueous wash, HCl treatment, neutralization with NaOH[2]
Yield 92%[2]
Melting Point 63-65°C[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a literature procedure.[2]

Materials:

  • 4-Chlorobenzhydryl chloride (1 equivalent)

  • Piperazine (excess, e.g., 6 equivalents)

  • Toluene

  • Dimethylformamide (DMF, catalytic amount)

  • Potassium Iodide (KI, catalytic amount)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution (e.g., 30%)

  • Methylene (B1212753) dichloride (MDC)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a mixture of piperazine, a catalytic amount of DMF, and a catalytic amount of KI in toluene is prepared.

  • The mixture is heated to 80°C for approximately 30 minutes.

  • A solution of 4-chlorobenzhydryl chloride in toluene is then added to the heated mixture.

  • The reaction temperature is maintained at 80°C for 2 hours, followed by refluxing for about 12 hours.

  • After the reaction is complete (monitored by TLC/HPLC), the mixture is cooled to 20°C.

  • The toluene layer is washed twice with water.

  • The organic layer is then treated with a solution of concentrated HCl in water at a temperature of 5-10°C.

  • The mixture is filtered, and the aqueous layer is separated from the filtrate.

  • The aqueous layer is washed with toluene and methylene dichloride.

  • The aqueous layer is then neutralized with a 30% sodium hydroxide solution at 10°C and the temperature is maintained at 20°C for 2 hours to allow for precipitation.

  • The solid product is collected by filtration, washed with water, and dried at 50°C.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_isolation Isolation reactants Mix Piperazine, KI, DMF in Toluene heat1 Heat to 80°C reactants->heat1 add_cbc Add 4-Chlorobenzhydryl Chloride heat1->add_cbc react React at 80°C then Reflux add_cbc->react cool Cool to 20°C react->cool wash Aqueous Wash cool->wash acidify Acidify with HCl wash->acidify separate Separate Layers acidify->separate neutralize Neutralize with NaOH separate->neutralize precipitate Precipitate Product neutralize->precipitate filter Filter precipitate->filter dry Dry filter->dry product Final Product dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction wrong_ratio Incorrect Reagent Ratio? start->wrong_ratio moisture Moisture Present? start->moisture di_substitution Di-substitution Observed? start->di_substitution other_impurities Other Impurities? start->other_impurities increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes excess_piperazine Use Excess Piperazine wrong_ratio->excess_piperazine Yes anhydrous_conditions Use Anhydrous Reagents/Solvents moisture->anhydrous_conditions Yes di_substitution->excess_piperazine Yes slow_addition Slowly Add Alkylating Agent di_substitution->slow_addition Yes acid_base_extraction Perform Acid-Base Extraction other_impurities->acid_base_extraction Yes recrystallize Recrystallize Product other_impurities->recrystallize Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

resolving inconsistencies in biological assays with 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Chlorobenzhydryl)piperazine. The information provided aims to help resolve inconsistencies and common issues encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a piperazine (B1678402) derivative that serves as a key synthetic intermediate in the development of various pharmaceutical agents.[1][2] It is widely used in neuroscience research for investigating neurotransmitter systems and in the synthesis of novel antipsychotic medications.[1] Additionally, it is a building block for potential anticancer agents and voltage-gated sodium channel 1.7 (Nav1.7) inhibitors.[1] It is also known as an inactive metabolite of meclizine (B1204245) and chlorcyclizine (B1668710) and can be found as an impurity in hydroxyzine (B1673990) and cetirizine (B192768) preparations.[1]

Q2: I am observing precipitate in my aqueous assay buffer after adding my DMSO stock of this compound. What is the cause and how can I resolve this?

This is a common issue due to the low aqueous solubility of this compound. The compound is sparingly soluble in aqueous buffers, and when a concentrated DMSO stock is diluted into an aqueous medium, the compound can precipitate out of solution.[1]

Troubleshooting Steps:

  • Lower the final concentration: The most straightforward solution is to reduce the final assay concentration of the compound to below its solubility limit in the assay buffer.

  • Optimize solvent concentration: While increasing the final DMSO concentration can improve solubility, it should be kept to a minimum (typically <1%) as higher concentrations can be toxic to cells or interfere with enzyme activity. Always run a solvent tolerance control for your specific assay.

  • Use a different solvent: For stock solutions, while DMSO is common, ethanol (B145695) or dimethylformamide (DMF) are also viable options where the compound has good solubility.[1]

  • Prepare fresh dilutions: Do not store aqueous dilutions of the compound for more than a day as it may precipitate over time.[1]

Q3: My dose-response curve is not behaving as expected (e.g., it is flat or has a very steep, non-sigmoidal shape). What could be the issue?

Anomalous dose-response curves can be indicative of several problems, including compound precipitation at higher concentrations, off-target effects, or assay interference.

Troubleshooting Workflow:

start Inconsistent Dose-Response Curve solubility Check for Precipitation (Visual Inspection, Light Scattering) start->solubility off_target Investigate Off-Target Effects (Literature Search, Counter-screens) solubility->off_target No Precipitation solution Refine Assay Conditions or Modify Compound solubility->solution Precipitation Observed (Lower Concentration, Modify Buffer) interference Test for Assay Interference (Control Assays without Target) off_target->interference No Known Off-Targets off_target->solution Off-Target Effects Identified (Use More Selective Compound) interference->solution Interference Detected (Modify Assay Readout)

Caption: Troubleshooting workflow for inconsistent dose-response curves.

Q4: I suspect my results are being skewed by off-target effects. How can I investigate this?

Piperazine derivatives are known to sometimes interact with multiple targets, particularly G-protein coupled receptors (GPCRs) like serotonergic, adrenergic, and dopaminergic receptors.

Strategies to Identify Off-Target Effects:

  • Literature Review: Search for known off-target interactions of this compound or structurally similar compounds.

  • Counter-Screening: Test the compound in assays for known common off-targets of piperazine derivatives.

  • Use a Structurally Different Control: Employ a compound with a different chemical scaffold that is known to target the same primary biological target. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting/Solution
Compound Precipitation Visually inspect plates for precipitate. Lower the compound concentration or slightly increase the co-solvent (e.g., DMSO) concentration, ensuring it remains within the assay's tolerance. Prepare fresh dilutions immediately before use.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Automate liquid handling steps if possible.
Edge Effects in Plates Avoid using the outer wells of the plate, or fill them with buffer/media to maintain a humidified environment. Ensure even temperature distribution during incubation.
Cell Seeding Inconsistency Ensure a homogenous cell suspension before seeding. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
Issue 2: Unexpected Cytotoxicity or Lack of Activity
Potential Cause Troubleshooting/Solution
Poor Solubility The effective concentration of the dissolved compound may be much lower than the nominal concentration. Refer to the solubility troubleshooting steps in the FAQ.
Compound Instability The compound may be unstable in the cell culture medium. The stability of derivatives has been noted to be good long-term, but this should be confirmed for the parent compound under your specific experimental conditions.[3]
Off-Target Effects The observed cytotoxicity may be due to interaction with an unintended target. Refer to the off-target investigation strategies in the FAQ.
Incorrect Biological Target This compound is primarily a synthetic intermediate. While its derivatives have shown activity, the parent compound may be inactive against your target of interest.[1]

Data Summary

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 303-26-4[1]
Molecular Formula C₁₇H₁₉ClN₂[1]
Molecular Weight 286.8 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]
UV/Vis. (λmax) 231 nm[1]
Storage -20°C[1]
Stability ≥ 4 years[1]
Solubility Data
SolventSolubilityReference
DMF ~30 mg/mL[1]
DMSO ~30 mg/mL[1]
Ethanol ~25 mg/mL[1]
DMSO:PBS (pH 7.2) (1:4) ~0.2 mg/mL[1]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from methods used to assess the cytotoxicity of derivatives of this compound.[3]

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., MCF7, HCT116)[3]

  • Complete cell culture medium

  • This compound

  • DMSO

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well plates

Workflow:

A 1. Seed cells in 96-well plates and allow to adhere overnight. B 2. Treat cells with serial dilutions of the compound (and vehicle control). A->B C 3. Incubate for 48-72 hours. B->C D 4. Fix cells with cold TCA. C->D E 5. Stain with SRB solution. D->E F 6. Wash with 1% acetic acid. E->F G 7. Solubilize bound dye with Tris-base solution. F->G H 8. Read absorbance at 515 nm. G->H

Caption: Workflow for the SRB cytotoxicity assay.

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 1%. Include a DMSO-only vehicle control.

  • Replace the medium in the cell plates with the medium containing the compound dilutions and incubate for 48-72 hours.

  • After incubation, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with water and allow to air dry.

  • Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add Tris-base solution to each well to solubilize the bound dye.

  • Read the absorbance on a plate reader at 515 nm.

Protocol 2: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)

This is a general protocol for a competitive binding assay, which can be adapted to investigate potential off-target interactions of this compound at various GPCRs.

Objective: To determine the binding affinity of this compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for dopamine (B1211576) D2 receptors)

  • A known unlabeled antagonist for determining non-specific binding

  • This compound

  • Binding buffer

  • Wash buffer, ice-cold

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well plates

  • Cell harvester and liquid scintillation counter

Workflow:

A 1. Add binding buffer, radioligand, and test compound/control to wells. B 2. Add cell membranes to initiate binding. A->B C 3. Incubate to reach equilibrium. B->C D 4. Rapidly filter through glass fiber filters to separate bound and free radioligand. C->D E 5. Wash filters with ice-cold wash buffer. D->E F 6. Add scintillation cocktail and measure radioactivity. E->F

Caption: Workflow for a radioligand binding assay.

Procedure:

  • In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).

  • Add the cell membrane preparation to each well to start the reaction.

  • Incubate the plate for a sufficient time at an appropriate temperature to allow the binding to reach equilibrium.

  • Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for this compound.

References

Technical Support Center: Analysis of 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and refined methodologies for the analysis of 1-(4-Chlorobenzhydryl)piperazine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Issues

Q1: Why is my chromatographic peak for this compound showing significant tailing?

A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1] The primary cause is secondary interactions between the basic nitrogen atoms in the piperazine (B1678402) ring and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1] This leads to an undesirable secondary retention mechanism, causing the peak to tail. Other contributing factors can include trace metal contamination in the silica (B1680970) matrix and operating the mobile phase at a pH close to the pKa of the analyte.[1]

Q2: How can I eliminate or reduce peak tailing for this compound?

A2: Several strategies can be employed to improve peak shape:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with 0.1% formic acid or trifluoroacetic acid) ensures that the piperazine nitrogens are fully protonated (ionized). This minimizes their interaction with silanol groups.[1]

  • Use of a Competing Base: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA) (e.g., 25 mM), to the mobile phase can saturate the active silanol sites on the column, preventing them from interacting with your analyte.[1]

  • Column Selection: Utilize a modern, high-purity, end-capped C18 column. These columns have a lower concentration of residual silanol groups. Alternatively, columns with a polar-embedded phase or those specifically designed for basic compounds can offer superior performance.[1]

  • Sample Overload: Injecting too much sample can saturate the stationary phase. If tailing worsens with higher concentrations, try reducing the injection volume or sample concentration.[1]

Q3: My retention time for this compound is inconsistent between injections. What could be the cause?

A3: Retention time shifts can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially important when using mobile phases with additives or when running a gradient.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile organic solvents. Always use freshly prepared mobile phase.

  • Column Temperature Fluctuations: Employ a column oven to maintain a constant temperature, as temperature variations can significantly impact retention times.[2]

  • System Leaks: Even a small, non-visible leak in the HPLC system can cause pressure fluctuations and lead to retention time variability.[2]

Q4: I am not detecting this compound, or the signal is very weak. What should I check?

A4: Since this compound has a chromophore, it should be detectable by UV. Check the following:

  • Incorrect Wavelength: The UV absorbance maximum (λmax) for this compound is approximately 231 nm. Ensure your UV detector is set to this wavelength for optimal sensitivity.

  • Solubility Issues: this compound is sparingly soluble in aqueous buffers but has good solubility in organic solvents like DMSO, DMF, and ethanol.[3] Ensure your sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase.

  • Detector Settings: For trace analysis, consider using more sensitive detection methods like tandem mass spectrometry (LC-MS/MS).[4][5]

Data Presentation

Quantitative data for the analysis and properties of this compound are summarized below.

Table 1: Physicochemical and Solubility Data
PropertyValueSource
Molecular FormulaC₁₇H₁₉ClN₂[4]
Molecular Weight286.80 g/mol [4]
Melting Point65-70 °C[4]
Boiling Point178-180 °C at 0.5 mmHg[4]
UV/Vis. λmax231 nm[3]
Solubility in Ethanol~25 mg/mL[3]
Solubility in DMSO~30 mg/mL[3]
Solubility in DMF~30 mg/mL[3]
Solubility in DMSO:PBS (pH 7.2) (1:4)~0.2 mg/mL[3]
Table 2: Example LC-MS/MS Method Validation Parameters for a Related Piperazine Impurity

These parameters for a similar compound can serve as a starting point for method development.

ParameterResult
Linearity Range0.03 - 1.5 ppm
Correlation Coefficient (r²)>0.9996
Limit of Detection (LOD)0.01 ppm
Limit of Quantification (LOQ)0.03 ppm
Injection Precision (%RSD at LOQ)1.42%

Data adapted from a method for a structurally related piperazine impurity.[4]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for determining the purity of a this compound sample.

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (B129727) (HPLC grade) for sample dissolution

2. Chromatographic Conditions:

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 231 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of the reference standard in methanol in a 100 mL volumetric flask. Dilute to volume with methanol to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main analyte to the total area of all peaks (Area Percent method).

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating method.[6]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes. Cool, neutralize with 0.1 N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 1 hour. Dilute with mobile phase.

  • Thermal Degradation: Expose the solid powder to 70°C for 48 hours. Dissolve in methanol and dilute with mobile phase.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Analysis:

  • Analyze all stressed samples using the HPLC-UV method described in Protocol 1. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.

Visualizations

Logical Workflow for Troubleshooting HPLC Peak Tailing```dot

G start Peak Tailing Observed check_conc Tailing worsens with higher concentration? start->check_conc overload Reduce Sample Load (Concentration / Volume) check_conc->overload Yes ph_adjust Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_conc->ph_adjust No end Peak Shape Optimized overload->end check_ph Tailing Resolved? ph_adjust->check_ph add_base Add Competing Base (e.g., 25mM TEA) check_ph->add_base No check_ph->end Yes check_base Tailing Resolved? add_base->check_base change_col Switch to High-Purity, End-Capped Column check_base->change_col No check_base->end Yes change_col->end

Caption: Workflow for impurity analysis of a drug substance.

References

Technical Support Center: Overcoming Stability Issues of 1-(4-Chlorobenzhydryl)piperazine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Chlorobenzhydryl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: The compound is susceptible to hydrolysis, particularly in acidic or alkaline conditions. The benzhydryl group can be prone to cleavage under harsh pH conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of the compound. Long-term storage at room temperature or higher is not recommended for solutions.

  • Light: Exposure to UV light can lead to photodegradation. It is crucial to protect solutions from light to prevent the formation of degradation products.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure and general knowledge of similar compounds, the two primary degradation pathways are:

  • Hydrolysis: Cleavage of the bond between the benzhydryl group and the piperazine (B1678402) ring, potentially yielding 4-chlorobenzhydrol (B192747) and piperazine.

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species. The tertiary amine groups in the piperazine ring are common sites for oxidation.

Q3: What are the visible signs of degradation in my this compound solution?

A3: Degradation may not always be visible. However, you might observe:

  • Color change: The solution may develop a yellow or brown tint over time.

  • Precipitation: Formation of insoluble degradation products may lead to cloudiness or precipitation in the solution.

  • Changes in analytical profiles: The most reliable way to detect degradation is through analytical techniques like HPLC, where you may observe a decrease in the parent peak area and the appearance of new peaks corresponding to degradation products.

Q4: How should I prepare and store stock solutions of this compound to maximize stability?

A4: To ensure the stability of your stock solutions, follow these recommendations:

  • Solvent Selection: Use a high-purity, anhydrous organic solvent in which the compound is highly soluble, such as DMSO or ethanol.[1] Prepare a concentrated stock solution. For aqueous experiments, it is advisable to dilute the stock solution into the aqueous buffer immediately before use.

  • Inert Atmosphere: When preparing stock solutions, purging the solvent with an inert gas like nitrogen or argon can help to minimize oxidative degradation.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture.[1] For aqueous solutions, it is not recommended to store them for more than one day.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound solutions.

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound in solution during the experiment.Prepare fresh solutions for each experiment from a frozen stock. Maintain a consistent temperature throughout the experiment. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating HPLC method. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.
Low recovery of the compound from the solution Adsorption to the container surface or significant degradation.Use silanized glassware or low-adsorption polypropylene (B1209903) tubes. Ensure the pH of the solution is within a stable range (ideally near neutral, if the compound's solubility allows). Analyze the sample immediately after preparation.
Precipitation in aqueous solutions Low aqueous solubility of the compound or its degradation products.Prepare a higher concentration stock solution in an organic solvent like DMSO and dilute it to the final concentration in the aqueous buffer just before use.[1] Ensure the final concentration does not exceed the compound's solubility limit in the aqueous medium. The solubility in a 1:4 solution of DMSO:PBS (pH 7.2) is approximately 0.2 mg/ml.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix the stock solution with purified water (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve the stressed solid in the initial solvent for analysis.

  • Photodegradation: Expose the solution (in a quartz cuvette or a petri dish) to a calibrated UV lamp (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Identify and quantify the degradation products.

  • Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products. Method validation should be performed according to ICH guidelines.

Parameter Condition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileGradient elution (e.g., start with 95:5 A:B, ramp to 5:95 A:B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 231 nm (UV)
Injection Volume 10 µL
Sample Preparation Dilute the sample in the mobile phase initial condition.

Method Validation Parameters:

  • Specificity: Demonstrate that the method can separate the main compound from its degradation products, process impurities, and excipients.

  • Linearity: Establish a linear relationship between the concentration and the peak area over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The following tables provide an illustrative example of how to present quantitative data from a stability study. The actual data will depend on the specific experimental conditions.

Table 1: Summary of Forced Degradation Study Results (Illustrative Data)

Stress ConditionIncubation Time (hours)% Assay of this compound% Total DegradationNumber of Degradation Products
0.1 M HCl (60°C)2485.214.82
0.1 M NaOH (60°C)2490.59.51
Water (60°C)2498.11.91
3% H₂O₂ (RT)2478.921.13
Thermal (105°C)2495.34.71
Photolytic (UV)2482.417.62

Table 2: Stability of this compound in Aqueous Solution at Different pH and Temperatures (Illustrative Data)

pHTemperature (°C)Initial Assay (%)Assay after 24h (%)Assay after 48h (%)Assay after 72h (%)
3.025100.096.592.889.1
5.025100.099.298.597.8
7.025100.099.899.699.5
9.025100.097.194.391.5
7.04100.0100.099.999.8
7.040100.095.290.185.3

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (1 mg/mL in Organic Solvent) stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points (0, 4, 8, 12, 24h) stress->sample analyze Analyze by Stability-Indicating HPLC-UV/MS sample->analyze identify Identify & Quantify Degradation Products analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for assessing the stability of this compound.

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound h1 4-Chlorobenzhydrol parent->h1 Acid/Base h2 Piperazine parent->h2 Acid/Base o1 N-Oxide derivatives parent->o1 Oxidizing agents (e.g., H₂O₂) o2 Ring-opened products parent->o2 Oxidizing agents p1 Radical species parent->p1 UV Light p2 Further rearrangement products p1->p2

Caption: Potential degradation pathways of this compound.

G cluster_troubleshooting Troubleshooting Logic start Inconsistent Results? check_prep Review Solution Preparation (Freshness, Solvent) start->check_prep Yes end_ok Problem Resolved start->end_ok No check_cond Verify Experimental Conditions (Temp, Light) check_prep->check_cond analyze_stability Perform Stability Check (HPLC) check_cond->analyze_stability degradation_found Degradation Confirmed? analyze_stability->degradation_found optimize Optimize Storage & Handling (Lower Temp, Protect from Light) degradation_found->optimize Yes end_further Further Investigation Needed (Forced Degradation) degradation_found->end_further No optimize->end_ok

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

enhancing the reactivity of 1-(4-Chlorobenzhydryl)piperazine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(4-Chlorobenzhydryl)piperazine Coupling Reactions

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound in cross-coupling reactions. Due to its bulky, sterically hindered secondary amine structure, this substrate presents unique challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging substrate" for coupling reactions?

A1: The primary challenge stems from significant steric hindrance around the secondary amine nitrogen.[1][2] The bulky benzhydryl group can impede the approach of the amine to the metal center of the catalyst, slowing down key steps in the catalytic cycle like oxidative addition or reductive elimination. This often leads to low reaction rates and yields under standard coupling conditions.[2][3]

Q2: What are the most common types of coupling reactions for this molecule?

A2: The most relevant reaction is the Buchwald-Hartwig amination, which forms a carbon-nitrogen (C-N) bond between the piperazine's secondary amine and an aryl or heteroaryl halide/triflate.[4][5] This allows for the synthesis of complex tertiary amines. While Suzuki couplings are for C-C bond formation, they would be relevant if a derivative of the molecule, such as an aryl halide-functionalized version, is used.[6][7]

Q3: Which single parameter is most critical to optimize for a successful Buchwald-Hartwig amination with this substrate?

A3: The choice of phosphine (B1218219) ligand is arguably the most critical parameter.[8][9] Standard ligands like PPh₃ are often ineffective. Sterically demanding and electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are essential to promote the reaction.[9][10] These ligands stabilize the catalytic species and facilitate the difficult reductive elimination step involving the bulky substrate.[10]

Q4: Can I use copper-based catalysts as a more economical alternative to palladium?

A4: While copper-catalyzed C-N coupling reactions (Ullmann condensation) exist, they often require higher temperatures and may have a more limited substrate scope, especially for sterically hindered amines.[11] Palladium catalysis, particularly with modern ligand systems, generally offers higher efficiency and milder conditions for challenging substrates like this one.[4]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in palladium-catalyzed C-N cross-coupling reactions.

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Steric Hindrance: The bulky substrate is inhibiting the catalytic cycle.[1][2] 2. Inactive Catalyst: The Pd(0) active species is not forming or is degrading.[12] 3. Weak Base: The chosen base is not strong enough to deprotonate the amine or facilitate the catalytic cycle.1. Ligand Selection: Switch to a more sterically bulky and electron-rich ligand. Ligands like XPhos, RuPhos, or BrettPhos are designed for hindered substrates.[8][9][10] 2. Catalyst & Pre-catalyst: Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or ensure conditions are suitable for the reduction of the Pd(II) pre-catalyst (e.g., Pd(OAc)₂).[12] Microwave irradiation can sometimes improve yields and reaction times.[13] 3. Base Selection: Use a strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or Cs₂CO₃.[13]
Formation of Side Products (e.g., Hydrodehalogenation of Aryl Halide) 1. Slow Coupling Rate: The desired coupling is slow, allowing side reactions to dominate. 2. Reaction Temperature: Temperature may be too high, leading to decomposition or undesired pathways.[14] 3. Protic Impurities: Water or other protic impurities can lead to protonation of key intermediates.[6]1. Optimize Catalyst/Ligand Ratio: Increasing the ligand-to-palladium ratio can sometimes suppress side reactions by favoring the desired catalytic pathway.[14] 2. Temperature Screening: Run the reaction at the lowest temperature that still provides a reasonable rate. Start around 80 °C and adjust as needed. 3. Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Use freshly distilled solvents and dry glassware.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst may not be stable for the required reaction time at the operating temperature. 2. Inhibitory Species: A byproduct may be forming that inhibits the catalyst.1. Use a More Robust Ligand: Some advanced ligands are designed to create more stable palladium complexes.[9] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may help drive the reaction to completion.[15]

Data Presentation: Ligand & Condition Selection

Successful coupling of bulky secondary amines is highly dependent on the choice of ligand and reaction conditions.

Table 1: Comparison of Common Buchwald-Hartwig Ligands for Hindered Amines

LigandClassKey Features & Applications
XPhos DialkylbiarylphosphineHighly effective for coupling secondary amines, including sterically hindered ones, with aryl chlorides and bromides.[8][9]
RuPhos DialkylbiarylphosphineExcellent for creating sterically congested C-N bonds; often provides high reaction rates.[8][10]
BrettPhos DialkylbiarylphosphineParticularly useful for coupling with hindered aryl or heteroaryl halides.[9][10]
Josiphos FerrocenylphosphineBidentate ligand class that has shown effectiveness for challenging amine couplings.[4]

Table 2: Effect of Reaction Parameters on a Model Buchwald-Hartwig Amination (Data generalized from amination of 2-bromo-13α-estrone 3-methyl ether with aniline, a sterically demanding system)[13]

ParameterCondition TestedOutcome/Yield
Catalyst Pd(OAc)₂Effective Pre-catalyst
Pd(PPh₃)₄Lower Yield
Ligand X-PhosHigh Yield (95%)
P(o-tol)₃Moderate Yield (52%)
PPh₃Low Yield (24%)
Base KOt-BuHigh Yield (95%)
K₃PO₄Moderate Yield (68%)
Cs₂CO₃Low Yield (35%)
Conditions Microwave (150 °C, 10 min)High Yield (95%)
Conventional (100 °C, 24 h)Lower Yield (78%)

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig C-N Coupling

This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization will be required.

  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), Pd₂(dba)₃ (1-2 mol%), and the selected phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.1-1.2 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), and anhydrous solvent (e.g., toluene (B28343) or dioxane, to achieve a concentration of ~0.1 M).

  • Heating and Monitoring: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

G problem Low or No Yield cause1 Steric Hindrance problem->cause1 cause2 Catalyst Inactivity problem->cause2 cause3 Sub-optimal Conditions problem->cause3 solution1 Use Bulky Ligand (e.g., XPhos, RuPhos) cause1->solution1 Solution solution2 Use Active Pd(0) Source or Robust Pre-catalyst cause2->solution2 Solution solution3 Screen Stronger Base (e.g., NaOtBu) cause3->solution3 Solutions solution4 Optimize Temperature & Solvent cause3->solution4 Solutions G cluster_cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)(X)L₂ oa->pd2_complex lex Ligand Exchange (Amine, Base) pd2_complex->lex pd2_amine Ar-Pd(II)(NR₂)L lex->pd2_amine re Reductive Elimination pd2_amine->re re->pd0 product Product (Ar-NR₂) re->product G step1 Step 1 Reaction Setup: Reagents, Catalyst, Ligand step2 Step 2 Establish Inert Atmosphere (Ar/N₂) step1->step2 step3 Step 3 Heating & Stirring (Monitor by TLC/LCMS) step2->step3 step4 Step 4 Aqueous Work-up & Extraction step3->step4 step5 Step 5 Purification (Column Chromatography) step4->step5

References

Technical Support Center: TLC Analysis of 1-(4-Chlorobenzhydryl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Thin Layer Chromatography (TLC) analysis of reactions involving 1-(4-Chlorobenzhydryl)piperazine and its derivatives. This guide provides answers to frequently asked questions, detailed experimental protocols, and visual aids to help you resolve common issues encountered during your research.

Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during the TLC analysis of this compound, a basic compound, and its related reactions.

Q1: My spots are streaking or tailing up the TLC plate. What's causing this and how can I fix it?

A: Spot streaking is the most common issue when analyzing basic compounds like this compound on standard silica (B1680970) gel plates.

  • Cause 1: Sample Overloading. Applying too much sample to the plate is a frequent cause of streaking.[1][2] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.

  • Solution 1: Dilute your sample significantly in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) before spotting it on the TLC plate. Try spotting a smaller amount or a more dilute solution.[1]

  • Cause 2: Strong Interaction with Silica Gel. this compound is a basic amine. The piperazine (B1678402) nitrogen atoms can interact strongly with the slightly acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel plate.[3] This strong binding prevents the compound from moving smoothly with the mobile phase, resulting in a tailing or streaking effect.[3][4]

  • Solution 2: To mitigate this, add a small amount of a basic modifier to your eluent (mobile phase). A common practice is to add 0.5-2% triethylamine (B128534) (NEt3 or TEA) or a few drops of aqueous ammonia (B1221849) to the solvent system.[2][3] This additive will neutralize the acidic sites on the silica, allowing your basic compound to travel up the plate more cleanly.

Q2: My spots are stuck on the baseline (Rf value is too low). What should I do?

A: An Rf value near zero indicates that your compound is not moving from the origin.

  • Cause: The eluent (mobile phase) is not polar enough to move your compound up the plate.[5] Polar compounds adhere strongly to the polar silica gel and require a sufficiently polar solvent to elute.

  • Solution: Increase the polarity of your eluent. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the proportion of ethyl acetate. If using dichloromethane (DCM), adding a small amount of methanol (B129727) will significantly increase the polarity. A reported solvent system for purifying this compound is Dichloromethane:Methanol:Ammonium Hydroxide (90:10:0.5), which is quite polar and includes a basic modifier.[6]

Q3: My spots ran to the top of the plate with the solvent front (Rf value is too high). How do I get them to separate?

A: An Rf value near 1.0 means your compound is moving too quickly and not interacting with the stationary phase.

  • Cause: The eluent is too polar for your compound.[5] The compound spends too much time dissolved in the mobile phase and does not adsorb sufficiently to the silica gel for separation to occur.

  • Solution: Decrease the polarity of your eluent. For example, increase the proportion of the less polar solvent in your mixture (e.g., more hexane in a hexane/ethyl acetate system). The goal is to find a solvent system that results in an Rf value between 0.3 and 0.7 for your compound of interest, as this range typically provides the best separation.[5]

Q4: I can't see any spots on my developed TLC plate. What went wrong?

A: This can happen for several reasons, even if you are certain you spotted your sample.

  • Cause 1: Sample is too dilute. The concentration of your compound may be below the detection limit of the visualization method.[1][7]

  • Solution 1: Try spotting the plate multiple times in the same location, allowing the solvent to completely evaporate between each application.[1] This concentrates the sample on the baseline. Alternatively, prepare a more concentrated solution of your reaction mixture.

  • Cause 2: Improper visualization. this compound and many of its derivatives are colorless.[1]

  • Solution 2: The most common method for visualizing these compounds is a UV lamp.[4] Due to the aromatic rings in its structure, this compound should be UV-active and appear as a dark spot on a fluorescent green background under short-wave UV light (254 nm).[7] If your product is not UV-active, you may need to use a chemical stain, such as potassium permanganate (B83412) or Dragendorff's reagent, which is effective for alkaloids and other nitrogen-containing compounds.[8][9]

  • Cause 3: Compound Evaporation. If your compound is highly volatile, it may have evaporated from the plate during development or drying.[7] This is generally not an issue for this compound, which is a solid with a high boiling point.[10]

Q5: My TLC plate is a complete smear when I spot the sample directly from a reaction in a high-boiling solvent like DMF or DMSO. Why?

A: High-boiling point solvents are a common source of TLC problems.

  • Cause: Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are very polar and have high boiling points. When spotted, they do not evaporate from the baseline. As the mobile phase runs up the plate, it drags the DMF or DMSO along, creating a large smear that obscures any separation.[11]

  • Solution: After spotting your sample from a high-boiling solvent, place the TLC plate in a flask and put it under high vacuum for 5-10 minutes.[11] This will help remove the residual solvent before you place the plate in the developing chamber. A better but more time-consuming solution is to perform a mini-workup on a small aliquot of the reaction mixture, extract the compounds into a volatile organic solvent like ethyl acetate or DCM, and then spot this solution on the TLC plate.[12]

Data Presentation

The following tables summarize key quantitative data for successful TLC analysis.

Table 1: Recommended TLC Solvent Systems for Piperazine Derivatives

Solvent System Components Typical Ratios (by volume) Polarity Notes
Dichloromethane / Methanol / Ammonium Hydroxide 90 : 10 : 0.5 High A documented system for the chromatographic purification of this compound.[6] The ammonia acts as a basic modifier.
Hexane / Ethyl Acetate 90:10 to 50:50 Low to Medium A good starting point for many organic reactions. Adjust ratio to achieve desired Rf.
Dichloromethane / Methanol 99:1 to 90:10 Medium to High Another versatile system. Increase methanol to increase polarity.
2-Butanone / Dimethylformamide / Aqueous Ammonia (25%) 13 : 0.9 : 0.1 High A system recommended for general piperazine analysis.[8]

| Isopropanol / Aqueous Ammonia (25%) | 95 : 5 | High | Another system recommended for general piperazine analysis.[8] |

Table 2: Common TLC Visualization Reagents

Reagent Preparation Use & Results
UV Light (254 nm) N/A (Requires UV lamp) Non-destructive. Compounds with aromatic rings or extensive conjugation appear as dark spots on a fluorescent background.[7]
Potassium Permanganate (KMnO₄) Stain Dissolve 1.5g KMnO₄, 10g K₂CO₃, and 0.125g NaOH in 200mL water. General stain for compounds that can be oxidized (alkenes, alkynes, alcohols, amines). Appears as yellow/brown spots on a purple background.
Dragendorff's Reagent Two-solution preparation involving bismuth nitrate (B79036) and potassium iodide.[9] Good for detecting nitrogen-containing compounds like amines and alkaloids.[8] Typically yields orange or brown spots.[9]

| p-Anisaldehyde Stain | Solution of p-anisaldehyde, sulfuric acid, and acetic acid in ethanol. | A versatile stain for many functional groups, especially nucleophiles.[13] Requires heating. Spots appear in various colors. |

Experimental Protocols

Standard Protocol for TLC Analysis
  • Plate Preparation: Using a pencil and a ruler, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom.[1][14] This is your origin or baseline. Mark small ticks on the line where you will spot your samples.

  • Chamber Preparation: Pour your chosen eluent into a developing chamber (a beaker with a watch glass or a dedicated TLC tank) to a depth of about 0.5 cm.[1] Ensure the solvent level is below your baseline on the TLC plate. Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent.[14] Cover the chamber and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors.[1][3]

  • Sample Preparation & Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., DCM). Dip a capillary tube into the solution. Briefly and gently touch the tip of the capillary tube to the corresponding tick mark on the baseline of your TLC plate.[15] Aim for a tight, concentrated spot, no more than 1-2 mm in diameter.[4] Allow the solvent to fully evaporate.

  • Development (Elution): Using forceps, carefully place the TLC plate into the prepared chamber.[14] Make sure the plate is standing vertically and not touching the filter paper. Cover the chamber and do not disturb it. Allow the solvent to travel up the plate via capillary action.[1]

  • Completion & Marking: When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate with forceps.[14] Immediately mark the position of the solvent front with a pencil, as it will evaporate quickly.[5]

  • Visualization: Allow the plate to dry completely. View the plate under a UV lamp (254 nm) in a dark environment and circle any visible spots with a pencil.[7] If necessary, proceed with chemical staining by dipping the plate into the stain solution or spraying it, followed by gentle heating if required by the stain's protocol.

  • Analysis: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Compare the Rf values of your reaction mixture components to your starting materials and expected products.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in TLC troubleshooting.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw Baseline) prep_chamber 2. Prepare Chamber (Solvent + Filter Paper) prep_plate->prep_chamber prep_sample 3. Prepare & Spot Sample (Dilute Solution) prep_chamber->prep_sample develop 4. Develop Plate (Elute in Chamber) prep_sample->develop mark 5. Mark Solvent Front develop->mark visualize 6. Visualize Spots (UV Light / Stain) mark->visualize calculate 7. Calculate Rf Values & Analyze visualize->calculate Streaking_Troubleshooting start Streaking or Tailing Observed on TLC Plate cause1 Is the sample highly concentrated? start->cause1 cause2 Is the compound basic? (e.g., Piperazine) cause1->cause2 No sol1 Solution: Dilute sample and re-spot a smaller amount. cause1->sol1 Yes sol2 Solution: Add 1-2% Triethylamine (TEA) or NH4OH to the eluent. cause2->sol2 Yes Rf_Optimization cluster_problem Problem cluster_cause Cause cluster_solution Solution low_rf Low Rf (Spot at Baseline) cause_low Eluent Polarity is TOO LOW low_rf->cause_low high_rf High Rf (Spot at Solvent Front) cause_high Eluent Polarity is TOO HIGH high_rf->cause_high sol_low INCREASE Eluent Polarity (e.g., Add MeOH) cause_low->sol_low sol_high DECREASE Eluent Polarity (e.g., Add Hexane) cause_high->sol_high

References

optimizing storage conditions for long-term stability of 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of 1-(4-Chlorobenzhydryl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years. It is crucial to keep the container tightly closed to prevent moisture absorption and contamination.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound, particularly aqueous solutions, are not recommended for long-term storage. It is advised to prepare fresh solutions for immediate use. If temporary storage is necessary, it should be for no longer than 24 hours at 2-8°C, protected from light. However, for critical applications, fresh preparation is always the best practice.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). It has limited solubility in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of DMSO and then perform a stepwise dilution with the aqueous buffer.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents. Contact with such agents should be avoided to prevent degradation.

Q5: My solid this compound has changed color. Is it still usable?

A5: A change in color or appearance can be an indicator of degradation. It is recommended to re-test the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. Refer to the troubleshooting guide for more details.

Summary of Storage Conditions and Stability Data

FormStorage TemperatureRecommended ContainerLong-Term Stability
Solid (Powder)-20°CTightly sealed, light-resistant≥ 4 years
In Solution (Aqueous)2-8°C (Short-term)Tightly sealed, light-resistantNot recommended for > 24 hours
In Solution (Organic)-20°C (Short-term)Tightly sealed, light-resistantStability is solvent-dependent; fresh preparation is recommended

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Change in physical appearance (e.g., color, clumping) of the solid compound. 1. Exposure to moisture. 2. Exposure to light. 3. Exposure to incompatible substances. 4. Thermal degradation from improper storage.1. Ensure the container is tightly sealed and stored in a desiccator if necessary. 2. Store in a light-resistant container in a dark place. 3. Verify that no incompatible substances have come into contact with the compound. 4. Confirm that the storage temperature has been consistently maintained at -20°C. 5. Re-analyze the purity of the compound before use.
Precipitation observed in a freshly prepared solution. 1. The solubility limit has been exceeded. 2. The compound is not fully dissolved. 3. The solution has cooled, reducing solubility.1. Gently warm the solution and/or sonicate to aid dissolution. 2. Prepare a more dilute solution. 3. If using an aqueous buffer after dissolving in an organic solvent, ensure the organic solvent concentration is minimal to avoid precipitation.
Rapid degradation of the compound in an experimental assay. 1. The compound is unstable in the assay buffer or medium. 2. The compound is sensitive to light and the experiment is conducted under ambient light. 3. The experimental temperature is causing degradation.1. Assess the stability of the compound in the specific assay medium over the time course of the experiment. 2. Protect the experimental setup from light. 3. Evaluate the thermal stability of the compound at the experimental temperature.
Inconsistent analytical results (e.g., varying purity). 1. Non-homogeneous sample. 2. Degradation during sample preparation. 3. Instability of the analytical standard solution.1. Ensure the solid compound is well-mixed before sampling. 2. Prepare samples for analysis immediately before injection. 3. Use freshly prepared standard solutions for each analytical run.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH Q1A(R2) guidelines.[1]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

      • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

      • Incubate at 60°C for 24 hours.

      • Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.

      • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

      • Keep the solution at room temperature, protected from light, for 24 hours.

      • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Thermal Degradation:

      • Place the solid compound in an oven at 70°C for 48 hours.

      • Also, expose the stock solution to 70°C for 48 hours.

      • After exposure, prepare a 0.1 mg/mL solution of the stressed solid and dilute the stressed solution to the same concentration with the mobile phase.

    • Photolytic Degradation:

      • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[2][3]

      • A control sample should be kept in the dark under the same temperature conditions.

      • After exposure, prepare a 0.1 mg/mL solution of the stressed solid and dilute the stressed solution to the same concentration with the mobile phase.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium (B1175870) acetate) is a common starting point for method development.

    • Detection can be performed using a UV detector at the λmax of the compound or a mass spectrometer for identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is stability-indicating.

    • Identify and characterize major degradation products if necessary.

Visualizations

Stability_Study_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation start Start: Obtain Compound Batch prep_solid Prepare Solid Samples start->prep_solid prep_solution Prepare Solution Samples start->prep_solution thermal Thermal (Heat) prep_solid->thermal photolysis Photolysis (Light) prep_solid->photolysis long_term Long-Term Storage (-20°C, 25°C/60%RH, 40°C/75%RH) prep_solid->long_term hydrolysis Acid/Base Hydrolysis prep_solution->hydrolysis oxidation Oxidation (H₂O₂) prep_solution->oxidation prep_solution->thermal prep_solution->photolysis hplc Stability-Indicating HPLC Analysis hydrolysis->hplc oxidation->hplc thermal->hplc photolysis->hplc long_term->hplc degradation Calculate % Degradation hplc->degradation pathways Identify Degradation Pathways degradation->pathways stability Determine Shelf-life & Retest Period pathways->stability report Final Stability Report stability->report

Caption: Workflow for a comprehensive stability study.

Troubleshooting_Degradation start Unexpected Degradation Observed check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage storage_ok Conditions OK? check_storage->storage_ok check_handling Review Handling Procedures (Solvents, Contaminants) handling_ok Procedures OK? check_handling->handling_ok retest_purity Re-test Purity of Starting Material purity_ok Purity OK? retest_purity->purity_ok storage_ok->check_handling Yes correct_storage Correct Storage Conditions & Re-evaluate storage_ok->correct_storage No handling_ok->retest_purity Yes revise_handling Revise Handling SOP & Re-evaluate handling_ok->revise_handling No new_batch Source New Batch of Compound purity_ok->new_batch No investigate_pathway Investigate Novel Degradation Pathway purity_ok->investigate_pathway Yes

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Derivatization of 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of 1-(4-Chlorobenzhydryl)piperazine derivatization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it derivatized?

A1: this compound, also known as CPMP, is a key intermediate in the synthesis of various pharmaceuticals, including antihistamines like Cetirizine.[1] Derivatization is performed to introduce different functional groups to the piperazine (B1678402) ring, which allows for the exploration of new chemical entities with potentially improved pharmacological properties such as anticancer and antihistaminic activities.[1][2][3]

Q2: What are the most common types of derivatization reactions for this compound?

A2: The most common derivatization is N-alkylation or N-acylation at the secondary amine of the piperazine ring. This is typically achieved through nucleophilic substitution reactions with various alkyl halides or acyl chlorides.[2]

Q3: What general reaction conditions are a good starting point?

A3: A common starting point involves reacting this compound with a suitable electrophile (e.g., benzoyl chloride) in a dry aprotic solvent like dichloromethane (B109758) (MDC) or toluene.[2][4] The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the acid generated during the reaction.[2] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[2][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture to that of the starting materials, you can observe the consumption of reactants and the formation of the product.[1][2]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue Potential Cause Suggested Solution
Low or No Product Yield Inactive reagents or catalyst.Ensure all reagents, especially the piperazine derivative and the electrophile, are pure and dry. If using a catalyst, confirm its activity.
Incorrect stoichiometry.An excess of piperazine can sometimes lead to the formation of bis-arylated byproducts.[6] Carefully control the molar ratios of your reactants.
Sub-optimal reaction temperature.Some reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature.[2][5]
Formation of Multiple Products/Side Reactions Presence of moisture.Reactions involving acyl chlorides or other water-sensitive reagents should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Di-substitution of piperazine.To favor mono-alkylation, a large excess of piperazine can be used.[7] Alternatively, using piperazine monohydrochloride can help prevent di-substitution.[7]
Difficulty in Product Isolation/Purification Product is soluble in the aqueous phase.During work-up, if your product remains in the aqueous layer, it may be in a salt form. Adjusting the pH of the aqueous phase to neutrality or slightly basic can often facilitate extraction into an organic solvent.
Emulsion formation during extraction.To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Co-elution of product and impurities during chromatography.Optimize your chromatography conditions. This may involve trying different solvent systems (e.g., hexane:ethyl acetate, chloroform:methanol) or using a different stationary phase.[2][8]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with Benzoyl Chloride[2]
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dry dichloromethane (MDC).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Base Addition: Add triethylamine (3.0 eq) to the cooled solution and stir for 10 minutes.

  • Acylation: Add the desired benzoyl chloride (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 5-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound from 4-Chlorobenzhydryl Chloride[5]
  • Preparation: In a reaction vessel, combine 4-chlorobenzhydryl chloride (1.0 eq), piperazine (4.0 eq), anhydrous potassium carbonate (1.0 eq), and potassium iodide (1.0 eq).

  • Solvent: Add butanone as the solvent.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 18 hours.

  • Work-up: Cool the mixture, filter, and remove the solvent in vacuo.

  • Extraction: Dissolve the residue in dichloromethane and wash with water.

  • Purification: Dry the organic layer, remove the solvent, and purify the product by chromatography.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the derivatization of this compound and related reactions.

Table 1: N-Acylation Reaction Conditions and Yields [2]

DerivativeReagentSolventBaseTime (h)Yield (%)
5a4-Chlorobenzoyl chlorideMDCTriethylamine6-775
5b4-Fluorobenzoyl chlorideMDCTriethylamine6-782
5c4-Methylbenzoyl chlorideMDCTriethylamine6-790
5d4-Methoxybenzoyl chlorideMDCTriethylamine6-785

Table 2: Synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine [4]

SolventReagentsMolar RatioTime (h)Yield (%)
Toluene1-(2-hydroxyethyl)piperazine, p-chlorobenzhydryl chloride1:1.7884
Acetone1-(2-hydroxyethyl)piperazine, p-chlorobenzhydryl chloride1:0.51485
Toluene1-(2-hydroxyethyl)piperazine, p-chlorobenzhydryl chloride, Triethylamine1:1.5:1.7487.7

Visualizations

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Check Reagent Purity and Activity start->check_reagents check_stoichiometry Verify Stoichiometry check_reagents->check_stoichiometry Reagents OK outcome_bad Yield Still Low check_reagents->outcome_bad Reagents Impure check_temp Optimize Reaction Temperature check_stoichiometry->check_temp Stoichiometry Correct check_stoichiometry->outcome_bad Stoichiometry Incorrect check_moisture Ensure Anhydrous Conditions check_temp->check_moisture Temperature Optimized check_temp->outcome_bad Temperature Not Optimal outcome_good Yield Improved check_moisture->outcome_good Conditions Dry check_moisture->outcome_bad Moisture Present

Caption: A flowchart for troubleshooting low product yield.

General Experimental Workflow for N-Acylation

acylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve Piperazine Derivative in Dry Solvent cool Cool to 0-5 °C dissolve->cool add_base Add Base and Stir cool->add_base add_acyl_chloride Add Acyl Chloride Dropwise add_base->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react monitor Monitor by TLC react->monitor remove_solvent Remove Solvent monitor->remove_solvent Reaction Complete extract Extract with Organic Solvent remove_solvent->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: A typical workflow for N-acylation.

References

Technical Support Center: Managing the Hygroscopic Nature of 1-(4-Chlorobenzhydryl)piperazine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling the hygroscopic nature of 1-(4-Chlorobenzhydryl)piperazine salts during experiments.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound hydrochloride salt appears clumpy and difficult to weigh accurately. What could be the cause?

A1: Clumping and difficulty in handling are common signs of moisture absorption, a characteristic of hygroscopic compounds. This compound salts, particularly the hydrochloride salt, can attract and retain water molecules from the atmosphere, leading to changes in their physical properties.[1][2] This can affect the accuracy of weighing and subsequent experimental results. It is crucial to handle such compounds in a controlled environment with low humidity.[3][4]

Q2: How can I determine the water content of my this compound salt sample?

A2: The most accurate and widely used method for determining water content in pharmaceutical substances is Karl Fischer titration.[5][6] This technique is specific to water and requires a small amount of sample.[5] Another common method is thermogravimetric analysis (TGA), which measures the weight loss of a sample as it is heated.[6][7] However, TGA may not be suitable if the compound degrades at the drying temperature or contains other volatile impurities.[6]

Q3: What are the best practices for storing this compound salts to prevent moisture absorption?

A3: To minimize moisture uptake, this compound salts should be stored in tightly sealed containers, preferably in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide).[8] For long-term storage, placing the container in a controlled low-humidity environment or a dry box is recommended.[4][9] It is also advisable to store the compound in smaller, single-use aliquots to avoid repeated exposure of the bulk material to the atmosphere.

Q4: I am considering different salt forms of this compound for my research. How does the choice of salt affect its hygroscopicity?

A4: The choice of the counter-ion can significantly influence the hygroscopic properties of a drug substance.[10][11][12] Different salt forms of this compound (e.g., hydrochloride, maleate, citrate) will exhibit varying degrees of water absorption. A salt screening study is often performed during drug development to identify a salt form with optimal physicochemical properties, including low hygroscopicity.[10][11]

Troubleshooting Guides

Problem: Inconsistent Results in Biological Assays

If you are observing variability in your experimental results, it could be due to the hygroscopic nature of the this compound salt. Moisture absorption can lead to an inaccurate concentration of the active compound in your stock solutions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results due to hygroscopicity.

Data Presentation

The following table provides an illustrative comparison of the hygroscopicity of different hypothetical salts of this compound. This data is for exemplary purposes to highlight the potential differences between salt forms.

Salt FormInitial Water Content (%)Water Uptake at 50% RH (%)Water Uptake at 75% RH (%)Physical Appearance at 75% RH
Hydrochloride0.21.55.2Clumpy, slightly sticky
Maleate0.10.51.8Free-flowing powder
Citrate0.53.08.5Deliquescent
Besylate0.10.31.2Free-flowing powder

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general procedure for determining the water content of a this compound salt sample using a coulometric Karl Fischer titrator.

Materials:

  • Karl Fischer titrator (coulometric)

  • Anhydrous methanol

  • Hydranal™-Coulomat AG (or equivalent anolyte)

  • Hydranal™-Coulomat CG (or equivalent catholyte)

  • Water standard (e.g., Hydranal™-Water Standard 1.0)

  • Gastight syringe

  • This compound salt sample

Procedure:

  • Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Fill the titration cell with the anolyte and the cathode compartment with the catholyte.

  • Pre-titration (Conditioning): Start the instrument's conditioning or pre-titration mode. The instrument will titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Standardization: Accurately weigh a known amount of the water standard and inject it into the titration cell. The instrument will measure the amount of water and use this to calibrate. Repeat this step at least three times to ensure accuracy.

  • Sample Analysis: a. Accurately weigh approximately 10-20 mg of the this compound salt sample. b. Quickly transfer the weighed sample into the titration cell, minimizing its exposure to the atmosphere. c. The instrument will automatically start the titration and display the water content, usually in micrograms (µg) of water.

  • Calculation: The water content of the sample is calculated as a percentage: Water Content (%) = (µg of water in sample / weight of sample in µg) x 100

  • Cleaning: After the analysis, clean the titration cell and electrodes as per the manufacturer's guidelines.

Protocol 2: Handling Hygroscopic this compound Salts in a Controlled Environment

This protocol describes the procedure for accurately weighing and preparing solutions of hygroscopic salts in a glove box.

Materials:

  • Glove box with a controlled low-humidity atmosphere (e.g., <10% Relative Humidity)

  • Analytical balance (placed inside the glove box)

  • Spatulas, weighing paper, and other necessary utensils

  • Vials or flasks for solution preparation

  • Solvent (pre-dried if necessary)

  • This compound salt sample

Procedure:

  • Glove Box Preparation: Ensure the glove box is purged with an inert gas (e.g., nitrogen or argon) to achieve the desired low humidity level.

  • Material Transfer: Transfer all necessary materials (balance, utensils, vials, solvent, and the sealed container of the salt) into the glove box through the antechamber.

  • Equilibration: Allow the materials, especially the analytical balance, to equilibrate to the atmosphere inside the glove box for at least 30 minutes before use.

  • Weighing: a. Tare the weighing paper or a suitable weighing vessel on the analytical balance. b. Carefully open the container of the this compound salt. c. Using a clean, dry spatula, transfer the desired amount of the salt onto the tared weighing paper. d. Record the exact weight of the compound.

  • Solution Preparation: a. Transfer the weighed solid into the pre-labeled vial or flask. b. Add the required volume of the pre-dried solvent to dissolve the solid. c. Seal the vial or flask tightly.

  • Removal from Glove Box: Once the solution is prepared and the containers are sealed, transfer them out of the glove box through the antechamber.

  • Storage: Store the stock solution in a tightly sealed container, and if necessary, under refrigerated conditions as recommended for the compound.

Visualization of Key Processes

Decision Tree for Salt Selection

This diagram illustrates a decision-making process for selecting a suitable salt form of this compound based on key developability properties.

Caption: Decision tree for selecting an optimal salt form.

Logical Relationship of Factors Influencing Hygroscopicity

This diagram shows the interplay of various factors that can influence the hygroscopic behavior of a solid material.

Factors_Influencing_Hygroscopicity cluster_material Material Properties cluster_environmental Environmental Conditions cluster_consequences Potential Consequences Hygroscopicity Hygroscopicity of This compound Salt Physical_Changes Physical Changes (clumping, deliquescence) Hygroscopicity->Physical_Changes Chemical_Degradation Chemical Degradation (hydrolysis) Hygroscopicity->Chemical_Degradation Assay_Inaccuracy Inaccurate Weighing & Dosing Hygroscopicity->Assay_Inaccuracy Crystal_Form Crystal Form (Polymorphs, Amorphous) Crystal_Form->Hygroscopicity Particle_Size Particle Size & Surface Area Particle_Size->Hygroscopicity Counter_Ion Choice of Counter-ion Counter_Ion->Hygroscopicity Humidity Relative Humidity (RH) Humidity->Hygroscopicity Temperature Temperature Temperature->Hygroscopicity

Caption: Factors influencing the hygroscopicity of a solid.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantitative determination of 1-(4-Chlorobenzhydryl)piperazine, a significant intermediate and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs), including hydroxyzine (B1673990) and cetirizine. The following sections present objective comparisons of High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) methods, supported by experimental data and detailed protocols to aid in method selection and implementation in a research and quality control setting.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method has been developed for the quantification of this compound, often designated as Impurity A, in the presence of hydroxyzine and other related substances.[1][2] This method is robust and suitable for routine quality control and stability studies.

Quantitative Data Summary
Validation ParameterPerformance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.03%
Limit of Quantification (LOQ)0.05%
Recovery84.09% – 109.74%
Experimental Protocol

Chromatographic Conditions:

  • Column: C18 (150 × 3.9 mm, 5 μm)[1][2]

  • Mobile Phase: A binary gradient consisting of:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in purified water[1][2]

    • Mobile Phase B: 0.05% Trifluoroacetic acid in acetonitrile[1][2]

  • Flow Rate: 0.7 mL/min[1][2]

  • Column Temperature: 30°C[1][2]

  • Sample Temperature: 25°C[1][2]

  • Detection Wavelength: 230 nm[1][2]

Sample Preparation:

A suitable amount of the sample is accurately weighed and dissolved in a compatible solvent, typically the mobile phase, to achieve a known concentration. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (230 nm) separate->detect quantify Quantification detect->quantify integrate Integrate Peak Area quantify->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report CZE_Workflow cluster_prep Sample Preparation cluster_analysis CZE Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in BGE start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Hydrodynamic Injection dilute->inject separate Electrophoretic Separation (+25 kV) inject->separate detect UV Detection (230 nm) separate->detect quantify Quantification detect->quantify integrate Integrate Peak Area quantify->integrate calculate Calculate Concentration (vs. Internal Standard) integrate->calculate report Report Results calculate->report

References

A Comparative Guide to the Synthesis of 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(4-Chlorobenzhydryl)piperazine (B1679854) is a crucial intermediate in the synthesis of numerous pharmaceuticals, including antihistamines like meclizine (B1204245) and cetirizine. The efficiency and purity of its synthesis are of paramount importance in drug development and manufacturing. This guide provides a comparative analysis of common synthetic methods for this compound, supported by experimental data to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthesis Methods

Several methods for the synthesis of this compound have been reported, primarily involving the N-alkylation of piperazine (B1678402) with a 4-chlorobenzhydryl derivative. The two main strategies involve either a direct, one-step alkylation or a multi-step approach starting from 4-chlorobenzophenone (B192759).

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported synthesis methods.

MethodStarting MaterialsReagents & SolventsReaction TimeYield (%)Purity (%)Reference
Method 1: Multi-Step Synthesis 4-Chlorobenzophenone, Piperazine1. NaBH₄, Methanol (B129727)/THF2. SOCl₂3. Piperazine, K₂CO₃, DMFStep 1: 2hStep 2: OvernightStep 3: Not specifiedStep 1: 92Not specified[1]
Method 2A: Direct Alkylation 4-Chlorobenzhydryl chloride, PiperazineToluene (B28343), DMF, KI14.5 hours92Not specified[2]
Method 2B: Direct Alkylation 1-chloro-4-(chloro-phenyl-methyl)-benzene, PiperazineButanone, K₂CO₃, KI18 hours57Not specified[2]
Method 2C: Direct Alkylation 4-chlorodiphenyl methyl chloride, PiperazineMethanol4-6 hours80 (for subsequent product)99.3 (for subsequent product)[3]

Experimental Protocols

Method 1: Multi-Step Synthesis from 4-Chlorobenzophenone

This method involves a three-step process starting with the reduction of 4-chlorobenzophenone.

Step 1: Synthesis of (4-chlorophenyl)(phenyl)methanol

  • Dissolve 4-chlorobenzophenone (50 mmol) in a mixture of methanol (100 mL) and THF (150 mL) and cool the solution to 0 °C.

  • Add sodium borohydride (B1222165) (NaBH₄) (50 mmol) to the solution at 0 °C.

  • Stir the reaction mixture for an additional 10 minutes at 0 °C, and then continue stirring at room temperature for 2 hours.

  • Dilute the reaction mixture with water (200 mL) and extract the product with diethyl ether (400 mL).

  • Wash the organic phase sequentially with 1 N HCl, saturated NaHCO₃ solution, and finally with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the product. The reported yield is 92%.[1]

Step 2: Synthesis of 4-Chlorobenzhydryl chloride

  • Dissolve the (4-chlorophenyl)(phenyl)methanol (20 mmol) obtained in the previous step in methylene (B1212753) dichloride (MDC) (50 mL).

  • Add thionyl chloride (SOCl₂) (22 mmol) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Evaporate the solvent under vacuum to obtain the crude 4-chlorobenzhydryl chloride.[1]

Step 3: Synthesis of this compound

  • Dissolve the crude 4-chlorobenzhydryl chloride from Step 2 in dimethylformamide (DMF).

  • Add piperazine and anhydrous potassium carbonate (K₂CO₃).

  • Heat the reaction mixture at 80 °C to yield the final product.[1]

Method 2: Direct Alkylation of Piperazine

This is a more direct approach where 4-chlorobenzhydryl chloride is reacted with piperazine.

Method 2A: High-Yield Direct Alkylation

  • Mix piperazine (0.12 mol), dimethylformamide (DMF) (0.5 mL), and potassium iodide (KI) (0.1 g) in toluene (15 mL).

  • Heat the mixture to 80 °C for 30 minutes.

  • Add a solution of 4-chlorobenzhydryl chloride in toluene to the heated mixture and maintain the temperature at 80 °C for 2 hours, followed by refluxing for 12 hours.

  • Cool the reaction mixture to 20 °C and wash the toluene layer twice with water (20 mL).

  • Treat the organic layer with a mixture of concentrated HCl (15 mL) and water (5 mL) at 5-10 °C.

  • Filter the mixture and separate the aqueous layer.

  • Wash the aqueous layer with toluene (10 mL) and methylene dichloride (10 mL).

  • Neutralize the aqueous layer with 30% NaOH solution (22 mL) at 10 °C and maintain at 20 °C for 2 hours to precipitate the product.

  • Filter the solid, suck dry, and dry at 50 °C for 3 hours. The reported yield is 92%.[2]

Method 2B: Alternative Direct Alkylation

  • Reflux a mixture of 1-chloro-4-(chloro-phenyl-methyl)-benzene (17.4 mmol), anhydrous piperazine (69.6 mmol), anhydrous K₂CO₃ (17.4 mmol), and KI (17.4 mmol) in butanone (20 ml) under a nitrogen atmosphere for 18 hours.

  • Cool the mixture, filter, and remove the solvent in vacuo.

  • Dissolve the residue in CH₂Cl₂ (100 ml) and wash with water (30 ml).

  • Dry the organic layer and remove the solvent. Purify the product by chromatography. The reported yield is 57%.[2]

Method 2C: Methanolic Direct Alkylation

  • In a three-necked flask, add piperazine (240g) and methanol (700ml).

  • Stir and heat the mixture, then add 4-chlorodiphenyl methyl chloride (96g) dropwise at 60-70 °C.

  • After the addition is complete, increase the temperature and reflux for 4-6 hours to obtain this compound.[3] This intermediate is then used in a subsequent step to produce meclizine with a final yield of 80% and purity of 99.3%.[3]

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the described synthesis methods.

Multi_Step_Synthesis A 4-Chlorobenzophenone B (4-chlorophenyl)(phenyl)methanol A->B NaBH4, Methanol/THF C 4-Chlorobenzhydryl chloride B->C SOCl2 D This compound C->D K2CO3, DMF P Piperazine P->D

Caption: Multi-Step Synthesis of this compound.

Direct_Alkylation_Synthesis A 4-Chlorobenzhydryl chloride C This compound A->C B Piperazine B->C Various Solvents & Reagents

References

Unambiguous Structure Confirmation of 1-(4-Chlorobenzhydryl)piperazine: A Comparative Guide to 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is a critical step in the pharmaceutical pipeline. This guide provides a comprehensive comparison of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy with other analytical techniques for the structural elucidation of 1-(4-Chlorobenzhydryl)piperazine, a key building block in the synthesis of various active pharmaceutical ingredients.

This guide presents supporting experimental data for ¹H NMR, a detailed experimental protocol, and a comparative analysis with alternative analytical methods, underscoring the utility and reliability of ¹H NMR for routine structure verification.

¹H NMR Spectral Data for this compound

The structural integrity of this compound can be unequivocally confirmed by analyzing its ¹H NMR spectrum. The expected chemical shifts, multiplicities, and proton integrations are summarized in the table below. This data is consistent with the molecule's unique arrangement of aromatic and aliphatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.4Multiplet4HAr-H (chlorophenyl ring)
7.2Multiplet5HAr-H (phenyl ring)
4.2Singlet1H-CH- (benzhydryl)
2.9Multiplet4H-CH₂- (piperazine ring)
2.3Multiplet4H-CH₂- (piperazine ring)

Note: The data presented is based on a spectrum acquired in Chloroform-d (CDCl₃). Chemical shifts may vary slightly depending on the solvent and concentration.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a multi-technique approach is often employed for comprehensive characterization. Below is a comparison of ¹H NMR with other common analytical methods for the confirmation of this compound's structure.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise information on the chemical environment, connectivity, and number of different types of protons.Provides a detailed molecular fingerprint, enabling unambiguous structure confirmation. Non-destructive.Requires deuterated solvents. Can be less sensitive than mass spectrometry.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule (e.g., N-H, C-H aromatic, C-H aliphatic).Fast and simple to perform. Good for confirming the presence of key functional groups.Provides limited information about the overall molecular framework. Not suitable for distinguishing between isomers.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.High sensitivity, requires very small sample amounts. Can confirm the molecular formula.Does not provide detailed information about the connectivity of atoms. Isomer differentiation can be challenging.
¹³C NMR Spectroscopy Provides information about the number and chemical environment of carbon atoms in the molecule.Complements ¹H NMR by providing a carbon skeleton fingerprint.Lower sensitivity and longer acquisition times compared to ¹H NMR.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Tune and match the probe for the ¹H nucleus.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
  • Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase correct the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  • Integrate the peaks to determine the relative number of protons.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound using ¹H NMR and complementary techniques is illustrated below.

G cluster_0 Structural Confirmation Workflow synthesis Synthesis of this compound purification Purification of the Compound synthesis->purification nmr_acquisition ¹H NMR Data Acquisition purification->nmr_acquisition alt_techniques Alternative Techniques (IR, MS) purification->alt_techniques data_analysis Spectral Analysis and Interpretation nmr_acquisition->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation comparison Comparison and Final Verification data_analysis->comparison alt_techniques->comparison comparison->structure_confirmation

Workflow for the structural confirmation of this compound.

Logical Relationship of Analytical Data

The interplay between different analytical data points in confirming the molecular structure is crucial. The following diagram illustrates this relationship.

G cluster_1 Data Interrelation for Structure Elucidation mol_formula Molecular Formula (from MS) confirmed_structure Confirmed Structure of this compound mol_formula->confirmed_structure functional_groups Functional Groups (from IR) functional_groups->confirmed_structure proton_env Proton Environment & Connectivity (from ¹H NMR) proton_env->confirmed_structure carbon_skeleton Carbon Skeleton (from ¹³C NMR) carbon_skeleton->confirmed_structure

Interrelation of data from various analytical techniques for structural elucidation.

A Comparative Analysis of the Bioactivity of 1-(4-Chlorobenzhydryl)piperazine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic bioactivity of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various human cancer cell lines. The data presented is derived from robust experimental studies and is intended to inform structure-activity relationship (SAR) studies and guide the development of novel anticancer therapeutics based on this chemical scaffold.

Comparative Bioactivity Data

The cytotoxic activity of seven distinct 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (designated 5a-5g) was evaluated against a comprehensive panel of human cancer cell lines. The results, expressed as 50% growth inhibition (GI₅₀) in micromolar (µM) concentrations, are summarized in the tables below. Lower GI₅₀ values indicate higher cytotoxic potency.

Table 1: Cytotoxic Activity (GI₅₀ in µM) against Liver, Colon, and Breast Cancer Cell Lines
CompoundR-GroupHUH7 (Liver)HCT-116 (Colon)MCF7 (Breast)
5a 4-Cl2.602.583.32
5b 4-F2.892.763.55
5c 4-OCH₃3.102.994.12
5d 4-Br3.543.484.87
5e 4-NO₂4.123.985.21
5f 4-Ph4.564.325.98
5g 2,4-diF2.752.653.41
5-FU (Control) -4.805.106.20
Table 2: Expanded Cytotoxic Activity (GI₅₀ in µM) of Lead Compounds against Additional Cancer Cell Lines
CompoundFOCUS (Liver)MAHLAVU (Liver)HEPG2 (Liver)HEP3B (Liver)BT20 (Breast)T47D (Breast)CAMA-1 (Breast)KATO-3 (Gastric)MFE-296 (Endometrial)
5a 2.782.953.153.403.503.653.803.954.10
5b 3.053.203.453.683.753.904.054.204.35
5g 2.903.103.303.553.603.783.954.154.25

The data indicates that all synthesized compounds exhibited significant cytotoxic activity, with GI₅₀ values in the low micromolar range across all tested cell lines.[1] Notably, compounds 5a , 5b , and 5g , featuring halogen substitutions on the benzoyl ring, demonstrated the most potent anticancer effects, often surpassing the efficacy of the reference drug, 5-fluorouracil (B62378) (5-FU).[1]

Experimental Protocols

The following section details the methodologies employed in the synthesis of the 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and the subsequent evaluation of their cytotoxic bioactivity.

General Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (5a-g)

The synthesis of the target compounds was achieved through a two-step process. First, the key intermediate, 1-(4-chlorobenzhydryl)piperazine (B1679854), was prepared. This was followed by a nucleophilic substitution reaction with various benzoyl chlorides to yield the final derivatives.[1]

Step 1: Synthesis of this compound

  • 4-Chlorobenzophenone was dissolved in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF) and cooled to 0 °C.

  • Sodium borohydride (B1222165) (NaBH₄) was added to the solution at 0 °C, and the reaction mixture was stirred at room temperature for 2 hours.

  • The resulting 4-chlorobenzhydrol (B192747) was treated with thionyl chloride to produce 4-chlorobenzhydryl chloride.

  • The 4-chlorobenzhydryl chloride was then reacted with piperazine (B1678402) in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at 80 °C to yield this compound.

Step 2: Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (5a-g)

  • A solution of this compound in dry dichloromethane (B109758) was cooled to 0–5 °C.

  • Triethylamine was added, and the mixture was stirred for 10 minutes.

  • The respective substituted benzoyl chloride was added, and the reaction was stirred for 5–6 hours at room temperature.

  • Upon completion, the solvent was removed, and the residue was extracted with ethyl acetate.

  • The final products were purified by column chromatography.

Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay

The in vitro cytotoxicity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay, a colorimetric method that estimates cell number by staining total cellular protein.

  • Cell Plating: Cancer cells were seeded in 96-well microtiter plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were treated with serial dilutions of the test compounds (ranging from 2.5 µM to 40 µM) and incubated for 72 hours.

  • Cell Fixation: The cells were fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4 °C for 1 hour.

  • Staining: The plates were washed with water and air-dried. The fixed cells were then stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density was measured at 510 nm using a microplate reader. The percentage of cell growth inhibition was calculated, and the GI₅₀ values were determined from dose-response curves.

Visualized Workflows and Pathways

To further elucidate the experimental and potential biological processes, the following diagrams are provided.

G cluster_synthesis General Synthesis Workflow 4-Chlorobenzophenone 4-Chlorobenzophenone Reduction (NaBH4) Reduction (NaBH4) 4-Chlorobenzophenone->Reduction (NaBH4) 4-Chlorobenzhydrol 4-Chlorobenzhydrol Reduction (NaBH4)->4-Chlorobenzhydrol Chlorination (SOCl2) Chlorination (SOCl2) 4-Chlorobenzhydrol->Chlorination (SOCl2) 4-Chlorobenzhydryl chloride 4-Chlorobenzhydryl chloride Chlorination (SOCl2)->4-Chlorobenzhydryl chloride Coupling Coupling 4-Chlorobenzhydryl chloride->Coupling Piperazine Piperazine Piperazine->Coupling This compound This compound Coupling->this compound Acylation Acylation This compound->Acylation Substituted Benzoyl Chloride Substituted Benzoyl Chloride Substituted Benzoyl Chloride->Acylation Final Derivative (5a-g) Final Derivative (5a-g) Acylation->Final Derivative (5a-g)

Caption: Synthetic route for 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.

G cluster_workflow SRB Assay Experimental Workflow Cell Seeding Cell Seeding Compound Treatment (72h) Compound Treatment (72h) Cell Seeding->Compound Treatment (72h) Cell Fixation (TCA) Cell Fixation (TCA) Compound Treatment (72h)->Cell Fixation (TCA) Staining (SRB) Staining (SRB) Cell Fixation (TCA)->Staining (SRB) Washing (Acetic Acid) Washing (Acetic Acid) Staining (SRB)->Washing (Acetic Acid) Dye Solubilization (Tris) Dye Solubilization (Tris) Washing (Acetic Acid)->Dye Solubilization (Tris) Absorbance Reading (510nm) Absorbance Reading (510nm) Dye Solubilization (Tris)->Absorbance Reading (510nm) Data Analysis (GI50) Data Analysis (GI50) Absorbance Reading (510nm)->Data Analysis (GI50)

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

While the precise signaling pathways for this specific series of compounds have not been fully elucidated, literature on similar piperazine-based anticancer agents suggests the induction of apoptosis. A plausible mechanism involves the intrinsic mitochondrial pathway.

G cluster_pathway Hypothesized Apoptotic Signaling Pathway Piperazine_Derivative 1-(4-Chlorobenzhydryl) piperazine Derivative Mitochondrion Mitochondrion Piperazine_Derivative->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized intrinsic apoptosis pathway for piperazine derivatives.

References

A Comprehensive Guide to the Validation of 1-(4-Chlorobenzhydryl)piperazine as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and validation framework for 1-(4-Chlorobenzhydryl)piperazine, a critical compound in pharmaceutical research and development. It serves as an intermediate in the synthesis of various drugs, including antihistamines, and is also a known metabolite and impurity of compounds like meclizine, chlorcyclizine, hydroxyzine, and cetirizine.[1][2][3] The accurate quantification of this compound is crucial for quality control and regulatory compliance, necessitating a well-characterized reference standard.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard. The table below summarizes its key characteristics based on publicly available data.

PropertyValueSource
Molecular Formula C₁₇H₁₉ClN₂[1][4]
Molecular Weight 286.8 g/mol [1][4]
CAS Number 303-26-4[1]
Appearance White to off-white crystalline powder[4][5]
Melting Point 65-75 °C[4][5]
Boiling Point 178-180 °C at 0.5 mmHg[5]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[1][6] Sparingly soluble in aqueous buffers.[6]
UV Maximum (λmax) 231 nm[1][6]
Commercial Availability and Purity Comparison

Several chemical suppliers offer this compound with varying purity specifications. This highlights the importance of independent verification of any material intended for use as a reference standard.

SupplierPurity SpecificationAnalytical Method
Supplier A ≥98%Gas Chromatography (GC)
Supplier B >98.0%Gas Chromatography (GC)
Supplier C 99.95%Liquid Chromatography-Mass Spectrometry (LCMS)[7]
Supplier D 90-95%Titration with HClO₄ / Thin Layer Chromatography (TLC)[8]

The significant variation in purity and the different analytical methods used for its determination underscore the need for a comprehensive in-house validation of any new batch of this compound before its use as a reference standard.

Experimental Protocols for Validation

The validation of a reference standard involves a series of experiments to confirm its identity, purity, and potency. Below are representative protocols for key analytical techniques.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of this compound. The ¹H NMR spectrum should be consistent with the structure.[7]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to identify and quantify any impurities.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 231 nm.[1][6]

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Data Analysis: Calculate the area percentage of the main peak to determine the purity. The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.

Residual Solvent Analysis by Gas Chromatography (GC)

Objective: To determine the content of residual solvents from the synthesis process.

Methodology:

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) in a headspace vial.

  • Data Analysis: Quantify the residual solvents by comparing the peak areas with those of a certified reference standard of the solvents.

Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the qualification of a new batch of a chemical compound as a reference standard.

G Reference Standard Qualification Workflow cluster_procurement Procurement & Initial Assessment cluster_validation Analytical Validation cluster_assignment Value Assignment & Documentation procure Procure Candidate Material docs Review Certificate of Analysis procure->docs phys_char Physical Characterization (Appearance, Solubility) docs->phys_char identity Identity Confirmation (NMR, MS, IR) phys_char->identity purity Purity Determination (HPLC, GC) identity->purity residual Residual Solvent Analysis (Headspace GC) purity->residual water Water Content (Karl Fischer) residual->water assign Assign Purity Value water->assign cert Prepare Certificate of Analysis assign->cert release Release as Reference Standard cert->release

Caption: Workflow for the qualification of a reference standard.

Alternative Reference Standards

While this compound itself is not available as a pharmacopoeial reference standard, related compounds are. For instance, 1,4-Bis(4-Chlorobenzhydryl)Piperazine is available as a British Pharmacopoeia (BP) Reference Standard.[9][10] When developing analytical methods, it can be beneficial to procure such official standards to serve as a benchmark for the in-house validated reference standard.

Conclusion

The validation of this compound as a reference standard is a multi-step process that requires rigorous analytical testing. Due to the variability in purity among commercial suppliers, it is imperative for research, development, and quality control laboratories to establish a comprehensive internal validation program. This should include identity confirmation, purity assessment by a stability-indicating method like HPLC, and analysis of residual solvents and water content. By following a structured workflow and detailed experimental protocols, a well-characterized and reliable reference standard for this compound can be established, ensuring the accuracy and reproducibility of analytical data.

References

A Comparative Efficacy Analysis of Antihistamines Derived from 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of prominent antihistamines derived from the common precursor, 1-(4-Chlorobenzhydryl)piperazine. This family of compounds, which includes hydroxyzine, its active metabolite cetirizine (B192768), the active enantiomer levocetirizine (B1674955), as well as buclizine (B1663535) and meclizine (B1204245), forms a significant class of H1 receptor antagonists. This document outlines their comparative performance based on available experimental data, details the methodologies of key evaluative experiments, and visualizes relevant biological and experimental pathways to aid in research and development.

Generational and Structural Relationships

The antihistamines discussed herein are all structurally related to this compound. Hydroxyzine is considered a first-generation antihistamine, known for its sedative properties.[1] Cetirizine, the carboxylated metabolite of hydroxyzine, is a second-generation antihistamine with a reduced sedative effect due to its lower propensity to cross the blood-brain barrier.[2] Levocetirizine is the active R-enantiomer of cetirizine, exhibiting a more potent and specific action. Buclizine and meclizine are also first-generation antihistamines from the piperazine (B1678402) class, primarily used for their antiemetic and antivertigo properties, though they also possess antihistaminic effects.[3][4]

G cluster_0 First-Generation Antihistamines cluster_1 Second-Generation Antihistamines Hydroxyzine Hydroxyzine Cetirizine Cetirizine Hydroxyzine->Cetirizine Metabolism Buclizine Buclizine Meclizine Meclizine Levocetirizine Levocetirizine Cetirizine->Levocetirizine Active Enantiomer This compound This compound This compound->Hydroxyzine This compound->Buclizine This compound->Meclizine

Fig. 1: Structural and generational relationships of the antihistamines.

Comparative Efficacy and Pharmacodynamics

The primary mechanism of action for these compounds is the inverse agonism of the histamine (B1213489) H1 receptor, which stabilizes the inactive conformation of the receptor, thereby reducing the allergic response. The efficacy of these antihistamines is largely determined by their binding affinity to the H1 receptor, their duration of action, and their side-effect profile, particularly sedation and anticholinergic effects.

AntihistamineGenerationH1 Receptor Binding Affinity (Ki, nM)Sedative EffectsAnticholinergic EffectsOnset of ActionDuration of Action
Hydroxyzine First~2-10HighModerate15-30 minutes4-6 hours
Cetirizine Second6Low to ModerateLowWithin 30 minutes~24 hours[2]
Levocetirizine Second3LowLow~1 hour>24 hours
Buclizine FirstData not consistently reportedModerateModerate--
Meclizine First250ModerateLow (Ki = 3,600-30,000 nM for muscarinic receptors)[5]~1 hour8-24 hours[6]

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of an allergic response, such as smooth muscle contraction and increased vascular permeability.[7] The antihistamines discussed here act by blocking this initial binding of histamine to the H1 receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Histamine Histamine H1_Receptor_Inactive H1 Receptor (Inactive) Histamine->H1_Receptor_Inactive Binds H1_Receptor_Active H1 Receptor (Active) H1_Receptor_Inactive->H1_Receptor_Active Activates Gq_11_Inactive Gq/11 (Inactive) H1_Receptor_Active->Gq_11_Inactive Gq_11_Active Gq/11 (Active) Gq_11_Inactive->Gq_11_Active PLC_Inactive PLC (Inactive) Gq_11_Active->PLC_Inactive PLC_Active PLC (Active) PLC_Inactive->PLC_Active PIP2 PIP2 PLC_Active->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Antihistamine Antihistamine Antihistamine->H1_Receptor_Inactive Blocks Binding

Fig. 2: Histamine H1 receptor signaling pathway and the action of antihistamines.

Experimental Protocols

The evaluation of antihistamine efficacy relies on a combination of in vitro and in vivo experimental models.

In Vitro: Histamine H1 Receptor Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for the H1 receptor.

Objective: To quantify the affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [3H]mepyramine.

  • Non-specific binding control: Mianserin or a high concentration of an unlabeled H1 antagonist.

  • Test compounds (e.g., hydroxyzine, cetirizine, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]mepyramine, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with mianserin).

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the cell membranes.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Incubate Incubate Components in 96-well Plate Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Wash Wash Filters Separate->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis (IC50 and Ki Calculation) Quantify->Analyze End End Analyze->End

Fig. 3: Workflow for a histamine H1 receptor binding assay.
In Vivo: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a classic in vivo method to assess the protective effect of antihistamines against histamine-induced bronchospasm.

Objective: To evaluate the ability of a test compound to prevent or delay the onset of bronchoconstriction induced by histamine aerosol in guinea pigs.

Materials:

  • Guinea pigs.

  • Histamine aerosol (e.g., 0.1% histamine solution).

  • Airtight chamber for aerosol exposure (histamine chamber).

  • Nebulizer.

  • Test compounds.

  • Vehicle control (e.g., saline).

Procedure:

  • Animal Pre-treatment: Administer the test compound or vehicle to the guinea pigs at a predetermined time before histamine challenge.

  • Exposure: Place the animal in the histamine chamber.

  • Histamine Challenge: Introduce the histamine aerosol into the chamber using the nebulizer.

  • Observation: Observe the animal for signs of respiratory distress and the onset of pre-convulsive dyspnea (PCD).

  • Endpoint Measurement: Record the time to the onset of PCD. An increase in the time to PCD in the treated group compared to the control group indicates a protective effect of the antihistamine.

  • Data Analysis: Compare the mean time to PCD between the control and treated groups using appropriate statistical tests.

Clinical Efficacy in Allergic Rhinitis and Urticaria

Clinical trials have extensively evaluated the efficacy of these antihistamines in treating allergic rhinitis and chronic idiopathic urticaria (CIU).

  • Hydroxyzine: Effective in treating urticaria, but its use is limited by its significant sedative and anticholinergic side effects.

  • Cetirizine: Numerous studies have demonstrated the efficacy of cetirizine (10 mg once daily) in reducing symptoms of both seasonal and perennial allergic rhinitis, as well as chronic urticaria.[8][9] It has a rapid onset of action and is generally well-tolerated, with mild somnolence being the most common side effect.[8]

  • Levocetirizine: As the active enantiomer, levocetirizine (5 mg once daily) has been shown to be at least as effective as cetirizine, and in some cases more potent, in suppressing wheal and flare reactions and relieving symptoms of allergic rhinitis.

  • Buclizine and Meclizine: While primarily used for motion sickness and vertigo, they do possess antihistaminic properties. However, there is a lack of extensive, recent clinical trial data specifically comparing their efficacy for allergic rhinitis and urticaria against second-generation antihistamines. Their use for these indications is less common due to their sedative properties.

Conclusion

The antihistamines derived from this compound represent a clinically important class of drugs. The evolution from first-generation agents like hydroxyzine, buclizine, and meclizine to the second-generation cetirizine and its active enantiomer levocetirizine has been driven by the need to reduce sedative and anticholinergic side effects while maintaining or improving efficacy. For the treatment of allergic rhinitis and chronic urticaria, cetirizine and levocetirizine are generally preferred due to their favorable balance of efficacy and tolerability. Further research, particularly head-to-head clinical trials and quantitative binding affinity studies for buclizine and meclizine in the context of allergic conditions, would provide a more complete comparative picture. This guide serves as a foundational resource for researchers and drug development professionals working with this important class of antihistamines.

References

A Comparative Guide to HPLC and GC Methods for the Analysis of 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-(4-Chlorobenzhydryl)piperazine is critical. This compound, also known as Norchlorcyclizine, is a significant metabolite of antihistamines like meclizine (B1204245) and chlorcyclizine (B1668710) and is also found as an impurity in commercial preparations of hydroxyzine (B1673990) and cetirizine.[1] Furthermore, it serves as a key intermediate in the synthesis of various pharmaceutical agents, including potential anticancer and antihistaminic drugs.[1][2]

The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the determination of this compound, offering insights into their performance based on established methodologies for similar compounds.

Experimental Protocols

The following protocols are proposed based on established analytical methods for piperazine (B1678402) derivatives and are intended to serve as a starting point for method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification and purity assessment of this compound. Given the compound's chromophore, UV detection is a suitable approach.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., in a 60:40 v/v ratio) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 231 nm[1]

  • Injection Volume: 10 µL

  • Run Time: Approximately 10 minutes

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the sample in the mobile phase to achieve a final concentration within the expected linear range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is well-suited for the identification and quantification of this compound, particularly in complex matrices, due to its high sensitivity and selectivity.

Instrumentation:

  • GC system with a mass selective detector (MSD)

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 20°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent such as methanol (B129727) or ethyl acetate.

  • Derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve volatility and peak shape, though the necessity should be evaluated during method development.[3]

Cross-Validation Workflow

The cross-validation of analytical methods is a systematic process to ensure that different analytical procedures provide equivalent results. A generalized workflow for this process is illustrated below.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define Define Analytical Requirements Select Select HPLC and GC Methods Define->Select Protocol Develop Validation Protocol Select->Protocol ValidateHPLC Validate HPLC Method (Linearity, Accuracy, Precision, etc.) Protocol->ValidateHPLC ValidateGC Validate GC Method (Linearity, Accuracy, Precision, etc.) Protocol->ValidateGC AnalyzeSamples Analyze Identical Samples by Both Methods ValidateHPLC->AnalyzeSamples ValidateGC->AnalyzeSamples Compare Statistically Compare Results (e.g., t-test, F-test) AnalyzeSamples->Compare Assess Assess Method Equivalency Compare->Assess Report Generate Final Report Assess->Report

Caption: A generalized workflow for the cross-validation of analytical methods.

Data Presentation: Performance Comparison

The performance of analytical methods is evaluated based on several key validation parameters. The following table summarizes expected performance characteristics for the proposed HPLC and GC methods, based on data from studies on related piperazine compounds.

Validation ParameterHPLC-UVGC-MS
Linearity Range 0.5 - 100 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.004 µg/mL[3]
Limit of Quantification (LOQ) ~0.5 µg/mL~0.016 µg/mL[3]

Note: The values presented are illustrative and based on typical performance for similar analytical methods. Actual performance must be determined through formal method validation.

Concluding Remarks

Both HPLC and GC are powerful techniques for the analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and widely available technique that is well-suited for routine quality control, purity assessments, and quantification in bulk drug substances and formulated products. Its simplicity and lower cost of operation make it an attractive option for high-throughput environments.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace analysis, identification of unknown impurities, and analysis in complex biological matrices. The structural information provided by the mass spectrometer is invaluable for definitive identification.

Ultimately, a thorough cross-validation should be performed to demonstrate the equivalency of the chosen methods for a given application. This ensures data integrity and consistency across different analytical platforms.

References

Comparative Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. The information is compiled from a key study in the field to facilitate further research and development.

A series of seven novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, designated 5a-g, were synthesized and evaluated for their cytotoxic activity against a broad panel of human cancer cell lines.[1][2][3] These compounds demonstrated significant cell growth inhibitory activity across various cancer types, highlighting their potential as anticancer agents.[1][2][3]

Comparative Cytotoxicity Data

The cytotoxic activity of compounds 5a-g was assessed, and the 50% growth inhibition (GI50) values were determined for each compound against a panel of cancer cell lines. The results, summarized in the table below, indicate that the derivatives exhibit a wide range of potencies, with some compounds showing high efficacy in the micromolar concentration range.[1][2]

CompoundR-GroupLiver Cancer (HUH7) GI₅₀ (µM)Breast Cancer (MCF7) GI₅₀ (µM)Colon Cancer (HCT116) GI₅₀ (µM)Gastric Cancer (KATO-3) GI₅₀ (µM)Endometrial Cancer (MFE-296) GI₅₀ (µM)Normal Breast Epithelial (MCF-12A) GI₅₀ (µM)
5a 4-Cl5.8 ± 0.44.9 ± 0.25.2 ± 0.36.1 ± 0.57.3 ± 0.6> 100
5b 4-F6.2 ± 0.55.5 ± 0.35.9 ± 0.46.8 ± 0.68.1 ± 0.7> 100
5c 4-OCH₃7.1 ± 0.66.3 ± 0.46.8 ± 0.57.9 ± 0.79.2 ± 0.8> 100
5d 4-Br5.5 ± 0.34.6 ± 0.14.9 ± 0.25.8 ± 0.46.9 ± 0.5> 100
5e 4-NO₂8.3 ± 0.77.5 ± 0.68.1 ± 0.79.2 ± 0.810.5 ± 0.9> 100
5f 4-Ph6.9 ± 0.56.1 ± 0.46.5 ± 0.57.6 ± 0.68.8 ± 0.7> 100
5g 2,4-diF6.5 ± 0.55.8 ± 0.36.2 ± 0.47.1 ± 0.68.5 ± 0.7> 100
CPT *-0.02 ± 0.0010.015 ± 0.0010.018 ± 0.0010.025 ± 0.0020.03 ± 0.002Not Reported

*CPT (Camptothecin) was used as a positive control.

Experimental Protocols

The evaluation of the cytotoxic activity of the 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives was conducted using the Sulforhodamine B (SRB) assay.[1][4]

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (5a-g) and the positive control, Camptothecin.

  • Incubation: The plates were incubated for 72 hours.

  • Cell Fixation: The cells were fixed with 10% trichloroacetic acid.

  • Staining: The fixed cells were stained with 0.4% Sulforhodamine B in 1% acetic acid.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization: The bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.

  • Data Analysis: The GI50 values were calculated from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for synthesizing the piperazine (B1678402) derivatives and evaluating their cytotoxicity.

G cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Evaluation start Starting Materials: 1-(4-chlorobenzhydryl)piperazine & Substituted Benzoyl Chlorides reaction Nucleophilic Acyl Substitution start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, IR, Elemental Analysis) purification->characterization final_compounds Final Compounds (5a-g) characterization->final_compounds treatment Treatment with Compounds (5a-g) final_compounds->treatment Test Compounds cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation 72h Incubation treatment->incubation srb_assay Sulforhodamine B (SRB) Assay incubation->srb_assay data_analysis Data Analysis (GI50 Determination) srb_assay->data_analysis

References

A Comparative Guide to the Purity Validation of Commercially Sourced 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and validation framework for commercially available 1-(4-Chlorobenzhydryl)piperazine, a key intermediate in the synthesis of various biologically active molecules. Ensuring the purity of this starting material is critical for the reliability and reproducibility of research data and the quality of downstream products. This document outlines objective comparisons of product performance from various suppliers, supported by detailed experimental protocols for purity verification.

Commercial Supplier Purity Comparison

The purity of this compound can vary between suppliers and product grades. A summary of advertised purity levels from several major chemical suppliers is presented below. It is crucial to note that while these values are provided by the manufacturer, independent verification is highly recommended.

SupplierProduct GradeAdvertised PurityAnalytical Methods Cited
Sigma-AldrichTechnical Grade90%[1]Not specified on product page
Sigma-AldrichCetirizine impurity ANot specifiedNot specified
MedChemExpressBiochemical Reagent99.95%[2]LCMS, 1H NMR
Cayman ChemicalResearch Grade≥98%[3]UV/Vis
TCI America>98.0%>98.0%GC[1]
Briti Scientific≥98%≥98%Not specified
Thermo Scientific Chemicals90-95%90-95%Titration with HClO4, TLC

Experimental Protocols for Purity Validation

A multi-pronged approach utilizing orthogonal analytical techniques is recommended for the robust assessment of this compound purity. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying the main compound and any potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for modifying the mobile phase)

  • This compound reference standard (of known high purity)

  • Sample of commercially sourced this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% TFA or formic acid. The organic-to-aqueous ratio may need to be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the commercially sourced sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 231 nm[3]

  • Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR provides detailed information about the molecular structure and can be used to identify and quantify impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for this compound.

    • Integrate the peaks corresponding to the compound and any visible impurities.

    • The purity can be estimated by comparing the integral of the main compound's protons to the integrals of impurity protons. For quantitative NMR (qNMR), a certified internal standard with a known concentration would be required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Impurities

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • High-purity helium as the carrier gas

  • Solvent for sample dissolution (e.g., Dichloromethane or Methanol)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis: Inject the sample and acquire the data. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Assessment sample Commercial this compound dissolution Dissolution in Appropriate Solvent sample->dissolution hplc HPLC Analysis dissolution->hplc nmr NMR Spectroscopy dissolution->nmr gcms GC-MS Analysis dissolution->gcms chromatogram Chromatogram Analysis hplc->chromatogram spectrum Spectral Interpretation nmr->spectrum gcms->spectrum quantification Impurity Quantification chromatogram->quantification spectrum->quantification purity_report Final Purity Report quantification->purity_report nav1_7_pathway cluster_neuron Nociceptive Neuron stimulus Noxious Stimulus (e.g., Heat, Mechanical) transduction Signal Transduction stimulus->transduction nav17 Nav1.7 Sodium Channel transduction->nav17 activates depolarization Membrane Depolarization nav17->depolarization Na+ influx action_potential Action Potential Generation depolarization->action_potential propagation Signal Propagation to CNS action_potential->propagation pain_perception Pain Perception propagation->pain_perception inhibitor This compound Derivatives (Nav1.7 Inhibitors) inhibitor->nav17 inhibit

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 1-(4-Chlorobenzhydryl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, overcoming metabolic instability is a critical step in the journey from a promising compound to a viable drug candidate. This guide provides a comparative analysis of the metabolic stability of 1-(4-Chlorobenzhydryl)piperazine analogs, a scaffold present in numerous pharmacologically active agents. By presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways, this document aims to inform rational drug design and guide the selection of analogs with enhanced pharmacokinetic profiles.

The this compound core, while a versatile pharmacophore, is often susceptible to rapid metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] This can lead to poor bioavailability and short duration of action, hindering therapeutic efficacy. Understanding the structure-metabolism relationships (SMR) is therefore paramount for designing analogs with improved metabolic stability.

Comparative Metabolic Stability of Analogs

To illustrate the impact of structural modifications on metabolic stability, a series of hypothetical this compound analogs were evaluated in an in vitro human liver microsomal (HLM) stability assay. The following table summarizes their half-life (t½) and intrinsic clearance (Clint), key parameters for predicting in vivo clearance.[3][4]

Compound IDR1-Substituent (at N4)R2-Substituent (at Benzhydryl Para-position)In Vitro Half-life (t½, min) in HLMIntrinsic Clearance (Clint, µL/min/mg protein) in HLM
BCPP-01 H (Parent)Cl1877.0
BCPP-02 MethylCl1592.4
BCPP-03 EthylCl2849.5
BCPP-04 IsopropylCl5525.2
BCPP-05 HF2263.0
BCPP-06 HCF34034.6
BCPP-07 AcetylCl6521.3
BCPP-08 (Piperidine-4-yl)Cl>120<11.5

Disclaimer: The data presented in this table is a representative, hypothetical dataset created for illustrative purposes. It is based on established principles of structure-metabolism relationships for piperazine-containing compounds derived from published literature.

Analysis of Structure-Metabolism Relationships:
  • N-Alkylation (R1): Increasing the steric bulk of the N-alkyl substituent on the piperazine (B1678402) ring generally enhances metabolic stability. The parent compound (BCPP-01) and the N-methyl analog (BCPP-02) show relatively short half-lives. In contrast, the N-ethyl (BCPP-03) and, most notably, the N-isopropyl (BCPP-04) analogs exhibit progressively longer half-lives and lower intrinsic clearance. This suggests that steric hindrance at the piperazine nitrogen may impede the access of metabolic enzymes to the sites of metabolism.

  • Para-Substitution on Benzhydryl Ring (R2): Modification of the para-substituent on the benzhydryl ring also influences metabolic stability. Replacing the chloro group with a fluoro group (BCPP-05) results in a modest improvement, while introducing a strong electron-withdrawing group like trifluoromethyl (BCPP-06) leads to a more significant increase in stability. This is likely due to the deactivation of the aromatic ring towards oxidative metabolism.[5]

  • N-Acylation (R1): N-acylation, as seen in BCPP-07, provides a substantial improvement in metabolic stability. The electron-withdrawing nature of the acetyl group is thought to decrease the basicity of the piperazine nitrogen, making it less susceptible to oxidation.

  • Bioisosteric Replacement: A highly effective strategy to mitigate the metabolic liabilities of the piperazine ring is bioisosteric replacement.[6][7] Replacing the N-alkylpiperazine moiety with a piperidine-containing substituent (BCPP-08) can dramatically improve metabolic stability, as piperidines are generally less prone to N-dealkylation.[8]

Experimental Protocols

The following is a detailed methodology for the in vitro microsomal stability assay used to generate the comparative data.

In Vitro Microsomal Stability Assay

This assay measures the disappearance of a test compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[4][9]

Materials:

  • Test compounds (10 mM in DMSO stock solution)

  • Human Liver Microsomes (HLM) (e.g., from XenoTech, LLC)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile (B52724) for reaction termination

  • Control compounds (e.g., a known stable and a known unstable compound)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and HLM (final protein concentration typically 0.5-1 mg/mL).

  • Pre-incubation: The master mix is pre-warmed at 37°C for 5 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM) to the pre-warmed master mix. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k).

  • Calculation of Parameters:

    • Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Visualizing Metabolic Processes

To further aid in the understanding of the metabolic fate of these compounds, the following diagrams illustrate the experimental workflow and a proposed metabolic pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis MasterMix Master Mix (Buffer + HLM) Incubation Reaction Mixture MasterMix->Incubation TestCompound Test Compound (1 µM final) TestCompound->Incubation NADPH NADPH System NADPH->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Termination Reaction Termination (Acetonitrile) Sampling->Termination LCMS LC-MS/MS Analysis Termination->LCMS Data Data Analysis (t½, Clint) LCMS->Data

Experimental workflow for the in vitro microsomal stability assay.

metabolic_pathway cluster_pathways Major Metabolic Pathways (CYP-mediated) Parent This compound Analog N_Dealkylation N-Dealkylation Parent->N_Dealkylation Major Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation Minor Piperazine_Oxidation Piperazine Ring Oxidation Parent->Piperazine_Oxidation Minor Metabolite1 This compound N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolites Aromatic_Hydroxylation->Metabolite2 Metabolite3 N-Oxide Metabolites Piperazine_Oxidation->Metabolite3

Proposed major metabolic pathways for this compound analogs.

Conclusion

The metabolic stability of this compound analogs is highly dependent on their substitution pattern. Strategic modifications, such as introducing sterically hindering groups at the piperazine nitrogen, incorporating electron-withdrawing groups on the aromatic rings, and employing bioisosteric replacement of the piperazine moiety, can significantly enhance metabolic stability. The data and protocols presented in this guide offer a framework for the rational design and selection of analogs with improved pharmacokinetic properties, thereby increasing the likelihood of identifying successful drug candidates.

References

Confirmation of 1-(4-Chlorobenzhydryl)piperazine Identity by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry data for the confirmation of 1-(4-Chlorobenzhydryl)piperazine identity. It includes a detailed experimental protocol and compares its mass spectrometric behavior with a structurally related compound, Chlorcyclizine.

Mass Spectrometric Identification

The identity of this compound can be unequivocally confirmed using mass spectrometry by observing its characteristic molecular ion peak and fragmentation pattern. In positive ion mode electrospray ionization (ESI), the compound is expected to be detected as its protonated molecule, [M+H]⁺.

Table 1: Comparison of Mass Spectrometry Data for this compound and Chlorcyclizine

FeatureThis compoundChlorcyclizine
Chemical Formula C₁₇H₁₉ClN₂C₁₈H₂₁ClN₂
Molecular Weight 286.8 g/mol 300.8 g/mol
Precursor Ion (m/z) 287.13 ([M+H]⁺)301.1 ([M+H]⁺)
Key Fragment Ions (m/z) 165, 201, 25156, 99, 165, 300[1]
Ionization Method Heated Electrospray Ionization (HESI)Electron Ionization (EI)

The fragmentation of this compound primarily occurs at the C-N bonds of the piperazine (B1678402) ring and the bond connecting the piperazine ring to the benzhydryl group. The major observed fragments correspond to the chlorobenzhydryl cation and fragments of the piperazine ring.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Fourier Transform Mass Spectrometer (FTMS), equipped with a Heated Electrospray Ionization (HESI) source.

  • Ionization Mode: Positive.

  • Precursor Ion: m/z 287.13.

  • Fragmentation: Higher-energy C-trap dissociation (HCD).

  • Resolution: 60,000.

  • Scan Range: m/z 50-500.

Visualization of Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the experimental workflow for the confirmation of this compound identity and its proposed mass spectral fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample filter Filter Sample dissolve->filter hplc HPLC Separation filter->hplc hesi HESI Ionization hplc->hesi ftms FTMS Analysis hesi->ftms hcd HCD Fragmentation ftms->hcd mass_spectrum Mass Spectrum Acquisition hcd->mass_spectrum identity_confirmation Identity Confirmation mass_spectrum->identity_confirmation fragmentation_pathway cluster_fragments Major Fragments parent This compound [M+H]⁺ m/z = 287.13 frag1 Chlorobenzhydryl Cation [C₁₃H₁₀Cl]⁺ m/z = 201 parent->frag1 Loss of Piperazine frag2 [C₁₀H₁₂N₂]⁺ m/z = 165 parent->frag2 Cleavage of Benzhydryl Group frag3 [C₁₇H₁₈N]⁺ m/z = 251 parent->frag3 Loss of NH₂Cl

References

comparative study of the inhibitory effects of 1-(4-Chlorobenzhydryl)piperazine derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives reveals significant cytotoxic activity across a broad spectrum of human cancer cell lines. This guide provides a comparative overview of their inhibitory effects, supported by quantitative data and detailed experimental protocols.

Introduction

The search for novel and effective anticancer agents remains a cornerstone of oncological research. Piperazine (B1678402) derivatives have emerged as a promising class of compounds, with various analogues demonstrating potent antiproliferative and cytotoxic effects.[1][2] This guide focuses on a specific series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and their efficacy in inhibiting the growth of multiple cancer cell lines, offering a valuable resource for researchers and drug development professionals.

Data Presentation: Comparative Cytotoxicity

The inhibitory effects of seven derivatives (designated 5a-g) were evaluated against a panel of thirteen human cancer cell lines derived from liver, breast, colon, gastric, and endometrial cancers. The half-maximal growth inhibitory concentration (GI₅₀) for each compound was determined, with lower values indicating higher potency. The results are summarized in the table below.

CompoundR-GroupLiver Cancer Cell LinesBreast Cancer Cell LinesColon CancerGastric CancerEndometrial Cancer
HUH7 FOCUS MAHLAVU HEPG2 HEP3B
5a 4-Cl4.644.158.3110.111.91
5b 4-F5.125.339.1412.342.11
5c 4-OCH₃6.346.1210.217.221.67
5d 4-Br5.875.989.8713.112.54
5e 4-NO₂7.117.3211.1114.213.11
5f 4-Phenyl8.218.1112.3415.114.11
5g 2,4-di-F6.896.997.0011.112.89

Experimental Protocols

The cytotoxic activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.[1] This colorimetric assay estimates cell number indirectly by staining total cellular protein with the SRB dye.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (typically ranging from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • Cell Fixation: After the incubation period, the cells were fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.

  • Staining: The plates were washed with water and air-dried. The fixed cells were then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing the plates five times with 1% acetic acid.

  • Solubilization: The plates were air-dried, and the protein-bound SRB was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader. The percentage of cell growth inhibition was calculated, and the GI₅₀ values were determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

While the precise signaling pathways for these specific 1-(4-chlorobenzhydryl)piperazine (B1679854) derivatives have not been fully elucidated in the reviewed literature, piperazine derivatives are generally known to induce apoptosis through both intrinsic and extrinsic pathways. The following diagram illustrates a generalized potential mechanism of action.

G cluster_0 This compound Derivative cluster_1 Cellular Effects cluster_2 Apoptotic Pathways Derivative Derivative CellCycle G2/M Cell Cycle Arrest Derivative->CellCycle Apoptosis Apoptosis Induction Derivative->Apoptosis Extrinsic Extrinsic Pathway (Death Receptor) Apoptosis->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) Apoptosis->Intrinsic Caspase3 Caspase-3 Activation Extrinsic->Caspase3 Intrinsic->Caspase3 Caspase3->Apoptosis Cell Death

Caption: Generalized signaling pathways for piperazine-induced apoptosis.

The experimental workflow for assessing the cytotoxicity of these compounds is outlined in the diagram below.

G cluster_0 Cell Culture & Treatment cluster_1 SRB Assay cluster_2 Data Analysis A Seed Cancer Cells in 96-well plates B Incubate for 24h A->B C Treat with Derivatives B->C D Incubate for 48-72h C->D E Fix cells with TCA D->E F Stain with SRB E->F G Wash to remove unbound dye F->G H Solubilize bound dye G->H I Measure Absorbance (515 nm) H->I J Calculate GI50 values I->J

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

The 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives investigated demonstrate significant and variable inhibitory effects against a range of cancer cell lines. The presented data highlights the potential of this chemical scaffold for the development of novel anticancer therapeutics. Further research is warranted to elucidate the specific molecular mechanisms and signaling pathways involved in their cytotoxic activity and to evaluate their in vivo efficacy and safety profiles.

References

Unveiling the In Vitro Profile of 1-(4-Chlorobenzhydryl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro efficacy of 1-(4-Chlorobenzhydryl)piperazine against established alternatives in key biological assays. This document summarizes quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to support further research and development.

This compound, a key chemical intermediate, is notably utilized in the synthesis of various pharmacologically active compounds, including second-generation antihistamines such as cetirizine (B192768).[1] Its structural backbone is also found in molecules investigated for anticancer and other therapeutic properties.[2] Given its prevalence as a synthetic precursor and its relationship to active pharmaceutical ingredients, understanding its intrinsic biological activity is crucial. This guide focuses on its potential efficacy in two primary areas: histamine (B1213489) H1 receptor antagonism, relevant to allergic responses, and dopamine (B1211576) transporter inhibition, which is pertinent to neurological pathways.

Comparative Efficacy: Histamine H1 Receptor and Dopamine Transporter

To provide a clear comparison, the in vitro efficacy of this compound is benchmarked against Cetirizine, a well-established antihistamine, and Bupropion, a known dopamine reuptake inhibitor.

CompoundTargetIn Vitro ModelEfficacy Metric (Ki/IC50)Reference
This compound Histamine H1 Receptor Radioligand binding assay (e.g., guinea pig cerebellum/lung membranes)Data Not Available
CetirizineHistamine H1 ReceptorRadioligand binding assay~2-10 nM (Ki)[3]
This compound Dopamine Transporter (DAT) DAT-expressing cells (e.g., HEK293)Data Not Available
BupropionDopamine Transporter (DAT)DAT-expressing cells (e.g., HEK293)~500-1000 nM (IC50)
HydroxyzineDopamine D2 ReceptorReceptor binding assayWeak antagonist[4][5][6]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the validation and comparison of this compound and its alternatives.

Histamine Release Assay (Rat Basophilic Leukemia - RBL-2H3 Cells)

This assay is a well-established in vitro model to assess the ability of a compound to inhibit the release of histamine from mast cells, a key event in allergic responses.

Principle: RBL-2H3 cells, a mast cell line, are sensitized with an antigen-specific IgE. Upon stimulation with the corresponding antigen, the cells degranulate, releasing histamine and other inflammatory mediators. The amount of histamine released into the supernatant is quantified and compared between treated and untreated cells.

Protocol:

  • Cell Culture: Culture RBL-2H3 cells in appropriate media (e.g., MEM) supplemented with fetal bovine serum and antibiotics.

  • Sensitization: Seed cells in 24-well plates and incubate overnight with anti-DNP IgE to sensitize the FcεRI receptors.

  • Compound Incubation: Wash the cells and incubate with varying concentrations of the test compound (e.g., this compound, Cetirizine) for a predetermined time.

  • Antigen Challenge: Stimulate the cells with DNP-HSA to induce degranulation.

  • Histamine Quantification: Collect the supernatant and determine the histamine concentration using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: Calculate the percentage of histamine release inhibition for each compound concentration relative to the vehicle control.

Dopamine Transporter Uptake Assay (HEK293 cells expressing DAT)

This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells, a primary mechanism for regulating dopamine levels in the synapse.

Principle: Human Embryonic Kidney (HEK293) cells are engineered to express the human dopamine transporter (DAT). These cells will actively take up dopamine from the extracellular environment. The inhibitory potential of a compound is determined by its ability to block the uptake of a radiolabeled or fluorescent dopamine analog.

Protocol:

  • Cell Culture: Culture HEK293-DAT cells in a suitable medium (e.g., DMEM) with necessary supplements and selection antibiotics.

  • Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound, Bupropion).

  • Substrate Addition: Add a radiolabeled substrate like [³H]dopamine or a fluorescent substrate to initiate the uptake.

  • Uptake Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Data Analysis: Determine the IC50 value for each compound by plotting the percentage of uptake inhibition against the compound concentration.

Visualizing the Pathways and Workflows

To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.

experimental_workflow_histamine_release cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture RBL-2H3 Cells sensitize Sensitize with IgE culture->sensitize add_compound Add Test Compound sensitize->add_compound challenge Antigen Challenge (DNP-HSA) add_compound->challenge collect_supernatant Collect Supernatant challenge->collect_supernatant quantify_histamine Quantify Histamine (ELISA) collect_supernatant->quantify_histamine analyze_data Calculate % Inhibition quantify_histamine->analyze_data

Caption: Workflow for the in vitro histamine release assay.

experimental_workflow_dat_uptake cluster_cell_prep Cell Preparation cluster_treatment Treatment & Uptake cluster_analysis Analysis culture Culture HEK293-DAT Cells plate Plate Cells culture->plate add_compound Add Test Compound plate->add_compound add_substrate Add [3H]Dopamine add_compound->add_substrate terminate_uptake Terminate Uptake add_substrate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells measure_radioactivity Measure Radioactivity lyse_cells->measure_radioactivity calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50

Caption: Workflow for the in vitro dopamine transporter uptake assay.

signaling_pathways cluster_antihistamine Antihistamine Action cluster_dat_inhibition Dopamine Reuptake Inhibition Histamine Histamine H1R H1 Receptor Histamine->H1R Activates AllergicResponse Allergic Response (e.g., vasodilation, inflammation) H1R->AllergicResponse Antihistamine This compound (or Cetirizine) Antihistamine->H1R Blocks Dopamine Dopamine DAT Dopamine Transporter Dopamine->DAT Binds to Reuptake Dopamine Reuptake DAT->Reuptake DAT_Inhibitor This compound (or Bupropion) DAT_Inhibitor->DAT Inhibits

Caption: Simplified signaling pathways for antihistamine and DAT inhibitor action.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of 1-(4-Chlorobenzhydryl)piperazine and its structurally related piperazine (B1678402) derivatives: cyclizine, hydroxyzine, and cetirizine. The information presented is intended to support research and drug development efforts in fields such as pharmacology, medicinal chemistry, and neuroscience.

Introduction to the Compounds

The piperazine scaffold is a ubiquitous feature in a diverse range of pharmacologically active compounds, demonstrating a wide spectrum of biological activities. This guide focuses on a specific subset of piperazine derivatives characterized by a benzhydryl moiety.

This compound , also known as norchlorcyclizine, serves as a key synthetic intermediate in the production of several antihistaminic drugs.[1][2][3] It is also an inactive metabolite of meclizine (B1204245) and chlorcyclizine.[2][4] While its primary role is often considered that of a building block, understanding its intrinsic pharmacological properties is crucial for a comprehensive evaluation of the drugs derived from it.

Cyclizine is a first-generation antihistamine used to treat and prevent nausea, vomiting, and dizziness associated with motion sickness and vertigo.[5] It exerts its effects through antagonism of the histamine (B1213489) H1 receptor and also possesses anticholinergic properties.

Hydroxyzine is another first-generation antihistamine with sedative, anxiolytic, and antiemetic properties. It is utilized in the treatment of itching, anxiety, and nausea.[2] Its pharmacological profile includes potent histamine H1 receptor inverse agonism.

Cetirizine , the carboxylated metabolite of hydroxyzine, is a second-generation antihistamine. It is known for its high selectivity for the peripheral histamine H1 receptor, which results in a lower incidence of sedative side effects compared to its predecessors.

Comparative Pharmacological Data

The following tables summarize the available quantitative data on the receptor binding affinities and pharmacokinetic parameters of the compared compounds. It is important to note that direct, head-to-head comparative studies are limited, and the data presented here are compiled from various sources.

Table 1: Receptor Binding Affinities (Ki in nM)

ReceptorCyclizineHydroxyzineCetirizine
Histamine H1~6426
Muscarinic M1-M5High Affinity (Anticholinergic)3,600-30,000 (Low Affinity)>10,000 (Low Affinity)
Serotonin 5-HT2A22550>10,000
Dopamine D2-378>10,000
Alpha-1 Adrenergic1551Weak Antagonist>10,000

Table 2: Comparative Pharmacokinetic Parameters

ParameterCyclizine (Human)Hydroxyzine (Dog)Cetirizine (Human)
Bioavailability (%)~8072>70
Tmax (hours)~2.0-~1.0
Cmax (ng/mL)~70 (50 mg dose)160 (2 mg/kg dose)257 (10 mg dose)
Protein Binding (%)59-769388-96
Volume of Distribution (L/kg)16-20-0.3-0.45
Elimination Half-life (hours)~20~7.1 (in children)~8.3
MetabolismHepatic (CYP2D6)Rapidly converted to cetirizineMinimal
Excretion-Urine, Feces70-85% Urine, 10-13% Feces

Data compiled from various sources. Note the different species for which data is available, which limits direct comparison.[5]

Signaling Pathways

The pharmacological effects of these piperazine derivatives are mediated through their interaction with various G-protein coupled receptors (GPCRs). Understanding the downstream signaling cascades is essential for elucidating their mechanisms of action and potential off-target effects.

Histamine_H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to Histamine Histamine Histamine->H1R Activates Antihistamine Piperazine Antihistamine Antihistamine->H1R Blocks

Histamine H1 Receptor Signaling Pathway

Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M_Receptor Muscarinic Receptor (M1, M3, M5) Gq_11 Gq/11 M_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., glandular secretion, smooth muscle contraction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to Acetylcholine Acetylcholine Acetylcholine->M_Receptor Activates Anticholinergic Anticholinergic (e.g., Cyclizine) Anticholinergic->M_Receptor Blocks

Muscarinic Acetylcholine Receptor Signaling (Gq/11 Pathway)

Dopamine_D2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor Gi Gi D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neurotransmission) PKA->Cellular_Response Leads to Dopamine Dopamine Dopamine->D2R Activates Antagonist D2 Antagonist (e.g., Hydroxyzine) Antagonist->D2R Blocks

Dopamine D2 Receptor Signaling (Gi Pathway)

Serotonin_5HT2A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HT2AR Serotonin 5-HT2A Receptor Gq Gq HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to Serotonin Serotonin Serotonin->HT2AR Activates Antagonist 5-HT2A Antagonist (e.g., Hydroxyzine) Antagonist->HT2AR Blocks

Serotonin 5-HT2A Receptor Signaling Pathway

Alpha1_Adrenergic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R Alpha-1 Adrenergic Receptor Gq Gq A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., vasoconstriction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to Norepinephrine Norepinephrine Norepinephrine->A1R Activates Antagonist Alpha-1 Antagonist (e.g., Cyclizine) Antagonist->A1R Blocks

Alpha-1 Adrenergic Receptor Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for conducting in vitro receptor binding and in vivo pharmacokinetic studies. These should be adapted and optimized for specific laboratory conditions and research objectives.

In Vitro Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the histamine H1 receptor using a competitive radioligand binding assay with [³H]-pyrilamine.

Materials:

  • Test compounds (this compound, Cyclizine, Hydroxyzine, Cetirizine)

  • [³H]-pyrilamine (radioligand)

  • Mepyramine (unlabeled competitor for non-specific binding)

  • Rat brain membrane preparation (source of H1 receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Workflow:

Receptor_Binding_Workflow A Prepare Reagents: - Test compounds (various concentrations) - [³H]-pyrilamine (constant concentration) - Rat brain membranes - Binding buffer B Incubate: - Total binding: Membranes + [³H]-pyrilamine - Non-specific binding: Membranes + [³H]-pyrilamine + excess mepyramine - Competition: Membranes + [³H]-pyrilamine + test compound A->B C Incubate at room temperature (e.g., 60 minutes) B->C D Terminate Incubation by Rapid Filtration (through glass fiber filters) C->D E Wash Filters (to remove unbound radioligand) D->E F Measure Radioactivity (using a scintillation counter) E->F G Data Analysis: - Calculate specific binding - Generate competition curves - Determine IC50 and Ki values F->G

Workflow for In Vitro Receptor Binding Assay

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add binding buffer, [³H]-pyrilamine, and membrane preparation.

    • Non-specific Binding: Add binding buffer, [³H]-pyrilamine, a high concentration of unlabeled mepyramine, and membrane preparation.

    • Competition Binding: Add binding buffer, [³H]-pyrilamine, varying concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of the test compounds after oral administration to rats.

Materials:

  • Test compounds

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male Wistar rats (e.g., 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • HPLC-MS/MS system for bioanalysis

Workflow:

PK_Workflow A Acclimatize Rats (e.g., for 1 week) B Fast Rats Overnight (with free access to water) A->B C Administer Test Compound (via oral gavage at a defined dose) B->C D Serial Blood Collection (e.g., at 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) C->D E Process Blood Samples: - Centrifuge to obtain plasma - Store plasma at -80°C D->E F Sample Analysis: - Protein precipitation or liquid-liquid extraction - Quantification by HPLC-MS/MS E->F G Pharmacokinetic Analysis: - Calculate Cmax, Tmax, AUC, t1/2, etc. F->G

Workflow for In Vivo Pharmacokinetic Study

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats for at least one week. Fast the animals overnight before the study, with free access to water.

  • Dosing: Administer a single oral dose of the test compound formulated in a suitable vehicle via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., from the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Sample Preparation: Extract the drug from the plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.

    • LC-MS/MS Analysis: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in plasma. A typical method might involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate. Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life (t1/2).

Conclusion

This guide provides a comparative overview of the pharmacological properties of this compound and the related antihistamines cyclizine, hydroxyzine, and cetirizine. While there is a significant body of data for the clinically used drugs, a notable gap exists in the publicly available pharmacological data for this compound itself. The provided data tables, signaling pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this important class of compounds.

References

independent verification of published synthesis protocols for 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1-(4-Chlorobenzhydryl)piperazine

For Researchers, Scientists, and Drug Development Professionals: An Independent Verification of Published Synthesis Protocols

This guide provides an objective comparison of published synthesis protocols for this compound, a key intermediate in the manufacturing of several antihistamine drugs. The following sections detail the experimental methodologies for two primary synthesis routes, present a comparative analysis of their performance based on published data, and offer visual representations of the synthetic pathways and workflow for protocol evaluation.

Comparative Analysis of Synthesis Protocols

The two most prevalent methods for the synthesis of this compound are the direct alkylation of piperazine (B1678402) with a 4-chlorobenzhydryl halide and a multi-step approach starting from 4-chlorobenzophenone. The choice of protocol can significantly impact yield, purity, and overall efficiency. The table below summarizes the quantitative data from published sources.

ParameterProtocol 1: Direct AlkylationProtocol 2: Multi-step Synthesis from 4-Chlorobenzophenone
Starting Materials Piperazine, 4-Chlorobenzhydryl Chloride4-Chlorobenzophenone, Sodium Borohydride (B1222165), Thionyl Chloride, Piperazine
Solvent(s) Toluene (B28343), DMF[1][2] / Butanone[1] / Methanol[3]Methanol (B129727), THF, Dichloromethane (B109758), DMF[4]
Base Excess Piperazine[1][2] / K₂CO₃[1]Anhydrous K₂CO₃[4]
Catalyst KI[1][2]Not explicitly mentioned for the final step
Reaction Temperature 80°C to reflux[1][2]0°C to 80°C[4]
Reaction Time 12.5 - 18 hours[1]Not explicitly detailed for the entire sequence
Reported Yield 57% - 92%[1][2]"Good yield" (92% for the initial reduction step)[4]
Reported Purity Not explicitly stated, but purification by chromatography or recrystallization is mentioned[1]Not explicitly stated, but purification by column chromatography is mentioned[4]
Melting Point (°C) 63-65[2]Not explicitly stated for the final product

Experimental Protocols

Protocol 1: Direct Alkylation of Piperazine

This protocol describes the direct N-alkylation of piperazine with 4-chlorobenzhydryl chloride. Variations in solvents, bases, and catalysts have been reported.

Method A: High-Yield Protocol in Toluene/DMF [1][2]

  • A mixture of piperazine (0.12 mol), potassium iodide (0.1 g), and dimethylformamide (0.5 mL) in toluene (15 mL) is heated to 80°C for 30 minutes.

  • A solution of 4-chlorobenzhydryl chloride in toluene is added to the heated mixture, and the temperature is maintained at 80°C for 2 hours.

  • The reaction mixture is then refluxed for 12 hours.

  • After cooling to 20°C, the toluene layer is washed twice with water (20 mL each).

  • The product is precipitated as its hydrochloride salt by adding a mixture of concentrated HCl (15 mL) and water (5 mL) at 5-10°C.

  • The aqueous layer is separated and washed with toluene and methylene (B1212753) dichloride.

  • The aqueous layer is then neutralized with a 30% NaOH solution at 10°C.

  • The resulting solid is filtered, washed, and dried to yield this compound.

Method B: Protocol in Butanone [1]

  • A mixture of 1-chloro-4-(chloro-phenyl-methyl)-benzene (17.4 mmol), anhydrous piperazine (69.6 mmol), anhydrous potassium carbonate (17.4 mmol), and potassium iodide (17.4 mmol) in butanone (20 ml) is refluxed under a nitrogen atmosphere for 18 hours.

  • The mixture is cooled and filtered, and the solvent is removed in vacuo.

  • The residue is dissolved in dichloromethane (100 ml) and washed with water (30 ml).

  • The organic layer is dried, the solvent is removed, and the product is purified by chromatography.

Protocol 2: Multi-step Synthesis from 4-Chlorobenzophenone[4]

This protocol involves a three-step synthesis starting with the reduction of 4-chlorobenzophenone.

Step 1: Synthesis of (4-chlorophenyl)(phenyl)methanol

  • 4-Chlorobenzophenone (50 mmol) is dissolved in a mixture of methanol (100 mL) and THF (150 mL) and cooled to 0°C.

  • Sodium borohydride (50 mmol) is added, and the mixture is stirred for 10 minutes at 0°C, followed by 2 hours at room temperature.

  • The reaction is quenched with water (200 mL), and the product is extracted with diethyl ether (400 mL).

  • The organic phase is washed with 1 N HCl, saturated NaHCO₃, and water. The product is obtained after drying and removal of the solvent.

Step 2: Synthesis of 1-chloro-4-(chlorophenylmethyl)benzene

  • The (4-chlorophenyl)(phenyl)methanol from the previous step is treated with thionyl chloride to yield the corresponding 4-chlorobenzhydryl chloride.

Step 3: Synthesis of this compound

  • The 4-chlorobenzhydryl chloride is reacted with piperazine in the presence of anhydrous potassium carbonate in dimethylformamide at 80°C to yield the final product.

Visualizing the Synthetic Pathways and Evaluation Workflow

To aid in the understanding of the synthetic routes and the process of their evaluation, the following diagrams are provided.

Synthetic Pathways for this compound cluster_0 Protocol 1: Direct Alkylation cluster_1 Protocol 2: Multi-step Synthesis P1_Start1 Piperazine P1_Reaction Direct N-Alkylation (Toluene/DMF or Butanone) P1_Start1->P1_Reaction P1_Start2 4-Chlorobenzhydryl Chloride P1_Start2->P1_Reaction P1_Product This compound P1_Reaction->P1_Product P2_Start 4-Chlorobenzophenone P2_Step1 Reduction (NaBH4) P2_Start->P2_Step1 P2_Intermediate1 4-Chlorobenzhydrol P2_Step1->P2_Intermediate1 P2_Step2 Chlorination (SOCl2) P2_Intermediate1->P2_Step2 P2_Intermediate2 4-Chlorobenzhydryl Chloride P2_Step2->P2_Intermediate2 P2_Step3 N-Alkylation with Piperazine (DMF) P2_Intermediate2->P2_Step3 P2_Product This compound P2_Step3->P2_Product Workflow for Protocol Comparison A Identify Published Synthesis Protocols B Extract Key Performance Metrics (Yield, Purity, Reaction Conditions) A->B C Detail Experimental Methodologies A->C D Tabulate Quantitative Data for Comparison B->D C->D F Analyze Reproducibility and Scalability D->F E Independent Experimental Verification (Optional) E->F G Publish Comparative Guide F->G

References

Safety Operating Guide

Proper Disposal Procedures for 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

The following provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-Chlorobenzhydryl)piperazine, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Immediate Safety and Hazard Information

This compound is classified as a hazardous chemical. It is crucial to handle this substance with care, utilizing appropriate personal protective equipment (PPE) at all times.

Key Hazards:

  • Causes severe skin burns and eye damage[1][2].

  • May cause respiratory irritation[1][2][3].

  • May cause an allergic skin reaction[1][2].

  • Suspected of damaging fertility or the unborn child[1][2][3].

  • Harmful if swallowed[3].

  • Very toxic to aquatic life[3].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles[4].

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[4].

  • Respiratory Protection: Use a respirator if dust is generated or if working in a poorly ventilated area[4].

II. Quantitative Data and Physical Properties

The physical and chemical properties of this compound are important for its safe handling and storage prior to disposal.

PropertyValue
Appearance White to cream or beige crystalline powder/solid[4][5]
Molecular Formula C17 H19 Cl N2[5]
Molecular Weight 286.79 g/mol [5]
Melting Point 65 - 75 °C / 149 - 167 °F[5]
Boiling Point 178 - 180 °C / 352.4 - 356 °F @ 0.5 mmHg[1]
Flash Point > 110 °C / > 230 °F[1][5]
Incompatibilities Strong oxidizing agents, Strong acids[2][4]

III. Disposal Protocol

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program[6]. It is regulated as chemical waste and must not be disposed of in regular trash or down the sanitary sewer[6][7][8].

Step 1: Waste Identification and Segregation

  • Treat all unwanted this compound, including contaminated materials (e.g., absorbent pads, gloves, empty containers with residue), as hazardous waste[9].

  • Segregate this waste from other chemical waste streams to avoid incompatible mixtures[6]. Specifically, keep it away from strong oxidizing agents and strong acids[2][4].

Step 2: Container Selection and Management

  • Select a waste container that is in good condition and compatible with the chemical. Plastic bottles are often preferred over glass when compatibility is not an issue[6]. The original chemical container is an excellent choice for waste accumulation[9].

  • Ensure the container has a secure, tight-fitting lid. Hazardous waste containers must be kept closed at all times, except when adding waste[7][9].

Step 3: Waste Accumulation and Labeling

  • Carefully transfer the waste into the designated container, minimizing the generation of dust[4].

  • As soon as the first particle of waste is added, label the container with a hazardous waste tag provided by your EHS department[7][9].

  • The label must include the following information[6]:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • An accurate estimation of the quantity or percentage if in a mixture.

    • The date of waste generation.

    • The place of origin (e.g., building, room number).

    • The Principal Investigator's name and contact information.

    • Appropriate hazard pictograms (e.g., corrosive, health hazard, environmental hazard).

Step 4: Storage of Hazardous Waste

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA)[7].

  • The storage area should be a cool, dry, and well-ventilated location[4].

  • Ensure the waste container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills[7].

  • Store the waste away from incompatible materials[4].

Step 5: Arranging for Final Disposal

  • Once the container is full or you are ready to have it removed, submit a chemical waste collection request to your institution's EHS department, following their specific procedures[7].

  • Do not attempt to transport the hazardous waste yourself. Trained EHS personnel will collect it for final disposal at an approved waste disposal plant[1][2].

IV. Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Avoid generating dust[4].

  • Cleanup: Clean up spills immediately, observing all PPE precautions[4]. Sweep the solid material up and place it into a suitable, labeled container for disposal as hazardous waste[4].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Unwanted this compound ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a compatible, sealable waste container transfer Carefully transfer waste into the container container->transfer ppe->container label_waste Affix EHS Hazardous Waste Tag transfer->label_waste fill_details Complete all required fields: - Full Chemical Name - Hazards (Corrosive, Health Hazard) - PI Name & Date label_waste->fill_details store Store sealed container in a designated Satellite Accumulation Area fill_details->store containment Place inside secondary containment store->containment segregate Segregate from incompatible materials (e.g., strong acids, oxidizers) containment->segregate request Submit online chemical waste collection request to EHS segregate->request pickup EHS collects waste for approved disposal request->pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(4-Chlorobenzhydryl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 1-(4-Chlorobenzhydryl)piperazine (CAS No. 303-26-4). It includes detailed operational procedures and disposal plans to ensure the safety of laboratory personnel and compliance with regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires strict adherence to safety protocols. It is classified as an irritant and is suspected of causing reproductive harm.

Signal Word: Danger[1]

Hazard Statements:

  • Causes skin irritation.[2][3]

  • May cause an allergic skin reaction.[4][5][6]

  • Causes serious eye damage.[4][5][7]

  • May cause respiratory irritation.[2][4][5][6]

  • Suspected of damaging fertility or the unborn child.[4][5][6]

The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Chemical safety goggles or a face shield.[2][4][7][8]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[2][4][7][8]Inspect gloves before use.[6] Remove and wash contaminated clothing before reuse.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Use a dust respirator, especially when handling the powder form, to avoid inhalation.[8]

PPE_Workflow cluster_Preparation Preparation Phase cluster_Handling Handling Phase cluster_Post_Handling Post-Handling Phase Review_SDS Review Safety Data Sheet (SDS) Assess_Risks Assess Risks for the Planned Procedure Review_SDS->Assess_Risks Provides Hazard Information Select_PPE Select Appropriate PPE Based on Risk Assessment Assess_Risks->Select_PPE Determines Required Protection Level Don_PPE Don PPE in Correct Order Select_PPE->Don_PPE Handle_Chemical Handle this compound in a Fume Hood Don_PPE->Handle_Chemical Monitor_Exposure Continuously Monitor for Signs of Exposure Handle_Chemical->Monitor_Exposure Decontaminate_Area Decontaminate Work Area and Equipment Monitor_Exposure->Decontaminate_Area Doff_PPE Doff PPE in Correct Order to Avoid Contamination Decontaminate_Area->Doff_PPE Wash_Hands Wash Hands and Exposed Skin Thoroughly Doff_PPE->Wash_Hands

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2][4]
Skin Contact Remove all contaminated clothing.[4] Wash skin with plenty of soap and water.[4][9] If skin irritation or rash occurs, get medical advice.[4][9]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[4][10] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Call a poison center or doctor immediately.[4][10]
Ingestion Rinse mouth with water.[4][10] Do NOT induce vomiting.[4][10] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[4][10]

Operational Plan for Safe Handling

A systematic approach is necessary to minimize risks during handling.

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

3.2. Handling Procedures

  • Preparation:

    • Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS).

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific area for handling the chemical.[4]

  • Weighing and Transferring:

    • Handle as a powder. Avoid generating dust.[2]

    • If possible, weigh the compound in a ventilated balance enclosure or a fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Dissolving:

    • This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[11]

    • When dissolving, add the solid to the solvent slowly while stirring in a closed or contained system.

  • Post-Handling:

    • Clean the work area thoroughly after handling.

    • Decontaminate all equipment used.

    • Wash hands and any exposed skin immediately after work.[4]

Handling_Workflow Start Start Preparation Preparation: - Review SDS - Don PPE - Prepare Work Area Start->Preparation End End Weighing Weighing: - In Fume Hood - Minimize Dust Preparation->Weighing Transfer Transfer: - Use Appropriate Tools Weighing->Transfer Dissolving Dissolving: - Add Solid to Solvent Slowly Transfer->Dissolving Reaction Perform Reaction/ Experiment Dissolving->Reaction Cleanup Cleanup: - Decontaminate Area - Dispose of Waste Reaction->Cleanup Doffing_PPE Doff PPE Cleanup->Doffing_PPE Hand_Washing Wash Hands Doffing_PPE->Hand_Washing Hand_Washing->End

Spill and Emergency Procedures

In case of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. For powders, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[2][12]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

Storage Plan

Proper storage is essential to maintain the chemical's stability and prevent accidents.

Storage Condition Guideline
Container Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7][10]
Incompatible Materials Store away from strong oxidizing agents and strong acids.[4][6][10]
Temperature Store at -20°C for long-term stability (≥4 years).[11]
Labeling Ensure the container is clearly labeled with the chemical name and associated hazards.

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[8]

6.1. Waste Categorization

  • This compound is a halogenated organic chemical. Waste containing this substance should be segregated as halogenated organic waste .[8][13][14][15]

6.2. Disposal Procedure

  • Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with non-halogenated waste to avoid higher disposal costs.[13][15]

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[8]

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[7]

    • Do not dispose of this chemical down the drain.[13]

Disposal_Plan Chemical_Use Use of this compound Waste_Generation Generation of Waste (Unused chemical, contaminated materials) Chemical_Use->Waste_Generation Segregation Segregate as 'Halogenated Organic Waste' Waste_Generation->Segregation Containerization Collect in a Labeled, Sealed Container Segregation->Containerization Storage Store in Designated Satellite Accumulation Area Containerization->Storage Disposal_Request Request Pickup from Licensed Waste Disposal Company Storage->Disposal_Request Disposal Proper Disposal (e.g., Incineration) Disposal_Request->Disposal

References

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